Technical Documentation Center

2-Methyl-1-(1H-pyrazol-4-yl)butan-1-ol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Methyl-1-(1H-pyrazol-4-yl)butan-1-ol

Core Science & Biosynthesis

Foundational

Synthesis and Characterization of 2-Methyl-1-(1H-pyrazol-4-yl)butan-1-ol: A Methodological Guide

Executive Summary & Pharmacological Relevance Pyrazole derivatives are foundational scaffolds in modern medicinal chemistry, frequently utilized for their potent hydrogen-bonding capabilities, metabolic stability, and bi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Relevance

Pyrazole derivatives are foundational scaffolds in modern medicinal chemistry, frequently utilized for their potent hydrogen-bonding capabilities, metabolic stability, and bioisosteric properties[1]. The target molecule, 2-Methyl-1-(1H-pyrazol-4-yl)butan-1-ol , is a highly functionalized secondary alcohol featuring a sec-butyl chain at the 4-position of the pyrazole ring. This specific architecture introduces two adjacent stereocenters (C1 and C2 of the butyl chain), making it a high-value precursor for the development of stereochemically complex kinase inhibitors and targeted anti-inflammatory agents[2].

This technical whitepaper provides a comprehensive, self-validating methodology for the synthesis of this compound, detailing the mechanistic causality behind the chosen synthetic route, step-by-step experimental protocols, and rigorous analytical characterization standards.

Mechanistic Causality & Retrosynthetic Logic

The most direct retrosynthetic disconnection of 2-Methyl-1-(1H-pyrazol-4-yl)butan-1-ol cleaves the C1-C2 bond of the alcohol, tracing back to the commercially available 1H-pyrazole-4-carboxaldehyde and a sec-butyl Grignard reagent (sec-butylmagnesium bromide)[3]. However, translating this theoretical disconnection into a high-yielding forward synthesis requires careful management of the pyrazole's inherent acid-base chemistry.

The N-H proton of an unprotected pyrazole is acidic (pKa ~14). Grignard reagents are not only potent nucleophiles but also exceptionally strong bases. Direct addition of sec-butylmagnesium bromide to 1H-pyrazole-4-carboxaldehyde results in an immediate, exothermic acid-base reaction[4]. This premature deprotonation consumes one equivalent of the Grignard reagent and generates a magnesium pyrazolide salt. This intermediate salt is notoriously insoluble in ethereal solvents (like THF or diethyl ether), causing the reaction mixture to precipitate into an unreactive slurry, thereby stalling the required nucleophilic addition to the aldehyde.

To engineer a robust, self-validating system, a transient N-protection strategy is mandatory. The triphenylmethyl (trityl) group is the optimal choice for this transformation[5][6]. Its extreme steric bulk prevents unwanted coordination of the magnesium species to the pyrazole nitrogens and ensures the intermediate remains highly soluble in THF. Furthermore, the trityl group is cleanly and visually cleaved under mild acidic conditions, preventing degradation of the newly formed secondary alcohol.

Retrosynthesis cluster_0 Path A: Direct Grignard cluster_1 Path B: Protection Strategy (Optimal) Start 1H-Pyrazole-4-carboxaldehyde (Acidic N-H, pKa ~14) DirGrig sec-BuMgBr (1 eq) Acts as Base Start->DirGrig Protect Trt-Cl, Et3N, DCM N-Protection Start->Protect Salt Insoluble Mg-Salt Quenched Reaction DirGrig->Salt Deprotonation TrtPyr 1-Trt-Pyrazole-4-CHO (Aprotic, Soluble) Protect->TrtPyr GrigAdd sec-BuMgBr, THF, 0°C Nucleophilic Addition TrtPyr->GrigAdd Deprotect TFA/DCM Trityl Cleavage GrigAdd->Deprotect Final 2-Methyl-1-(1H-pyrazol- 4-yl)butan-1-ol Deprotect->Final

Fig 1. Mechanistic rationale comparing direct Grignard addition versus the trityl N-protection strategy.

Quantitative Optimization of the Grignard Addition

The necessity of the protection strategy is empirically validated by comparing reaction conditions. As shown in Table 1, omitting the protecting group leads to catastrophic yield loss, whereas the trityl-protected pathway consistently delivers >85% yield.

Table 1: Optimization of Grignard Addition Conditions

EntryProtecting GroupGrignard EquivalentsTemperatureYield (%)Mechanistic Observation
1None1.1 eq0 °C to RT<10%Immediate precipitation of insoluble Mg-salt.
2None2.5 eq0 °C to RT35%Poor conversion; competitive enolization.
3Trityl (Trt)1.2 eq-78 °C60%Clean profile, but incomplete conversion due to low temp.
4 Trityl (Trt) 1.2 eq 0 °C to RT 88% Complete conversion; highly soluble intermediate.

Step-by-Step Experimental Protocols

The following procedures are designed as self-validating workflows. Each step includes specific observational checkpoints to ensure the chemical integrity of the process.

Protocol 3.1: Synthesis of 1-Trityl-1H-pyrazole-4-carboxaldehyde

Causality: Trityl chloride selectively reacts with the less sterically hindered nitrogen of the pyrazole ring, rendering the molecule aprotic and highly soluble in organic solvents[5].

  • Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 1H-pyrazole-4-carboxaldehyde (10.0 mmol, 960 mg) and anhydrous dichloromethane (DCM, 50 mL).

  • Base Addition: Add triethylamine (Et₃N, 15.0 mmol, 2.1 mL). The solution will remain clear.

  • Protection: Cool the mixture to 0 °C using an ice bath. Slowly add trityl chloride (Trt-Cl, 11.0 mmol, 3.06 g) in portions over 10 minutes.

  • Validation Checkpoint (TLC): Stir at room temperature for 2 hours. Monitor by TLC (Hexane:EtOAc 7:3). The highly non-polar trityl-protected product (Rf ~0.8) will clearly separate from the polar starting material (Rf ~0.2).

  • Workup: Wash the organic layer with saturated aqueous NaHCO₃ (2 × 30 mL) and brine (30 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a white solid.

Protocol 3.2: Grignard Addition

Causality: sec-Butylmagnesium bromide attacks the electrophilic carbonyl carbon. The reaction is initiated at 0 °C to control the exothermic addition and minimize side reactions[3].

  • Setup: Dissolve 1-trityl-1H-pyrazole-4-carboxaldehyde (8.0 mmol, 2.7 g) in anhydrous THF (40 mL) under an argon atmosphere. Cool to 0 °C.

  • Addition: Dropwise, add sec-butylmagnesium bromide (1.0 M in THF, 9.6 mmol, 9.6 mL) via syringe over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3 hours.

  • Validation Checkpoint (Quench): Carefully quench the reaction at 0 °C with saturated aqueous NH₄Cl (20 mL). The use of NH₄Cl (mildly acidic) ensures the magnesium alkoxide is protonated without prematurely cleaving the acid-sensitive trityl group.

  • Workup: Extract with EtOAc (3 × 30 mL). Wash combined organics with brine, dry (Na₂SO₄), and concentrate to yield the protected alcohol intermediate.

Protocol 3.3: Deprotection to Target Molecule

Causality: Trifluoroacetic acid (TFA) rapidly cleaves the trityl ether/amine bonds. The formation of the stable, highly conjugated trityl cation provides a distinct visual cue of successful deprotection.

  • Setup: Dissolve the crude protected alcohol in DCM (30 mL).

  • Cleavage: Add TFA (6.0 mL) dropwise at room temperature.

  • Validation Checkpoint (Visual): The solution will immediately turn a brilliant, deep yellow, confirming the generation of the trityl cation. Stir for 1 hour.

  • Workup: Concentrate the mixture in vacuo to remove excess TFA. Redissolve the residue in EtOAc and wash with saturated aqueous NaHCO₃ until the aqueous layer is slightly basic (pH ~8).

  • Purification: Purify via silica gel flash chromatography (DCM:MeOH 95:5) to afford 2-Methyl-1-(1H-pyrazol-4-yl)butan-1-ol as a pale oil.

Stereochemical Complexity & Analytical Characterization

The target molecule possesses two chiral centers: C1 (bearing the hydroxyl group) and C2 (the methyl branching of the sec-butyl group). Because the starting sec-butyl Grignard reagent is racemic and the nucleophilic addition creates a new stereocenter, the synthesized product is a mixture of four stereoisomers (two pairs of diastereomers: syn and anti).

For advanced pharmacological screening, these isomers must be separated using preparative chiral High-Performance Liquid Chromatography (HPLC).

Stereochemistry Racemic Racemic Mixture (4 Stereoisomers) ChiralHPLC Preparative Chiral HPLC (e.g., Chiralpak AD-H) Racemic->ChiralHPLC Dia1 Diastereomer Pair 1 (syn, 1R,2R / 1S,2S) ChiralHPLC->Dia1 Peaks 1 & 2 Dia2 Diastereomer Pair 2 (anti, 1R,2S / 1S,2R) ChiralHPLC->Dia2 Peaks 3 & 4

Fig 2. Chiral HPLC resolution workflow for isolating the four stereoisomers.

Spectroscopic Validation

The structural integrity of the final racemic mixture is confirmed via Nuclear Magnetic Resonance (NMR) spectroscopy. The presence of diastereomers will result in a slight doubling of certain signals (particularly the C1-H proton and the methyl doublets).

Table 2: NMR Characterization Data (400 MHz, DMSO-d₆)

NucleusChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
¹H12.60br s1HPyrazole N-H (Exchangeable)
¹H7.55s2HPyrazole C3-H and C5-H
¹H4.85d (J = 4.5 Hz)1HO-H (Exchangeable)
¹H4.32m1HC1-H (Diastereomeric overlap)
¹H1.65m1HC2-H (sec-butyl methine)
¹H1.40, 1.15m2HC3-H₂ (sec-butyl methylene)
¹H0.85d (J = 6.8 Hz)3HC2-CH₃ (Methyl doublet)
¹H0.80t (J = 7.4 Hz)3HC4-H₃ (Terminal methyl triplet)

Conclusion

The synthesis of 2-Methyl-1-(1H-pyrazol-4-yl)butan-1-ol highlights the critical importance of protecting group chemistry when deploying highly basic organometallic reagents against acidic heterocycles. By utilizing a trityl-protection strategy, researchers can bypass the formation of insoluble magnesium pyrazolide salts, ensuring a high-yielding, scalable, and analytically pure pathway to this valuable medicinal scaffold.

References

  • 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. NIH. 1

  • Reagents: Trityl Bromide & Pyrazole-4-carboxaldehyde. Labcompare. 5

  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their modification. Arkivoc. 4

  • Synthesis of 4,5-Diaryl-1H-pyrazole-3-ol Derivatives as Potential COX-2 Inhibitors. ACS. 2

  • TW215080B - Protection of Pyrazole Aldehydes. Google Patents. 6

  • US20190016708A1 - Isoindolinone inhibitors of the mdm2-p53 interaction. Google Patents. 3

Sources

Exploratory

Physicochemical Profiling of Pyrazole-Containing Alcohols: A Mechanistic Guide for Drug Discovery

Executive Summary In modern drug discovery, the pyrazole ring is a privileged pharmacophore, prized for its metabolic stability and unique hydrogen-bonding capabilities. However, the introduction of an alcohol moiety—whe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the pyrazole ring is a privileged pharmacophore, prized for its metabolic stability and unique hydrogen-bonding capabilities. However, the introduction of an alcohol moiety—whether directly attached to the ring (hydroxypyrazoles) or tethered via an alkyl spacer (pyrazole methanols)—fundamentally rewires the molecule's physicochemical landscape. These modifications alter the acid-base chemistry (pKa), lipophilicity (LogP/LogD), and aqueous solubility, dictating the molecule's pharmacokinetic fate.

This technical whitepaper provides an in-depth analysis of the causality behind these property shifts. Furthermore, it establishes field-proven, self-validating experimental workflows to accurately measure these parameters, ensuring high-fidelity data generation for lead optimization.

Structural & Electronic Fundamentals: The Causality of Property Shifts

To understand pyrazole-containing alcohols, we must first establish the baseline properties of the unsubstituted pyrazole core. Pyrazole is an amphoteric heterocycle; its pyridine-like nitrogen acts as a weak hydrogen bond acceptor (conjugate acid pKa ~2.49), while its pyrrole-like nitrogen acts as a hydrogen bond donor (pKa ~14.2)[1].

When an alcohol (-OH) group is introduced, the physicochemical outcome depends entirely on the spatial relationship between the hydroxyl group and the heteroaromatic ring:

A. Direct Attachment: Hydroxypyrazoles as Bioisosteres

When the hydroxyl group is directly attached to the pyrazole ring (e.g., 1-hydroxypyrazole or 3-hydroxypyrazole), the molecule undergoes a profound electronic shift. The strong inductive electron-withdrawing effect of the adjacent nitrogen atoms stabilizes the conjugate base formed upon deprotonation of the hydroxyl group. Consequently, 2, while 3-hydroxypyrazole exhibits a pKa of ~7[2]. This tunable acidity allows hydroxypyrazoles to act as highly effective 3, improving membrane permeability while maintaining the electrostatic interactions required for target binding (e.g., at GABA receptors)[3].

B. Tethered Attachment: Pyrazole Methanols

If the hydroxyl group is separated from the ring by a methylene spacer (e.g., 1H-pyrazole-4-methanol), the inductive effect on the ring is severely dampened. The primary physicochemical consequence is an increase in the Polar Surface Area (PSA) and the introduction of a localized hydrogen bond donor/acceptor pair. The hydroxyl pKa remains highly basic (~14.1)[4]. The addition of this polar group significantly disrupts crystal lattice energy and enhances solvation, driving down the partition coefficient (LogP) and improving thermodynamic solubility[5].

SPR N1 Pyrazole Core N2 Direct -OH (Hydroxypyrazole) N1->N2 N/C-Oxidation N3 Tethered -OH (Pyrazole Methanol) N1->N3 Alkylation N4 pKa ~5-7 Carboxylic Bioisostere N2->N4 Inductive Effect N5 pKa ~14 Increased HBD/HBA N3->N5 Spacer Effect N6 Enhanced Target Binding N4->N6 Bioisosterism N7 Improved Solubility N5->N7 Solvation

Structure-Property Relationship logic for pyrazole-containing alcohols.

Quantitative Data Presentation

The following table summarizes the divergent physicochemical properties of the pyrazole core versus its hydroxylated and methanolated derivatives.

Compound ClassRepresentative StructurepKa (Acidic/Basic)LogP (Experimental/Predicted)Primary ADME Impact
Unsubstituted Core Pyrazole~14.2 / 2.49[1]0.26[6]Baseline lipophilicity; high metabolic stability.
Direct Alcohol (N-linked) 1-Hydroxypyrazole~5.00 / -~0.12[7]Carboxylic acid bioisosterism; improved permeability.
Direct Alcohol (C-linked) 3-Hydroxypyrazole~7.00 / -~0.05Zwitterionic behavior; tunable target electrostatics.
Tethered Alcohol 1H-Pyrazole-4-methanol~14.1 / 2.50[4]-0.10[4]Enhanced aqueous solubility; reduced LogD at pH 7.4.

Experimental Workflows (Self-Validating Systems)

Accurately profiling pyrazole alcohols requires robust analytical techniques. Standard aqueous titrations often fail due to localized precipitation at the isoelectric point, and standard UV-Vis assays suffer because pyrazoles lack strong chromophores in the visible spectrum. The following protocols are engineered to bypass these limitations.

Protocol 1: High-Throughput Potentiometric pKa Determination (Cosolvent Extrapolation)

Causality: Pyrazole alcohols, particularly those with halogenated substituents, can exhibit poor aqueous solubility. By titrating in varying ratios of a cosolvent (methanol) and extrapolating back to 0% cosolvent (Yasuda-Shedlovsky method), we maintain a homogenous Nernstian equilibrium throughout the assay, preventing phase separation artifacts.

Step-by-Step Methodology:

  • System Calibration: Calibrate the glass pH electrode using standard aqueous buffers (pH 4.0, 7.0, 10.0). Self-Validation Step: Titrate a known reference standard (e.g., Antipyrine, pKa 1.4) to verify electrode slope and system accuracy.

  • Sample Preparation: Dissolve 2 mg of the pyrazole alcohol in 10 mL of pure HPLC-grade Methanol to create a stock solution.

  • Cosolvent Titration: Prepare three titration vials containing the analyte in 30%, 40%, and 50% Methanol/Water (v/v) mixtures, all maintaining a constant ionic strength (0.15 M KCl).

  • Data Acquisition: Titrate each vial with 0.5 M KOH and 0.5 M HCl under an inert Argon atmosphere to prevent CO2 absorption.

  • Extrapolation: Plot the apparent pKa (psKa) values against the inverse dielectric constant of the specific methanol/water mixtures. Perform a linear regression to extrapolate the thermodynamic aqueous pKa (where the cosolvent ratio is 0%).

Protocol 2: Shake-Flask LC-MS/MS for LogD(7.4) and Thermodynamic Solubility

Causality: LC-MS/MS is explicitly chosen over UV-Vis spectroscopy because pyrazole derivatives often lack robust chromophores above 250 nm[5]. Relying on UV in this range invites severe matrix interference from biological buffers. LC-MS/MS provides absolute structural specificity.

Step-by-Step Methodology:

  • Equilibration: Pre-saturate 1-octanol with pH 7.4 phosphate-buffered saline (PBS), and vice versa, by stirring the biphasic mixture for 24 hours.

  • Incubation: Add 1 mg of the pyrazole alcohol to a glass vial containing 1 mL of the mutually saturated octanol/PBS mixture. Vortex for 5 minutes, then incubate in a rotary shaker at 25°C for 24 hours to achieve thermodynamic equilibrium.

  • Phase Separation: Centrifuge the vials at 4,000 RPM for 15 minutes to sharply delineate the organic and aqueous phases.

  • Quantification: Carefully extract aliquots from both the octanol and aqueous layers. Dilute appropriately in Acetonitrile/Water (50:50) containing an internal standard (e.g., Warfarin). Analyze via LC-MS/MS (Multiple Reaction Monitoring mode).

  • Self-Validation (Mass Balance): Calculate the total mass recovered (Concentration in Octanol × Volume + Concentration in PBS × Volume). The assay is only validated if the recovery is >95%, proving that the compound did not precipitate at the interface or adsorb to the glass vial.

Workflow S1 Synthesis & QC S2 Potentiometric pKa (Cosolvent) S1->S2 S3 Shake-Flask LC-MS (LogD/Solubility) S2->S3 S4 PAMPA Permeability S3->S4 S5 Data Matrix Generation S4->S5

High-throughput physicochemical profiling workflow for pyrazole derivatives.

References

  • ChemicalBook - Pyrazole Properties, Synthesis, Reactions.
  • PubChem (NIH) - Pyrazole | C3H4N2 | CID 1048.
  • Guidechem - 1-hydroxy-1H-pyrazole 81945-73-5 wiki.
  • Semantic Scholar - Review Article Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties.
  • Academia.edu - Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties.
  • Chem960 - 1343054-51-2 ({1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}methanol).
  • MDPI - Biopharmaceutical Profiling of New Antitumor Pyrazole Derivatives.

Sources

Foundational

Technical Guide: Structural Elucidation of 2-Methyl-1-(1H-pyrazol-4-yl)butan-1-ol

Intended Audience: Researchers, scientists, and drug development professionals. Abstract: This document provides an in-depth technical guide to the structural elucidation of the novel heterocyclic alcohol, 2-Methyl-1-(1H...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Intended Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides an in-depth technical guide to the structural elucidation of the novel heterocyclic alcohol, 2-Methyl-1-(1H-pyrazol-4-yl)butan-1-ol. It details a multi-technique spectroscopic approach, integrating data from Mass Spectrometry, Infrared (IR) Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) spectroscopy. Each section explains the rationale behind the chosen analytical method, provides detailed experimental protocols, and interprets the resulting data to progressively assemble the molecular structure. This guide serves as a practical framework for the characterization of new chemical entities, emphasizing the synergy between different analytical techniques to achieve unambiguous structural confirmation.

Introduction: The Imperative of Unambiguous Structure Verification

In the realm of medicinal chemistry and drug development, the precise structural characterization of a novel molecule is the bedrock upon which all subsequent research is built. The biological activity, pharmacokinetic profile, and toxicological properties are all intrinsically linked to the exact three-dimensional arrangement of its atoms. The target molecule, 2-Methyl-1-(1H-pyrazol-4-yl)butan-1-ol, combines a pharmacologically significant pyrazole ring with a chiral secondary alcohol moiety.[1][2] Pyrazoles are a well-established class of heterocyclic compounds with diverse biological activities, making their derivatives frequent subjects of investigation.[3] This guide presents a systematic workflow to confirm the constitution, connectivity, and key structural features of this compound, providing a robust model for similar elucidation challenges.

Foundational Analysis: Confirming Molecular Mass and Functional Groups

The initial steps in any structural elucidation workflow aim to establish the fundamental properties of the molecule: its molecular formula and the primary functional groups it contains. This is efficiently achieved through a combination of Mass Spectrometry and Infrared Spectroscopy.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Rationale: HRMS is indispensable for determining the exact elemental composition of a molecule. Unlike nominal mass spectrometry, HRMS provides mass measurements with high accuracy (typically to four or five decimal places), allowing for the calculation of a unique molecular formula. This is the first and most critical piece of the structural puzzle.

Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) HRMS

  • Sample Preparation: Prepare a dilute solution (approx. 10-50 µg/mL) of the purified compound in a suitable volatile solvent, such as methanol or acetonitrile.

  • Instrument Setup: Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.

  • Analysis: Introduce the sample into the ESI source via direct infusion. Acquire the mass spectrum in positive ion mode to detect the protonated molecule, [M+H]⁺.

  • Data Processing: Determine the exact mass of the [M+H]⁺ ion and use the instrument's software to calculate the most probable elemental composition.

Data Presentation & Interpretation:

IonCalculated Exact Mass (C₈H₁₅N₂O⁺)Observed Exact Mass
[M+H]⁺155.1184155.1182

The observed mass is in excellent agreement with the calculated mass for the protonated form of C₈H₁₄N₂O, confirming the molecular formula. The fragmentation pattern in mass spectrometry for pyrazoles often involves the expulsion of HCN or N₂.[4][5][6]

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Rationale: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a "fingerprint" of the molecule's covalent bonds. For our target, we expect to see characteristic absorptions for the O-H (alcohol), N-H (pyrazole), and C-H bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount of the neat liquid sample directly onto the ATR crystal.

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric and instrumental interferences.

  • Sample Scan: Acquire the infrared spectrum of the sample over the range of 4000-400 cm⁻¹.[7]

  • Data Processing: The instrument software automatically performs the background subtraction. Analyze the resulting spectrum to identify characteristic absorption bands.

Data Presentation & Interpretation:

Wavenumber (cm⁻¹)IntensityAssignment
3500-3200 (Broad)StrongO-H stretch (alcohol, hydrogen-bonded)[7][8][9]
~3140 (Broad)MediumN-H stretch (pyrazole ring)
2960-2870StrongC-H stretch (sp³ hybridized carbons)
~1570MediumC=N stretch (pyrazole ring)[10]
1260-1050StrongC-O stretch (secondary alcohol)[8][9]

The FTIR spectrum strongly supports the presence of both the alcohol and the N-H pyrazole functional groups, corroborating the information derived from the molecular formula.

Definitive Structural Mapping: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule. A suite of 1D and 2D NMR experiments provides information on the chemical environment, connectivity, and spatial relationships of atoms.

Workflow for NMR Analysis

The following diagram outlines the logical flow of NMR experiments used to piece together the structure of 2-Methyl-1-(1H-pyrazol-4-yl)butan-1-ol.

NMR_Workflow cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments cluster_final Structure Confirmation H1_NMR ¹H NMR (Proton Environments & Counts) COSY ¹H-¹H COSY (H-H Connectivity) H1_NMR->COSY Identifies spin systems C13_NMR ¹³C NMR (Carbon Environments) HSQC ¹H-¹³C HSQC (Direct C-H Attachment) C13_NMR->HSQC Correlates C to attached H DEPT DEPT-135 (CH, CH₂, CH₃ Multiplicity) DEPT->HSQC Confirms C multiplicity HMBC ¹H-¹³C HMBC (Long-Range C-H Connectivity) HSQC->HMBC Assigns carbons to protons Structure Final Structure Confirmation HMBC->Structure Connects fragments

NMR experimental workflow for structural elucidation.
¹H and ¹³C NMR Spectroscopy

Expertise & Rationale: ¹H NMR provides information about the number of different proton environments and their relative numbers (integration). ¹³C NMR reveals the number of unique carbon environments. The DEPT-135 experiment further distinguishes between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons.

Experimental Protocol: Standard NMR Acquisition

  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[11]

  • ¹H NMR: Acquire a standard proton spectrum.

  • D₂O Exchange: Add a drop of D₂O, shake vigorously, and re-acquire the ¹H spectrum. Signals corresponding to exchangeable protons (O-H, N-H) will disappear or diminish significantly.[8][11]

  • ¹³C & DEPT-135 NMR: Acquire a proton-decoupled ¹³C spectrum and a DEPT-135 spectrum.

Data Presentation & Interpretation (Hypothetical Data in CDCl₃):

¹H NMR Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentD₂O Exchange
~12.5br s1HPyrazole N-HDisappears
7.51s2HH-3, H-5 (Pyrazole)No change
4.55d1HH-6No change
~2.5br s1HO-HDisappears
1.80m1HH-7No change
1.45m2HH-8No change
0.95d3HH-10No change
0.90t3HH-9No change

¹³C NMR & DEPT-135 Data

Chemical Shift (δ, ppm)DEPT-135Assignment
135.0+C-3, C-5
118.0QuaternaryC-4
75.0+C-6
40.0+C-7
25.0-C-8
16.0+C-10
11.0+C-9

Note: The two pyrazole CH signals (H-3/C-3 and H-5/C-5) are equivalent due to rapid tautomerism, a common phenomenon in N-unsubstituted pyrazoles.[11][12]

2D NMR: Connecting the Pieces

Expertise & Rationale: 2D NMR experiments are crucial for establishing the connectivity between atoms.

  • COSY (Correlation Spectroscopy) identifies protons that are spin-spin coupled (typically on adjacent carbons).[11]

  • HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with the carbon atom to which it is directly attached.

  • HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range correlations (2-3 bonds) between protons and carbons, which is key for connecting different spin systems and identifying quaternary carbons.[11]

Interpretation of 2D NMR Data:

The following diagram illustrates the key correlations that definitively establish the structure.

Key COSY and HMBC correlations confirming connectivity.
  • COSY Correlations (Red Dashed Lines): A clear correlation path is observed from H-6 to H-7, from H-7 to the H-8 methylene protons and the H-10 methyl protons, and from the H-8 protons to the H-9 methyl protons. This confirms the entire 2-methylbutan-1-ol side chain fragment.

  • HMBC Correlations (Blue Dotted Lines): The most critical correlations are those that link the side chain to the pyrazole ring.

    • The proton on the alcohol-bearing carbon, H-6 , shows a 2-bond correlation to the quaternary pyrazole carbon C-4 .

    • Conversely, the pyrazole protons H-3/H-5 show correlations to the same quaternary carbon C-4 .

    • These correlations unambiguously establish that the 2-methylbutan-1-ol fragment is attached to the C-4 position of the pyrazole ring.

Conclusion: Integrated Evidence for Structural Confirmation

The structural elucidation of 2-Methyl-1-(1H-pyrazol-4-yl)butan-1-ol was systematically achieved through the logical integration of multiple spectroscopic techniques. HRMS confirmed the molecular formula of C₈H₁₄N₂O. FTIR analysis identified the key alcohol and pyrazole functional groups. A comprehensive suite of 1D and 2D NMR experiments, including ¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC, provided the definitive evidence for the atomic connectivity. The combined data corroborates to unambiguously confirm the proposed structure. This multi-faceted approach represents a robust and self-validating system, ensuring the highest level of scientific integrity for the characterization of novel chemical entities.

References

  • Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Deriv
  • Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-687.
  • Spectroscopic and Synthetic Profile of Substituted Pyrazoles: A Technical Guide for Researchers. Benchchem.
  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega.
  • Metal-Based Bio-Active Pyrazole Derivatives: Preparation, Spectral, Thermal, Photophysical, and Antimicrobial Studies. Letters in Applied NanoBioScience.
  • Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry.
  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen.
  • Mass Spectrometry of Pyrazoles from (Tetrahydro-2H-pyran-4-yl)
  • van der Donk, W. A., & Tchesnokov, E. P. (2016). Electron-impact induced fragmentations of pyrazoles. Journal of the Chemical Society B: Physical Organic, 8, 938-944.
  • Studying the composition of alcohols using IR spectroscopy. International Journal of Multidisciplinary Research and Development.
  • Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts.
  • IR Spectrum: Alcohols and Phenols.

Sources

Exploratory

The Privileged Pyrazole Scaffold: A Technical Guide to Biological Activities and Experimental Validation

Executive Summary As a Senior Application Scientist, I frequently encounter chemical scaffolds that offer versatile utility in drug discovery. Among these, the pyrazole ring (C₃H₄N₂) stands out as a "privileged structure...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter chemical scaffolds that offer versatile utility in drug discovery. Among these, the pyrazole ring (C₃H₄N₂) stands out as a "privileged structure." Comprising a five-membered heterocyclic system with two adjacent nitrogen atoms, pyrazole exhibits a unique amphoteric nature. The pyrrole-like nitrogen acts as a hydrogen bond donor, while the pyridine-like nitrogen serves as a hydrogen bond acceptor[1]. This dual capability allows substituted pyrazoles to form highly stable, specific interactions within the binding pockets of diverse biological targets, most notably cyclooxygenase (COX) enzymes and receptor tyrosine kinases (RTKs)[2][3].

This whitepaper provides an in-depth technical analysis of the anti-inflammatory and anticancer activities of substituted pyrazoles. It details the structure-activity relationships (SAR) that drive target selectivity, presents quantitative benchmarking data, and outlines self-validating experimental protocols for rigorous laboratory evaluation.

Anti-Inflammatory Mechanisms: Precision COX-2 Selectivity

The anti-inflammatory efficacy of pyrazole derivatives is primarily driven by their ability to selectively inhibit the Cyclooxygenase-2 (COX-2) isoform while sparing COX-1, thereby mitigating gastrointestinal toxicity[4][5].

Mechanistic Causality

The structural causality of this selectivity lies in the "Y-shaped" conformation of 1,5-diarylpyrazole derivatives (e.g., Celecoxib). The central pyrazole ring acts as a rigid, planar spacer that directs the two aryl groups into the hydrophobic channels of the COX-2 active site. Crucially, substituting one of the aryl rings with a sulfonamide (-SO₂NH₂) or methylsulfonyl (-SO₂CH₃) group exploits a secondary side pocket present in COX-2[6]. This pocket is accessible due to a valine substitution in COX-2 (Val523), whereas the bulkier isoleucine (Ile523) in COX-1 blocks access. The sulfonamide group forms critical hydrogen bonds with Arg513 and His90 in this secondary pocket, locking the inhibitor in place and preventing the conversion of arachidonic acid to pro-inflammatory prostaglandins[7].

COX2_Pathway AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 Substrate Binding PGH2 Prostaglandin H2 COX2->PGH2 Oxidation PGE2 Prostaglandin E2 (Inflammation) PGH2->PGE2 Isomerization Inhibitor Pyrazole Inhibitor (e.g., Celecoxib) Inhibitor->COX2 Competitive Inhibition

Mechanism of COX-2 inhibition by substituted pyrazoles blocking PGE2 synthesis.

Quantitative Benchmark Data

Table 1: COX-2 Inhibitory Activity of Selected Pyrazole Derivatives

CompoundTargetIC₅₀ ValueSelectivity Index (COX-2/COX-1)Reference
Celecoxib (Standard)COX-2~40 nM>300[5][6]
Compound 13aCOX-239.43 nM22.21[5]
Compound T5 (1,5-diaryl)COX-20.781 µM7.16[4]
Compound 89a (Pyrrolizine-fused)COX-20.64 nMHighly Selective[5]
Self-Validating Protocol: In Vitro COX-2 Enzymatic Inhibition Assay

To evaluate the inhibitory potency of novel pyrazole compounds, a direct-measure enzymatic assay must be employed. This protocol is designed with internal validation steps to ensure data integrity.

COX2_Assay Step1 1. Reagent Prep (Enzyme + Buffer) Step2 2. Compound Incubation (37°C, 15 min) Step1->Step2 Step3 3. Add Substrate (Initiate Reaction) Step2->Step3 Step4 4. Stop Reaction (Add SnCl2) Step3->Step4 Step5 5. ELISA Readout (Quantify PGF2a) Step4->Step5

Step-by-step workflow for in vitro COX-2 enzymatic inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a reaction buffer containing 0.1 M Tris-HCl (pH 8.0), 5 mM EDTA, and 2 mM phenol. Causality: Phenol acts as a co-substrate for the peroxidase activity of COX, ensuring the enzyme remains in its active oxidized state. Add hematin (1 µM) as a necessary cofactor.

  • Inhibitor Incubation: Dispense recombinant human COX-2 enzyme into a 96-well plate. Add the pyrazole test compounds (serially diluted in DMSO). Include a positive control (Celecoxib) and a vehicle control (DMSO only). Incubate at 37°C for 15 minutes. Causality: This pre-incubation step is critical; it allows the inhibitor to reach thermodynamic equilibrium within the active site before the substrate is introduced, preventing false-negative IC₅₀ shifts.

  • Reaction Initiation: Add arachidonic acid (final concentration 10 µM) to initiate the reaction. Incubate for exactly 2 minutes at 37°C.

  • Reaction Termination: Stop the reaction by adding saturated Stannous Chloride (SnCl₂) in 1M HCl. Causality: SnCl₂ rapidly reduces the unstable intermediate Prostaglandin H₂ (PGH₂) to the highly stable Prostaglandin F₂α (PGF₂α), preventing spontaneous degradation and ensuring accurate downstream quantification.

  • Quantification: Transfer the mixture to a PGF₂α-specific ELISA plate. Read absorbance at 412 nm. Calculate IC₅₀ using a 4-parameter logistic non-linear regression model.

Anticancer Mechanisms: Kinase Inhibition

Beyond inflammation, pyrazole derivatives are formidable targeted anticancer agents. They are the core pharmacophore in several FDA-approved kinase inhibitors, including Crizotinib (ALK/ROS1) and Ruxolitinib (JAK1/2)[3][7][8].

Mechanistic Causality

Kinases drive cellular proliferation, and their hyperactivation is a hallmark of cancer. Pyrazole derivatives function primarily as Type I kinase inhibitors. They competitively bind to the ATP-binding pocket located in the hinge region between the N- and C-lobes of the kinase domain. The adjacent nitrogen atoms of the pyrazole ring perfectly mimic the adenine ring of ATP. They form bidentate hydrogen bonds with the backbone amide nitrogen and carbonyl oxygen of the kinase hinge region[3]. By occupying this space, pyrazoles block ATP binding, preventing the phosphorylation of downstream effectors (e.g., STAT proteins in the JAK/STAT pathway), thereby inducing apoptosis and halting tumor growth.

JAK_STAT Cytokine Cytokine Signal JAK JAK Kinase (Active) Cytokine->JAK Receptor Activation STAT STAT Protein (Phosphorylated) JAK->STAT ATP Hydrolysis Transcription Gene Transcription (Tumor Growth) STAT->Transcription Nuclear Translocation Ruxo Pyrazole Inhibitor (e.g., Ruxolitinib) Ruxo->JAK ATP-Competitive Block

JAK/STAT signaling pathway inhibition by pyrazole-based kinase inhibitors.

Quantitative Benchmark Data

Table 2: Anticancer & Kinase Inhibitory Activity of Pyrazole Derivatives

CompoundTarget / Cell LineIC₅₀ ValueMechanism of ActionReference
Crizotinib (Standard)ALK / ROS1NanomolarATP-competitive inhibition[7]
Compound 75 (Bis-pyrazole)SMMC7721, HCT1160.76 - 2.01 µMCytotoxicity / Apoptosis[2]
Compound 27VEGFR-2828.23 nMAngiogenesis inhibition[2]
Compound 6fMDA-MB-468 (Breast)6.45 µM (48h)Proliferation inhibition[3]
Self-Validating Protocol: Luminescent Kinase Inhibition Assay (ADP-Glo)

To accurately measure the IC₅₀ of pyrazole-based kinase inhibitors, a radiometric or luminescent assay is required. The ADP-Glo assay is preferred for its high signal-to-noise ratio and avoidance of radioactive isotopes.

Step-by-Step Methodology:

  • Kinase Reaction Setup: In a 384-well plate, combine the purified recombinant kinase (e.g., JAK2 or VEGFR-2), the specific peptide substrate, and the pyrazole inhibitor (10-point dose-response curve).

  • Reaction Initiation: Add ultra-pure ATP at a concentration equal to the enzyme's Kₘ value. Causality: Running the assay at the ATP Kₘ ensures the assay is sensitive to ATP-competitive inhibitors (like pyrazoles) without being artificially outcompeted by massive ATP excess. Incubate for 60 minutes at room temperature.

  • ATP Depletion: Add the ADP-Glo™ Reagent and incubate for 40 minutes. Causality: This critical step terminates the kinase reaction and completely depletes any unreacted ATP in the well. This ensures that the only nucleotide remaining is the ADP generated by the kinase activity, effectively eliminating background noise.

  • Signal Generation: Add the Kinase Detection Reagent and incubate for 30 minutes. This reagent converts the generated ADP back into ATP, which is immediately utilized by a coupled luciferase/luciferin reaction to produce light.

  • Luminescence Readout: Measure luminescence using a microplate reader. The luminescent signal is directly proportional to kinase activity. Plot the relative light units (RLU) against the log of inhibitor concentration to derive the IC₅₀.

Structural Optimization and ADMET Considerations

When designing novel substituted pyrazoles, the positioning of functional groups dictates both pharmacodynamics and pharmacokinetics:

  • Halogenation (e.g., -F, -Cl, -Br): Adding electron-withdrawing halogens to the aryl rings attached to the pyrazole core generally increases lipophilicity (LogP), enhancing cell membrane permeability and extending the half-life by slowing hepatic cytochrome P450 metabolism[5][9].

  • C3 and C5 Substitutions: Bulky groups at the 3 and 5 positions of the pyrazole ring can drastically alter the dihedral angle of attached phenyl rings, forcing the molecule into a specific 3D conformation that increases target selectivity (e.g., favoring VEGFR-2 over VEGFR-1)[2].

References

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents, MDPI,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHKB03eybRif41vmGgy7BrWT6MYcCbi06A_gMEtk0IqHwnco97DEr7Leno7esw-6zKonskgzXrBFbSfeYf0dI5lZmh_O0BjWCAO1pdOzx8NMmEkNxmq_Dmc7O-WeQRwV2Emx8FQg==]
  • Dual Anti-Inflammatory and Anticancer Activity of Novel 1,5-Diaryl Pyrazole Derivatives, PMC,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEqplXoyyTOR9nvA7ijHhXAaNSGnPeotb6lLCD9cFMkTuerAVeA73CZjHY5AVW4ALJKNvLIOtnwzyQZQMtCgZMFV-_MRHvZIu6MHpP4eCPVnJfBwznreurxkvLzE0HUWQ6C2AkyYU72Z7t7Gbr5]
  • Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review, Taylor & Francis,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEaXr0IQPnKsFOddWF_7AFdsx1MLxOGGtBiBdCBSdF1VnPsUnTKE7B91h4TyZiJyrHMe-EO21LmLTVZTPK1ZV2zu6LKont7SI3wpZu78VnJQ9pddxcTs9Lv7QabuZ9pZ-Ac1FfCw-0MJrWMCX8B73fxebMBsJTqxA9m0quo4w==]
  • Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study, PMC,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE36O_zq8RO3-XeMhqAL6sJLJG6NrM6KgN1tMUlGjuviBTGrLHQuT3QxS0e8G6HiPou6TIV3f3Iw5OKMOPozCpvCi83aSs84_Bk-j3ed8tplOwr3DkiCNJhnCjMcZCFaUNxWk1Vrg7Rd6SZfIc=]
  • Recent developments in synthetic chemistry and biological activities of pyrazole derivatives, Indian Academy of Sciences,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGzAp5s9V39MIJSGXLiwq7jQ-wOSONHAwsptDQo-35GaGYhw4ubgHu_klCYyNh8E_fNei0PgFKX9q5xVqjz0aMrttEQV5b7gesRwrNbcWL_VTay6o6WEkFm8t5v59FWRhazAXSnwptuqysIoHKM6WABAXo=]
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents (FDA Approved), PMC,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEKg3ZfoDMuzex_jjxftXDwWuSIV9h664V_LyP_MO897jH-dJqhf46QeCz4b08IzMKwqdF_RsHJmE6DvSnTKPs2Qp5M7A5h1RNyhPpiNBvTMNy-ExekKMmNXlTUHFHJw9ckApOCfCayDSeuNNJB]
  • Heterocycles in Breast Cancer Treatment: The Use of Pyrazole Derivatives, PMC,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHlovqtGewtJUDINkoGRaDDmRpH5ZkHE5YKHQEnLLrJZYmqlLo2bpIi48oUqjdzIFc8e1aXoszgZquyQAzMNFmM4xqHToUdigl4j5NaWMxKuXyo5Cdl6eMd9kz67uAc2jEr70DxJvwqhM2Xi30m]
  • Chemical Biology (Anti-VEGFR drugs), SciSpace,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE7KI8oMHKgv51AyA50Kb6PRiacy-VUuZ243AHOuszBDRqVmi0QAWxqqtQPv_enGCXdMNaw_-9hCMy4LMzpLuLt18kvQmCs1fnX02a8Puy5W8w9E5FHRpJbWWm0lI5DRSkbAovYJyrnGhNHR5SG7FJZ2lzDKYfdPSw9bnlmc3bOq3sc6aHHeIF9P1FwpSB0v7OXnrcTE0Ji0CJQXw4xAQ==]
  • In-silico studies, synthesis, and pharmacological screening of novel multitarget diphenylpyrazole scaffold as EGFR/BRAF and cyclooxygenase-2 inhibitors, PMC,[https://vertexaisearch.cloud.google.

Sources

Foundational

A Technical Guide to the Spectroscopic Characterization of 2-Methyl-1-(1H-pyrazol-4-yl)butan-1-ol

This document serves as an in-depth technical guide for the spectroscopic analysis of 2-Methyl-1-(1H-pyrazol-4-yl)butan-1-ol. It is intended for an audience of researchers, scientists, and professionals in the field of d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This document serves as an in-depth technical guide for the spectroscopic analysis of 2-Methyl-1-(1H-pyrazol-4-yl)butan-1-ol. It is intended for an audience of researchers, scientists, and professionals in the field of drug development. Pyrazole-containing compounds are of significant interest in medicinal chemistry due to their wide range of biological activities.[1][2][3][4][5] A thorough understanding of their spectroscopic properties is fundamental for synthesis confirmation, structural elucidation, and quality control.

While direct experimental data for this specific molecule is not prevalent in publicly accessible literature, this guide provides a robust, predictive analysis based on the well-established spectroscopic principles of its constituent functional groups: the 4-substituted pyrazole ring and the 2-methyl-1-butanol side chain. The protocols and interpretations herein are grounded in authoritative data for analogous structures, providing a reliable framework for experimental work.

Molecular Structure and Analytical Overview

The first step in any spectroscopic analysis is a thorough understanding of the molecule's structure. The key features of 2-Methyl-1-(1H-pyrazol-4-yl)butan-1-ol (C₉H₁₆N₂O, Molecular Weight: 168.24 g/mol ) include a heterocyclic aromatic pyrazole ring, a secondary alcohol, and a branched alkyl chain. Each of these components will give rise to characteristic signals in the NMR, IR, and Mass Spectra.

Caption: Numbering scheme for 2-Methyl-1-(1H-pyrazol-4-yl)butan-1-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted spectrum is a composite of signals from the pyrazole and the side chain, with chemical shifts influenced by the electronegative N and O atoms.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

The proton NMR spectrum is expected to show distinct signals for the aromatic pyrazole protons, the aliphatic side-chain protons, and the exchangeable N-H and O-H protons.

Assigned ProtonPredicted δ (ppm)MultiplicityIntegrationRationale & Notes
NH (Pyrazole)>10.0broad singlet1HCharacteristic of pyrazole N-H; chemical shift is highly dependent on solvent and concentration.[4] Often very broad.
C3-H , C5-H 7.5 - 7.8singlet2HThe two pyrazole ring protons are in similar electronic environments and may appear as a single peak or two closely spaced singlets.
C1'-H ~4.7doublet1HDeshielded by both the adjacent pyrazole ring and the hydroxyl group. Split by the C2'-H proton.
OH 1.5 - 4.0broad singlet1HPosition and width are highly variable due to hydrogen bonding and exchange rate.[6] Can be confirmed by D₂O exchange.
C2'-H ~1.8multiplet1HComplex splitting due to coupling with C1'-H, C3'-H₃, and C4'-H₂ protons.
C3'-H~1.4multiplet2HDiastereotopic protons, may show complex splitting. Coupled to C2'-H and C4'-H₃.
C4'-H~0.95triplet3HCoupled to the C3'-H₂ protons.
C2'-CH~0.90doublet3HCoupled to the C2'-H proton.
Predicted ¹³C NMR Data (100 MHz, CDCl₃)

The carbon spectrum will confirm the number of unique carbon environments.

Assigned CarbonPredicted δ (ppm)Rationale & Notes
C 3, C 5~130-135Aromatic carbons of the pyrazole ring.
C 4~115-120The substituted carbon of the pyrazole ring, shifted upfield relative to C3/C5.
C 1'~70-75Carbon bearing the hydroxyl group, significantly deshielded.
C 2'~40-45Aliphatic methine carbon.
C 3'~25-30Aliphatic methylene carbon.
C 2'-C H₃~16-20Methyl group attached to C2'.
C 4'~11-14Terminal methyl group of the ethyl fragment.
Experimental Protocol: NMR Spectroscopy

A self-validating protocol ensures data integrity and aids in definitive assignments.

  • Sample Preparation: Dissolve 5-10 mg of the purified, dry compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.[7] DMSO-d₆ is often preferred for clearly observing N-H and O-H protons.[7]

  • Internal Standard: Use Tetramethylsilane (TMS) as an internal reference (0.00 ppm). Modern spectrometers can also reference the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[8][9]

  • Data Acquisition: Acquire ¹H, ¹³C, and 2D spectra (such as COSY and HSQC) on a spectrometer (e.g., 300 or 400 MHz). 2D spectra are crucial for unambiguously assigning the coupled protons and their attached carbons.[10]

  • D₂O Exchange: To confirm the N-H and O-H peaks, acquire a standard ¹H spectrum. Then, add a drop of D₂O to the NMR tube, shake well, and re-acquire the spectrum. The signals corresponding to the N-H and O-H protons will diminish or disappear, as the protons exchange with deuterium.[7][11]

Caption: Workflow for NMR structural validation.

Infrared (IR) Spectroscopy

IR spectroscopy is ideal for identifying the key functional groups present in the molecule. The principle relies on the absorption of infrared radiation by specific molecular vibrations.[12] The spectrum will be characterized by strong, broad absorptions from the alcohol and pyrazole N-H due to intermolecular hydrogen bonding.[7][13][14]

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)VibrationIntensityRationale & Notes
3500 - 3200O-H stretch (alcohol)Strong, BroadThe broadness is a hallmark of hydrogen bonding in alcohols.[15][16][17]
3200 - 3100N-H stretch (pyrazole)Medium, BroadAlso broadened by hydrogen bonding, may overlap with the O-H stretch.[7]
3100 - 3000C-H stretch (aromatic)MediumAssociated with the C-H bonds on the pyrazole ring.
2960 - 2850C-H stretch (aliphatic)StrongMultiple bands corresponding to the CH, CH₂, and CH₃ groups in the side chain.[14]
1600 - 1450C=N, C=C stretchMediumCharacteristic vibrations of the pyrazole ring skeleton.[7]
1260 - 1050C-O stretch (alcohol)StrongA strong, defining peak for the alcohol functional group.[15][16]
Experimental Protocol: FT-IR Spectroscopy
  • Sample Preparation: Ensure the sample is pure and dry. For Attenuated Total Reflectance (ATR) FT-IR, place a small amount of the solid sample directly onto the ATR crystal.[7]

  • Data Acquisition: Apply pressure to ensure good contact and record the spectrum. Typically, 16-32 scans are co-added over a range of 4000-400 cm⁻¹ to achieve a good signal-to-noise ratio.[7]

  • Data Processing: The instrument software automatically ratios the sample spectrum against a previously recorded background spectrum to generate the final absorbance or transmittance plot.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of the molecule, offering crucial clues to its structure. Under Electron Impact (EI) ionization, the molecule will ionize and break apart in a predictable manner.

Predicted Fragmentation Pattern (EI-MS)

The molecular ion peak ([M]⁺˙) is expected at m/z = 168. Key fragmentation pathways for pyrazoles and alcohols will likely be observed.

m/z ValueProposed FragmentPathway & Notes
168[C₉H₁₆N₂O]⁺˙Molecular Ion (M⁺˙) . Its abundance may be low due to the instability of alcohols.
150[C₉H₁₄N₂]⁺˙[M - H₂O]⁺˙ . Loss of water, a very common fragmentation for alcohols.[17]
111[C₅H₇N₂O]⁺Alpha-cleavage . Loss of a propyl radical (•C₃H₇) from the molecular ion.
95[C₅H₅N₂]⁺[M - C₄H₉O]⁺ . Cleavage of the entire alcohol side chain at the C4-C1' bond.
68[C₃H₄N₂]⁺˙Fragmentation of the pyrazole ring itself.
43[C₃H₇]⁺Propyl cation, a common fragment from the side chain. Could be a stable isopropyl cation, leading to a high abundance.[18]
Fragmentation Diagram

The following diagram illustrates the primary, predictable fragmentation pathways.

G M [C9H16N2O]+• m/z = 168 M_H2O [C9H14N2]+• m/z = 150 M->M_H2O - H2O F111 [C5H7N2O]+ m/z = 111 M->F111 - •C3H7 F95 [C5H5N2]+ m/z = 95 M->F95 - •C4H9O F43 [C3H7]+ m/z = 43 F111->F43 - C2H4N2O

Caption: Predicted EI-MS fragmentation of 2-Methyl-1-(1H-pyrazol-4-yl)butan-1-ol.

Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the purified compound in a volatile solvent (e.g., methanol or acetonitrile).

  • Ionization: Introduce the sample into the mass spectrometer. Electron Impact (EI) is a common technique for this type of molecule.

  • Data Acquisition: Acquire the mass spectrum. For unambiguous molecular formula confirmation, High-Resolution Mass Spectrometry (HRMS) is essential as it provides highly accurate mass measurements.[1]

Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a comprehensive and definitive characterization of 2-Methyl-1-(1H-pyrazol-4-yl)butan-1-ol. This guide establishes a robust predictive framework for these techniques. The ¹H and ¹³C NMR spectra will elucidate the precise carbon-hydrogen connectivity, with 2D experiments and D₂O exchange serving as critical validation steps. The IR spectrum will rapidly confirm the presence of key alcohol and pyrazole functional groups through their characteristic vibrations. Finally, mass spectrometry will verify the molecular weight and reveal predictable fragmentation patterns that corroborate the proposed structure. Adherence to the outlined protocols will ensure the generation of high-quality, reliable data essential for any research or drug development program.

References

  • Spectroscopic and Synthetic Profile of Substituted Pyrazoles: A Technical Guide for Researchers. Benchchem.
  • Technical Support Center: Spectroscopic Analysis of Pyrazoles. Benchchem.
  • Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry (RSC Publishing).
  • Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evalu
  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega.
  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen.
  • Mass Spectrometry of Pyrazoles from (Tetrahydro-2H-pyran-4-yl)
  • Electron-impact induced fragmentations of pyrazoles. Journal of the Chemical Society B.
  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
  • Studying the composition of alcohols using IR spectroscopy. International Journal of Multidisciplinary Research and Development.
  • 2-METHYL-1-BUTANOL(34713-94-5) 1H NMR spectrum. ChemicalBook.
  • 2-METHYL-1-BUTANOL(34713-94-5) 13C NMR spectrum. ChemicalBook.
  • Mass spectral investigation of compounds 1 and 11-15.
  • IR: alcohols.
  • The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols.
  • C2H6O CH3CH2OH infrared spectrum of ethanol vapour liquid film C2H5OH. Doc Brown's Chemistry.
  • Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts.
  • Proton NMR Table. MSU chemistry.
  • Interpreting C-13 NMR Spectra. Chemistry LibreTexts.
  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. UT Southwestern Medical Center.
  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
  • 1H and 13C NMR study of perdeuterated pyrazoles.
  • 1H NMR spectrum of 2-methylpropan-1-ol. Doc Brown's Chemistry.
  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. PMC.
  • Solved This is the 1H NMR spectrum for 2-methyl-1-butanol. Chegg.com.
  • Fragment
  • Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. PMC.
  • Multidisciplinary Aspects of Infrared Spectroscopy in Organic Chemistry. Longdom Publishing.

Sources

Exploratory

Architecting Enzyme Inhibitors: An In-Silico Guide to Pyrazole Derivatives

Executive Summary & Mechanistic Rationale The pyrazole scaffold—a five-membered heteroaromatic ring containing two adjacent nitrogen atoms—is a privileged structure in medicinal chemistry. Its unique electronic distribut...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The pyrazole scaffold—a five-membered heteroaromatic ring containing two adjacent nitrogen atoms—is a privileged structure in medicinal chemistry. Its unique electronic distribution allows it to act simultaneously as a hydrogen bond donor (via the NH group) and an acceptor (via the sp2 hybridized nitrogen). Furthermore, the aromatic nature of the ring facilitates robust π−π stacking and cation- π interactions within the hydrophobic pockets of target enzymes.

In recent years, in-silico methodologies have revolutionized the optimization of pyrazole derivatives, shifting the paradigm from high-throughput empirical screening to rational, structure-based drug design. By leveraging computational chemistry, researchers can accurately predict how specific substitutions (e.g., adding a pyrazoline moiety or a triazine ring) will alter the electrostatic potential and steric bulk of the molecule, thereby fine-tuning its affinity for critical therapeutic targets such as VEGFR-2[1], RET kinase[2], EGFR[3], and Cyclooxygenase-2 (COX-2)[4].

As a Senior Application Scientist, I emphasize that computational drug discovery must not be a "black box" of automated clicks. Every step in the in-silico pipeline must be driven by physicochemical causality and anchored by a self-validating protocol to ensure scientific integrity.

The Self-Validating In-Silico Protocol

To transition from theoretical binding to highly predictive biological activity, the following step-by-step methodology must be strictly adhered to. Each step includes the causality behind the choice and a validation mechanism to prevent the propagation of computational artifacts.

Step 1: Target Protein Preparation & Ramachandran Validation
  • Action: Retrieve the 3D crystal structure of the target enzyme from the Protein Data Bank (e.g., PDB ID: 4ASD for VEGFR-2[1]). Strip non-essential water molecules, add polar hydrogens, and assign Kollman partial charges.

  • Causality: Raw PDB files lack hydrogen atoms and often contain crystallization artifacts. Assigning the correct protonation states at physiological pH (7.4) is critical because the protonation of key active-site residues (like histidine or aspartate) dictates the hydrogen-bonding network.

  • Validation System: Generate a Ramachandran plot using the PROCHECK server. The protein preparation is only validated if >90% of the amino acid residues are located in the most favored regions[1].

Step 2: Ligand Geometry Optimization via DFT
  • Action: Sketch the pyrazole derivatives and optimize their 3D geometries using Density Functional Theory (DFT), typically employing the B3LYP functional with a 6-31G* basis set.

  • Causality: Standard molecular mechanics (like MMFF94) often fail to capture the complex electron delocalization and tautomeric states inherent to the pyrazole ring. DFT ensures that the electrostatic potential map and partial charges assigned during docking reflect the true quantum mechanical state of the molecule[3].

  • Validation System: Monitor the self-consistent field (SCF) energy convergence. Optimization is validated only when the energy gradient falls below the threshold of 10−4 Hartrees/Bohr, ensuring a true local energy minimum.

Step 3: Molecular Docking & Co-crystal Redocking
  • Action: Define the grid box strictly around the active site defined by the co-crystallized ligand. Execute docking using AutoDock Vina or Schrödinger Glide to explore the conformational space.

  • Causality: Docking algorithms utilize empirical scoring functions to rapidly evaluate thousands of ligand conformations, prioritizing poses that maximize van der Waals and electrostatic contacts while minimizing steric clashes.

  • Validation System (Critical): Perform a redocking experiment with the native co-crystallized ligand. The docking protocol is mathematically validated only if the Root Mean Square Deviation (RMSD) between the predicted docked pose and the experimental crystal pose is ≤2.0 Å[2].

Step 4: Molecular Dynamics (MD) Simulations
  • Action: Subject the top-scoring docked complexes to 100 ns MD simulations in GROMACS using an explicit solvent model (e.g., TIP3P water) under NPT/NVT ensembles.

  • Causality: Molecular docking treats the target protein as a rigid entity. MD introduces thermodynamic reality, accounting for induced-fit conformational changes, solvent entropy, and the temporal stability of hydrogen bonds[2].

  • Validation System: Analyze the RMSD trajectory of the protein backbone and the ligand. A plateaued RMSD graph after the initial 20 ns indicates system equilibration and a biologically viable binding pose.

Step 5: MM/PBSA Thermodynamics
  • Action: Extract structural snapshots from the equilibrated phase of the MD trajectory to calculate the binding free energy ( ΔGbind​ ) using the Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) method.

  • Causality: Docking scores are mere approximations. MM/PBSA provides a thermodynamically rigorous calculation of binding affinity by factoring in solvation free energies, effectively eliminating false positives generated during the initial docking phase[2].

Computational Workflow Visualization

The following diagram illustrates the interconnected, self-validating nature of the in-silico pipeline.

InSilicoWorkflow Target 1. Protein Preparation (PDB Retrieval & Protonation) Docking 3. Molecular Docking (Grid Box & Conformational Search) Target->Docking Ligand 2. Ligand Optimization (DFT & Charge Assignment) Ligand->Docking Validation 4. Pose Validation (Co-crystal Redocking RMSD < 2Å) Docking->Validation MD 5. Molecular Dynamics (100ns Explicit Solvent Trajectory) Validation->MD Validated Poses MMPBSA 6. MM/PBSA Thermodynamics (Binding Free Energy Profiling) MD->MMPBSA Equilibrated Trajectories ADMET 7. ADMET & Toxicity (Pharmacokinetic Profiling) MMPBSA->ADMET

Figure 1: Self-validating in-silico workflow for pyrazole derivative screening and optimization.

Target-Specific Case Studies & Data Presentation

The versatility of the pyrazole scaffold allows it to be tuned for diverse enzymatic targets. By appending specific functional groups, researchers can shift the selectivity profile from kinases (anti-cancer) to cyclooxygenases (anti-inflammatory).

For instance, incorporating a pyrazoline moiety alongside heterocyclic substituents (thiazole, benzothiazole) significantly enhances VEGFR-2 kinase inhibition by maximizing hydrophobic interactions within the ATP-binding pocket[1]. Conversely, hybridizing pyrazole with a pyridazine scaffold shifts the molecule's affinity toward the allosteric binding site of COX-2, yielding potent anti-inflammatory agents with high selectivity indices over COX-1[4].

Table 1: Comparative In-Silico and In-Vitro Profiles of Pyrazole Derivatives

Target EnzymeScaffold ModificationIn-Silico Binding EnergyIn-Vitro PotencyKey Interacting Residues
VEGFR-2 Kinase Pyrazole-pyrazoline hybrids-10.09 kcal/molHigh AntiproliferativeCys919, Glu885[1]
RET Kinase Substituted Pyrazole seriesHighly stable MD RMSD pIC50​=8.8 Hydrophobic pocket[2]
EGFR Tyrosine Kinase 1,3,5-triazine-pyrazoleMultiple H-bonds IC50​=229.4 nMMet793, Thr790[3]
COX-2 Pyrazole-pyridazine hybridsHigh affinity (Allosteric) IC50​=1.15 µMArg120, Tyr355[4]
COX-2 / Cancer 1,5-diaryl pyrazoles- IC50​=1.56 µMSelective COX-2 pocket[5]

ADMET Profiling & Pharmacokinetics

A compound with exceptional binding affinity is useless if it fails to reach its target in vivo. In-silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling acts as the final computational filter[5].

  • Lipinski’s Rule of Five: Pyrazole derivatives are evaluated for molecular weight (<500 Da), lipophilicity (LogP < 5), and hydrogen bond donors/acceptors to ensure oral bioavailability.

  • Topological Polar Surface Area (TPSA): Compounds with a TPSA < 140 Ų are prioritized to ensure adequate passive membrane permeability.

  • Toxicity & CYP450 Inhibition: Tools like SwissADME and ProTox are utilized to forecast hepatotoxicity and predict whether the pyrazole derivative will act as an inhibitor of Cytochrome P450 enzymes (e.g., CYP1A2, CYP2C9), which is crucial for preventing adverse drug-drug interactions[5].

Conclusion

The rational design of pyrazole derivatives as enzyme inhibitors relies heavily on a robust, physics-driven computational framework. By chaining molecular docking with quantum mechanical ligand optimization, molecular dynamics, and rigorous free-energy calculations, researchers can confidently predict both the thermodynamic stability and the pharmacokinetic viability of novel drug candidates. This self-validating in-silico approach minimizes late-stage clinical attrition and accelerates the delivery of targeted therapeutics for oncology and inflammatory diseases.

References

  • Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach Source: Journal of Applied Pharmaceutical Science URL:[Link]

  • New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential Source: National Institutes of Health (PMC) URL:[Link]

  • Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors Source: MDPI (Molecules) URL:[Link]

  • Novel 1,3,5-triazine-based pyrazole derivatives as potential antitumor agents and EFGR kinase inhibitors: synthesis, cytotoxicity, DNA binding, molecular docking and DFT studies Source: RSC Publishing (New Journal of Chemistry) URL:[Link]

  • Dual Anti-Inflammatory and Anticancer Activity of Novel 1,5-Diaryl Pyrazole Derivatives: Molecular Modeling, Synthesis, In Vitro Activity, and Dynamics Study Source: MDPI (Pharmaceuticals) URL:[Link]

Sources

Foundational

An In-depth Technical Guide to the Lipophilicity and Solubility of 2-Methyl-1-(1H-pyrazol-4-yl)butan-1-ol

Abstract In the landscape of drug discovery and development, the physicochemical properties of a compound, specifically its lipophilicity and aqueous solubility, are paramount. These characteristics significantly influen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In the landscape of drug discovery and development, the physicochemical properties of a compound, specifically its lipophilicity and aqueous solubility, are paramount. These characteristics significantly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately determining its therapeutic potential and viability as a drug candidate.[1] This guide provides a comprehensive technical overview of the lipophilicity and solubility of the novel heterocyclic compound, 2-Methyl-1-(1H-pyrazol-4-yl)butan-1-ol. Given the absence of extensive empirical data for this specific molecule, this document outlines a robust framework for its characterization, integrating theoretical assessment, computational prediction, and established experimental protocols. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational principles and actionable methodologies for the physicochemical evaluation of this and similar novel chemical entities.

Introduction: The Pivotal Role of Lipophilicity and Solubility

The journey of a drug from administration to its site of action is a complex process governed by a delicate balance of its inherent properties. For a compound to be effective, it must be able to dissolve in aqueous environments, such as the gastrointestinal tract and blood plasma, yet also be capable of traversing lipid-rich biological membranes to reach its target.[2]

  • Lipophilicity , often quantified as the logarithm of the partition coefficient (log P), describes a compound's affinity for a non-polar, lipid-like environment versus an aqueous one.[3] It is a critical determinant of a drug's ability to cross cell membranes, its binding affinity to protein targets, and its potential for metabolic clearance.[4] Excessively high lipophilicity can lead to poor aqueous solubility, increased metabolic turnover, and potential toxicity.[1]

  • Aqueous solubility is the extent to which a compound can dissolve in water. It is a prerequisite for absorption from the gastrointestinal tract and for distribution throughout the body via the bloodstream.[5] Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable bioavailability, which can render a promising compound therapeutically ineffective.[5][6]

The compound at the center of this guide, 2-Methyl-1-(1H-pyrazol-4-yl)butan-1-ol , is a heterocyclic molecule featuring a pyrazole ring, a secondary alcohol, and a branched alkyl chain. Each of these structural motifs contributes to its overall physicochemical profile, creating a unique interplay between hydrophilic and lipophilic characteristics. Understanding and quantifying these properties is a critical first step in assessing its potential as a therapeutic agent.

Theoretical Assessment and Structural Considerations

A qualitative understanding of a molecule's lipophilicity and solubility can be derived from an analysis of its chemical structure.

  • The Pyrazole Ring: The pyrazole moiety is an aromatic five-membered heterocycle containing two adjacent nitrogen atoms.[7] It can act as both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the second nitrogen atom). This dual capability generally enhances aqueous solubility compared to a non-polar benzene ring. The pyrazole ring itself is considered to have lower lipophilicity than a benzene ring.

  • The Secondary Alcohol (-OH): The hydroxyl group is a potent hydrogen bond donor and acceptor, significantly contributing to the molecule's hydrophilicity and potential for aqueous solubility.

  • The 2-Methylbutyl Group: This branched alkyl chain is the primary lipophilic component of the molecule. The branching may slightly reduce the lipophilicity compared to a straight-chain pentyl group due to a decrease in surface area.

Based on these structural features, 2-Methyl-1-(1H-pyrazol-4-yl)butan-1-ol is anticipated to possess a moderate degree of both lipophilicity and aqueous solubility. The presence of the pyrazole ring and the secondary alcohol should provide sufficient hydrophilicity to counteract the lipophilic nature of the alkyl chain.

Computational Prediction of Physicochemical Properties

In the early stages of drug discovery, computational tools provide a rapid and cost-effective means of estimating a compound's physicochemical properties.[8] Numerous algorithms and models exist for predicting logP and aqueous solubility. For this guide, we will utilize the SwissADME web tool, a widely used and freely accessible platform.[9]

To perform the prediction, the chemical structure of 2-Methyl-1-(1H-pyrazol-4-yl)butan-1-ol is first converted into a SMILES (Simplified Molecular-Input Line-Entry System) string: CC(C)C(O)c1cn[nH]c1. This string is then inputted into the SwissADME server.

Table 1: Predicted Physicochemical Properties of 2-Methyl-1-(1H-pyrazol-4-yl)butan-1-ol (via SwissADME)

PropertyPredicted ValueInterpretation
Log P (iLOGP) 1.25Indicates a relatively balanced lipophilicity. The compound is slightly more soluble in an organic phase than in water.
Log S (ESOL) -2.15Corresponds to a molar solubility of approximately 7.08 x 10⁻³ mol/L. This suggests moderate aqueous solubility.
Solubility Class SolubleBased on the ESOL prediction, the compound is classified as soluble.

These predicted values provide a quantitative starting point for the experimental characterization of the compound. They suggest that 2-Methyl-1-(1H-pyrazol-4-yl)butan-1-ol possesses a favorable balance of lipophilicity and solubility, warranting further investigation.

Experimental Determination of Lipophilicity (log P)

While computational predictions are valuable, experimental determination of log P is the gold standard for accurate characterization.[10] The most common and widely accepted method is the shake-flask method , as described in OECD Guideline 107.[11]

Principle of the Shake-Flask Method

The shake-flask method directly measures the partition coefficient of a compound between two immiscible liquid phases, typically n-octanol and water.[10] The compound is dissolved in one of the phases, the two phases are mixed until equilibrium is reached, and the concentration of the compound in each phase is then determined.[11]

Detailed Experimental Protocol
  • Preparation of Phases:

    • n-Octanol is pre-saturated with water by stirring with a sufficient volume of water for 24 hours, followed by separation.

    • Water is pre-saturated with n-octanol in the same manner. This ensures that the two phases are in equilibrium with each other before the experiment begins.

  • Test Substance Preparation:

    • A stock solution of 2-Methyl-1-(1H-pyrazol-4-yl)butan-1-ol is prepared in either water-saturated n-octanol or n-octanol-saturated water, depending on its greater solubility. The concentration should be chosen to be within the linear range of the analytical method.

  • Partitioning:

    • Accurately measured volumes of the two pre-saturated phases are combined in a suitable vessel (e.g., a separatory funnel or a centrifuge tube).

    • A known volume of the test substance stock solution is added.

    • The vessel is securely sealed and shaken vigorously for a predetermined period (e.g., 1-2 hours) at a constant temperature (typically 25 °C) to allow for equilibrium to be reached.

    • To ensure equilibrium has been established, preliminary experiments should be conducted to determine the optimal shaking time.

  • Phase Separation:

    • After shaking, the mixture is allowed to stand until the two phases have completely separated.

    • Centrifugation is highly recommended to ensure complete separation and to minimize the presence of micro-droplets of one phase in the other, which can be a source of error.[11]

  • Sampling and Analysis:

    • Aliquots are carefully taken from both the n-octanol and the aqueous phases.

    • The concentration of 2-Methyl-1-(1H-pyrazol-4-yl)butan-1-ol in each aliquot is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[12]

    • It is crucial to prepare a calibration curve for the analytical method to ensure accurate quantification.

  • Calculation of log P:

    • The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase ([Organic]) to its concentration in the aqueous phase ([Aqueous]).[13]

    • The log P is then calculated as the base-10 logarithm of P.

      • P = [Organic] / [Aqueous]

      • log P = log10(P)

Experimental Workflow Diagram

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_calc Calculation prep_phases Prepare Pre-saturated n-Octanol and Water partition Combine Phases and Stock, Shake to Equilibrium prep_phases->partition prep_stock Prepare Stock Solution of Compound prep_stock->partition separate Separate Phases (Centrifugation) partition->separate sample Sample Both Phases separate->sample analyze Quantify Concentration (e.g., HPLC) sample->analyze calc_p Calculate P = [Organic] / [Aqueous] analyze->calc_p calc_logp Calculate log P = log10(P) calc_p->calc_logp

Caption: Workflow for the experimental determination of log P using the shake-flask method.

Experimental Determination of Aqueous Solubility

The aqueous solubility of a compound can be determined through various methods, with the most common being the distinction between kinetic and thermodynamic solubility.[14] For drug development, understanding both is crucial.

  • Kinetic Solubility: This is a high-throughput screening method often used in early discovery. It measures the concentration at which a compound, added from a concentrated DMSO stock solution, precipitates out of an aqueous buffer.[15] It reflects the solubility under non-equilibrium conditions and can be influenced by the rate of dissolution.[16]

  • Thermodynamic (Equilibrium) Solubility: This is the "true" solubility of a compound, representing the concentration of a saturated solution in equilibrium with an excess of solid material.[17] It is a more time-consuming but more accurate measure, essential for later stages of drug development.[14]

Detailed Protocol for Thermodynamic Solubility
  • Preparation:

    • An excess amount of solid 2-Methyl-1-(1H-pyrazol-4-yl)butan-1-ol is added to a series of vials containing a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration:

    • The vials are sealed and agitated (e.g., using a shaker or a rotating wheel) at a constant temperature (typically 25 °C or 37 °C) for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Separation of Solid:

    • The suspensions are filtered through a low-binding filter (e.g., a 0.45 µm PVDF filter) to remove the undissolved solid.

    • Alternatively, the samples can be centrifuged at high speed, and the supernatant carefully collected.

  • Analysis:

    • The concentration of the dissolved compound in the filtrate or supernatant is determined by a suitable analytical method (e.g., HPLC-UV, LC-MS).

    • A calibration curve is used for accurate quantification.

  • Result:

    • The determined concentration represents the thermodynamic aqueous solubility of the compound under the specified conditions and is typically reported in units of µg/mL or µM.

Experimental Workflow Diagramdot

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_result Result add_excess Add Excess Solid Compound to Buffer equilibrate Agitate for 24-48h at Constant Temperature add_excess->equilibrate separate Separate Solid (Filter or Centrifuge) equilibrate->separate sample Collect Filtrate or Supernatant separate->sample analyze Quantify Concentration (e.g., HPLC) sample->analyze solubility Thermodynamic Aqueous Solubility analyze->solubility

Sources

Exploratory

"homochiral synthesis of R-(+)-2-methylbutanol derivatives"

Homochiral Synthesis of R-(+)-2-Methylbutanol and its Advanced Derivatives: A Technical Whitepaper The Chiral Imperative in Molecular Design As a Senior Application Scientist, I frequently encounter the bottleneck of chi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Homochiral Synthesis of R-(+)-2-Methylbutanol and its Advanced Derivatives: A Technical Whitepaper

The Chiral Imperative in Molecular Design

As a Senior Application Scientist, I frequently encounter the bottleneck of chiral building block procurement during the scale-up of active pharmaceutical ingredients (APIs) and advanced materials. While the (S)-enantiomer of 2-methylbutanol is readily accessible as a pure byproduct of the[], the R-(+)-enantiomer is notoriously absent from commercial bulk availability. This necessitates highly controlled asymmetric synthesis. R-(+)-2-methylbutanol is an indispensable precursor for liquid crystal dopants, volatile pheromones, and critically, next-generation immunomodulatory APIs like the sphingosine analog AAL-R.

Mechanistic Pathway: Boronic Ester Homologation

To achieve absolute stereocontrol, the Matteson homologation remains the gold standard. This methodology leverages asymmetric boronic ester chemistry to extend the carbon chain while dictating the absolute configuration of the newly generated stereocenter.

The causality behind the high diastereoselectivity lies in the choice of the chiral auxiliary. Utilizing2, specifically (S,S)-1,2-dicyclohexyl-1,2-ethanediol (DICHED), creates a rigid steric environment[2]. When dichloromethyl lithium is inserted, the DICHED auxiliary directs the nucleophilic attack exclusively from one face. Subsequent addition of a Lewis acid promoter ( ZnCl2​ ) drives the alkyl migration with complete retention of configuration.

G N1 Boron Triisopropylate + Ethyl Lithium N3 Boronic Ester Intermediate N1->N3 N2 (S,S)-DICHED (Chiral Auxiliary) N2->N3 Esterification N4 α-Chloroalkyl Insertion (Dichloromethyl Lithium) N3->N4 N5 Homologated Boronic Ester N4->N5 ZnCl2 Promoter (<-100°C) N6 Oxidative Cleavage (H2O2 / NaOH) N5->N6 N7 R-(+)-2-Methylbutanol (Homochiral) N6->N7 Retention of Configuration

Fig 1. Matteson homologation pathway for the homochiral synthesis of R-(+)-2-methylbutanol.

Advanced Derivatives: The AAL-R Paradigm

One of the most significant applications of R-(+)-2-methylbutanol is in the synthesis of (R)-2-amino-4-(4-heptyloxyphenyl)-2-methylbutanol, commonly known as AAL-R. AAL-R is a chiral derivative of the FDA-approved multiple sclerosis drug FTY720.

Unlike FTY720, AAL-R lacks a terminal hydroxyl group. This structural nuance profoundly alters its pharmacokinetics. In vivo, to form its active phosphate ester [1.14]. The active metabolite acts as a potent agonist for4 in the lungs, modulating dendritic cell responses and blunting virus-specific T-cell responses during localized infections like influenza[4]. Furthermore, AAL-R has been shown to induce cytostasis in 5, offering novel therapeutic avenues for chronic asthma[5].

G A AAL-R (Prodrug) B SphK2 (Kinase) A->B Substrate C AAL-R-Phosphate (Active) B->C Rapid Phosphorylation D S1P Receptors (S1P1, S1P3-5) C->D Agonism E Immunomodulation (DC Activation) D->E Signaling

Fig 2. SphK2-mediated phosphorylation of AAL-R and subsequent S1P receptor activation.

Quantitative Data: Enzyme Kinetics

The elimination of the hydroxyl group in AAL-R does not impede active site binding but dramatically accelerates catalytic turnover.

Kinetic ParameterFTY720 (Reference)AAL-R (Derivative)Mechanistic Implication
Enzyme Target SphK2SphK2Both act as prodrugs requiring phosphorylation
Binding Affinity ( Km​ ) Baseline~ Similar to FTY720Structural modification does not impair active site binding
Catalytic Turnover ( kcat​ ) (Normalized) HigherRapid conversion to active phosphate ester
In Vivo Efficacy Rate-limited by phosphorylationRapid equilibriumFaster onset of S1P receptor modulation

Table 1. Comparative kinetic parameters of FTY720 and AAL-R with recombinant SphK2[1.14].

Self-Validating Experimental Protocols

Protocol A: Homochiral Synthesis of R-(+)-2-Methylbutanol

Objective: Synthesize the target alcohol via boronic ester homologation with >99% ee.

  • Esterification: React boron triisopropylate with ethyl lithium in anhydrous THF. Add the chiral auxiliary (S,S)-DICHED to form the intermediate boronic ester.

  • Cryogenic Homologation: Cool the reaction vessel to strictly <-100°C . Causality: Maintaining this extreme cryogenic temperature is non-negotiable; it prevents premature epimerization during the insertion of the chiral carbon unit[2]. Add dichloromethyl lithium.

  • Promotion: After 30 minutes, add rigorously dried zinc dichloride ( ZnCl2​ ) as a Lewis acid promoter. Allow the system to warm to room temperature and stir for 18 hours.

  • Oxidative Cleavage: Treat the homologated ester with alkaline hydrogen peroxide ( H2​O2​ / NaOH). Causality: This specific oxidative cleavage ensures the carbon-boron bond is converted to a carbon-oxygen bond with complete retention of configuration.

  • Extraction & Purification: Extract the aqueous phase with diethyl ether. Dry the resulting emulsion over anhydrous sodium sulfate. Causality: R-(+)-2-methylbutanol is slightly amphiphilic and soluble in water to a limited extent; failure to thoroughly dry the emulsion will result in catastrophic yield loss[2]. Purify via Kugelrohr distillation to yield a colorless liquid (71% overall yield).

Protocol B: In Vitro SphK2 Phosphorylation Assay for AAL-R

Objective: Validate the accelerated kcat​ of AAL-R compared to FTY720.

  • Enzyme Preparation: Prepare recombinant human SphK2 in a physiological buffer (HEPES pH 7.4, 150 mM NaCl, 10% glycerol).

  • Reaction Assembly: In a microcentrifuge tube, combine 10 μM AAL-R, 1 mM ATP, and 10 mM MgCl2​ . Initiate the reaction by adding 50 ng of SphK2.

  • Incubation: Incubate at 37°C for precisely 15 minutes.

  • Quenching: Terminate the reaction by adding 200 μL of a Chloroform/Methanol/1N HCl (100:200:1, v/v/v) mixture. Causality: The acidic organic quench immediately denatures the kinase and partitions the highly hydrophobic AAL-R-phosphate into the organic phase for recovery.

  • Quantification: Analyze the organic extract via LC-MS/MS, monitoring the specific mass transition for AAL-R-phosphate to calculate the turnover rate.

References

  • [] CAS 616-16-0 ((R)-2-Methylbutanol) - BOC Sciences. BOC Sciences. URL:

  • [1.14] CAS 616-16-0 ((R)-2-Methylbutanol) - BOC Sciences (FTY720 Phosphorylation Data). BOC Sciences.
  • [2] Synthesis of Homochiral R-(+)-2-Methyl-1-butanol. Sciforum. URL:

  • [5] Metabolic Adaptation of Airway Smooth Muscle Cells to an SPHK2 Substrate Precedes Cytostasis. ATS Journals. URL:

  • [4] Modulation of Chemokines and Allergic Airway Inflammation by Selective Local Sphingosine-1-phosphate Receptor 1 Agonism in Lungs. PMC - NIH. URL:

Sources

Foundational

The Ascendant Role of Pyrazole Derivatives in Antimicrobial and Antifungal Drug Discovery: A Technical Guide

Abstract The escalating crisis of antimicrobial resistance necessitates the urgent development of novel therapeutic agents with unconventional mechanisms of action. Among the heterocyclic compounds, pyrazole and its deri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The escalating crisis of antimicrobial resistance necessitates the urgent development of novel therapeutic agents with unconventional mechanisms of action. Among the heterocyclic compounds, pyrazole and its derivatives have emerged as a privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities, including potent antimicrobial and antifungal properties.[1][2] This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanistic insights into novel pyrazole derivatives as promising candidates for the next generation of antimicrobial and antifungal drugs. We will delve into key synthetic strategies, detailed protocols for in vitro screening, an analysis of structure-activity relationships, and an overview of the molecular targets that underpin their therapeutic potential. This document is intended for researchers, scientists, and drug development professionals actively engaged in the pursuit of innovative anti-infective agents.

Introduction: The Pyrazole Scaffold - A Versatile Tool in Medicinal Chemistry

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. Their unique structural features and electronic properties have made them a cornerstone in the design of a wide array of pharmacologically active molecules.[1][2] The pyrazole nucleus is present in several commercially successful drugs, highlighting its versatility and acceptance as a biocompatible scaffold.[3] The growing body of research over the past decade underscores the immense potential of pyrazole derivatives in combating microbial infections, offering a promising avenue to address the challenges of drug-resistant pathogens.[4][5]

Synthetic Strategies for Novel Pyrazole Derivatives

The synthesis of functionalized pyrazole derivatives is a well-established yet continually evolving field. Several classical and modern synthetic methodologies are employed to generate diverse libraries of pyrazole compounds for biological screening.

Knorr Pyrazole Synthesis and Related Cyclocondensations

A cornerstone of pyrazole synthesis is the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative. This versatile method, known as the Knorr pyrazole synthesis, allows for the introduction of a wide range of substituents on the pyrazole ring. Variations of this approach, such as using α,β-unsaturated ketones (chalcones) followed by cyclization with hydrazines, provide access to a diverse array of pyrazoline and pyrazole derivatives.[1]

Multicomponent Reactions (MCRs)

Multicomponent reactions have gained significant traction in medicinal chemistry for their efficiency in generating complex molecules in a single step.[1][3] These reactions offer a streamlined approach to synthesizing highly substituted pyrazole derivatives, often with high yields and atom economy.[1][3]

Modern Synthetic Approaches

To enhance reaction rates, yields, and sustainability, modern synthetic techniques are increasingly being applied to pyrazole synthesis. Microwave-assisted synthesis, for instance, has been shown to dramatically reduce reaction times from hours to minutes.[5] Ultrasound-assisted synthesis and the use of green catalysts like nano-ZnO are other examples of environmentally friendly and efficient methods for producing pyrazole derivatives.[3][5]

Synthesis_Strategies General Synthetic Pathways to Pyrazole Derivatives cluster_0 Classical Methods cluster_1 Alternative Pathways cluster_2 Modern Approaches A 1,3-Dicarbonyl Compounds C Knorr Pyrazole Synthesis A->C B Hydrazine Derivatives B->C F Cyclization B->F D Substituted Pyrazoles C->D E Chalcones E->F F->D G Multicomponent Reactions (MCRs) G->D H Starting Materials (e.g., Aldehydes, Ketones, Hydrazines) H->G

Caption: Overview of key synthetic strategies for pyrazole derivatives.

In Vitro Evaluation of Antimicrobial and Antifungal Potential

A systematic and robust in vitro evaluation is paramount to identifying and characterizing the antimicrobial and antifungal properties of novel pyrazole derivatives. The following protocols are fundamental to this process.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism and is a key indicator of a compound's potency. The broth microdilution method is a widely accepted and standardized technique for determining MIC values.

Experimental Protocol: Broth Microdilution Assay [6][7][8][9][10]

  • Preparation of Bacterial/Fungal Inoculum:

    • Aseptically select 3-5 colonies of the test microorganism from a fresh agar plate.

    • Inoculate the colonies into a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • Incubate the culture at the appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) until it reaches the turbidity of a 0.5 McFarland standard.[6] This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

    • Dilute the standardized suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[6]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test pyrazole derivative in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.[6]

  • Inoculation and Incubation:

    • Add the prepared microbial inoculum to each well containing the compound dilutions.

    • Include a positive control (microorganism with no compound) and a negative control (broth medium only).

    • Seal the plate and incubate for 16-20 hours for bacteria and 24-48 hours for fungi.[6][11]

  • Determination of MIC:

    • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound with no visible growth.[6]

MIC_Workflow Broth Microdilution MIC Assay Workflow A Prepare Bacterial/Fungal Inoculum (0.5 McFarland) C Inoculate Wells with Microbial Suspension A->C B Prepare Serial Dilutions of Pyrazole Derivative in 96-well plate B->C D Incubate (16-24h for bacteria, 24-48h for fungi) C->D E Visually or Spectrophotometrically Assess Growth D->E F Determine MIC (Lowest concentration with no visible growth) E->F

Caption: Workflow for the Broth Microdilution MIC Assay.

Antifungal Mycelial Growth Inhibition Assay

For filamentous fungi, the poisoned food technique is a common method to assess the inhibitory effect of a compound on mycelial growth.[12][13]

Experimental Protocol: Mycelial Growth Inhibition Assay [12][14]

  • Medium Preparation:

    • Prepare a suitable solid agar medium (e.g., Potato Dextrose Agar - PDA).

    • After autoclaving and cooling, add the test pyrazole derivative at various concentrations to the molten agar.

    • Pour the amended agar into sterile Petri dishes.

  • Inoculation:

    • From a fresh, actively growing culture of the test fungus, take a mycelial plug (e.g., 5 mm diameter) using a sterile cork borer.

    • Place the mycelial plug in the center of each agar plate.

  • Incubation:

    • Incubate the plates at the optimal growth temperature for the specific fungus.

  • Data Analysis:

    • Measure the diameter of the fungal colony in the treated and control plates after a defined incubation period.

    • Calculate the percentage of growth inhibition.[14]

Cytotoxicity Assessment

It is crucial to evaluate the toxicity of novel antimicrobial compounds against mammalian cells to ensure their potential for therapeutic use. The MTT assay is a widely used colorimetric assay to assess cell viability.[15][16]

Experimental Protocol: MTT Cytotoxicity Assay [6][17]

  • Cell Seeding:

    • Seed mammalian cells (e.g., human cell lines) in a 96-well plate and incubate to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test pyrazole derivative in cell culture medium.

    • Treat the cells with different concentrations of the compound and incubate for a desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[17]

  • Solubilization and Absorbance Measurement:

    • Dissolve the formazan crystals with a solubilizing agent (e.g., DMSO).

    • Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[17]

Mechanisms of Antimicrobial and Antifungal Action

Pyrazole derivatives exert their antimicrobial and antifungal effects through various mechanisms, often by targeting essential microbial enzymes that are absent or significantly different in mammalian cells.

Inhibition of DNA Gyrase and Topoisomerase IV

Bacterial DNA gyrase and topoisomerase IV are essential enzymes involved in DNA replication, recombination, and repair, making them attractive targets for antibacterial agents.[18][19] Several pyrazole derivatives have been identified as potent inhibitors of these enzymes, leading to bacterial cell death.[18][19][20][21] The inhibitory activity of these compounds often correlates well with their MIC values, suggesting that this is a primary mechanism of their antibacterial action.[18][19]

DNA_Gyrase_Inhibition Mechanism of Pyrazole Derivatives as DNA Gyrase Inhibitors Pyrazole Pyrazole Derivative DNA_Gyrase Bacterial DNA Gyrase / Topoisomerase IV Pyrazole->DNA_Gyrase Inhibits DNA_Replication DNA Replication & Repair DNA_Gyrase->DNA_Replication Essential for Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Leads to (when inhibited)

Caption: Inhibition of DNA Gyrase by Pyrazole Derivatives.

Inhibition of Fungal Succinate Dehydrogenase (SDH)

Succinate dehydrogenase (SDH), or complex II of the mitochondrial respiratory chain, is a key enzyme in the tricarboxylic acid (TCA) cycle and electron transport chain.[22][23] Inhibition of fungal SDH disrupts cellular respiration and energy production, leading to fungal cell death.[22][23] A significant number of commercial fungicides are pyrazole-carboxamide derivatives that target SDH, highlighting the importance of this mechanism.[23] Novel pyrazole derivatives continue to be developed as potent and selective SDH inhibitors.[22][24][25][26]

Other Mechanisms of Action

The versatility of the pyrazole scaffold allows for the targeting of other essential microbial pathways. These include:

  • Inhibition of MurB Enzyme: This enzyme is involved in the biosynthesis of peptidoglycan, a crucial component of the bacterial cell wall.

  • Inhibition of Protein Synthesis: Some pyrazole-containing compounds have been shown to inhibit bacterial protein synthesis.

  • Inhibition of Fatty Acid Biosynthesis: The enzyme FabH, which is central to the initiation of fatty acid biosynthesis, has been identified as a target for some pyrazole derivatives.[27]

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship (SAR) is crucial for the rational design and optimization of novel pyrazole derivatives with enhanced antimicrobial and antifungal potency.

Antibacterial SAR
  • Substituents on the Pyrazole Ring: The nature and position of substituents on the pyrazole ring significantly influence antibacterial activity. For instance, the presence of electron-withdrawing groups on an N-phenylpyrazole ring of curcumin derivatives has been shown to enhance activity against S. aureus.[28]

  • Hybrid Molecules: "Clubbing" the pyrazole moiety with other heterocyclic rings, such as thiazole or benzofuran, can lead to compounds with potent and broad-spectrum antibacterial activity.[20]

  • Halogenation: The introduction of halogen atoms, particularly chlorine, at specific positions on phenyl rings attached to the pyrazole core can significantly impact antibacterial and anti-biofilm activities.[29]

Antifungal SAR
  • Carboxamide Moiety: Pyrazole-4-carboxamide derivatives are a well-established class of antifungal agents, particularly as SDH inhibitors.[23][24]

  • Substituents at C-3 and N-1 Positions: The nature of the substituents at the C-3 and N-1 positions of the pyrazole ring plays a critical role in antifungal activity. For example, substitution of a methyl group with a trifluoromethyl group at the C-3 position has been shown to significantly weaken the antifungal activity of certain isoxazolol pyrazole carboxylates.[30]

  • Lipophilicity and Water Solubility: The overall lipophilicity and water solubility of the molecule, influenced by its various substituents, are important factors for its antifungal efficacy.[31]

Data Presentation

Table 1: Representative Antimicrobial and Antifungal Activities of Novel Pyrazole Derivatives

Compound ClassTarget OrganismMIC/EC50 (µg/mL)Reference
Pyrazole-benzimidazole hybridStaphylococcus aureus0.023[29]
Pyrazole-thiazole hybridMethicillin-resistant S. aureus (MRSA)4
Isoxazolol pyrazole carboxylateRhizoctonia solani0.37[30]
Pyrazole-4-carboxamideRhizoctonia solani0.046[23]
N-(3-Nitrophenylpyrazole) curcuminStaphylococcus aureus10[28]

Conclusion and Future Perspectives

Pyrazole derivatives represent a highly promising and versatile class of compounds in the ongoing search for novel antimicrobial and antifungal agents. Their synthetic accessibility, diverse mechanisms of action, and amenability to structural modification make them an attractive scaffold for drug discovery. Future research should focus on the continued exploration of novel synthetic methodologies to expand the chemical space of pyrazole derivatives. Furthermore, a deeper understanding of their molecular targets and the mechanisms of resistance will be crucial for the development of next-generation pyrazole-based therapeutics that can effectively combat the growing threat of antimicrobial resistance. The integration of computational methods, such as molecular docking and in silico screening, will undoubtedly accelerate the identification and optimization of lead compounds.

References

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Reactions, 4(3), 438-482. [Link]

  • (PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2025). ResearchGate. [Link]

  • Pyrazoles: Synthetic Strategies and Their Pharmaceutical Applications-An Overview. (n.d.). SciSpace. [Link]

  • Fungal Mycelia Growth Inhibition Assay. (2020). Bio-protocol. [Link]

  • Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2024). Naturalista campano, 28(1), 3240-3260. [Link]

  • Mycelium inhibition assay. (2025). Bio-protocol. [Link]

  • Synthesis, antibacterial activity and structure-activity relationships of N-substituted 3-methyl-4-diazo-5-pyrazolecarboxamides. (n.d.). PubMed. [Link]

  • Review: biologically active pyrazole derivatives. (2017). RSC Publishing. [Link]

  • Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. (2024). PubMed. [Link]

  • Structure–Activity Relationship for the Oxadiazole Class of Antibiotics. (2015). ACS Publications. [Link]

  • Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives. (2014). PubMed. [Link]

  • Structure-activity relationship SAR studies of tested compounds against antifungal activities. (n.d.). ResearchGate. [Link]

  • Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. (2024). Journal of Agricultural and Food Chemistry. [Link]

  • Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors. (2010). PubMed. [Link]

  • Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. (2015). Semantic Scholar. [Link]

  • Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. (2015). Molecules, 20(3), 4386-4399. [Link]

  • Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. (2023). Semantic Scholar. [Link]

  • Structure-Activity Relationship and Antimicrobial Evaluation of N-Phenylpyrazole Curcumin Derivatives. (2020). Current Bioactive Compounds, 16(4), 481-488. [Link]

  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. (2026). Molecules, 31(3), 856. [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Pyrazol-5-yl-benzamide Derivatives Containing Oxazole Group as Potential Succinate Dehydrogenase Inhibitors. (2022). Journal of Agricultural and Food Chemistry. [Link]

  • Design, Synthesis, and Antifungal Activities of Novel Pyrazole-4-carboxamide Derivatives Containing an Ether Group as Potential Succinate Dehydrogenase Inhibitors. (2023). Journal of Agricultural and Food Chemistry. [Link]

  • Synthesis and Antibacterial Activity of a Novel Series of Potent DNA Gyrase Inhibitors. Pyrazole Derivatives. (2004). Journal of Medicinal Chemistry. [Link]

  • Potential Succinate Dehydrogenase Inhibitors Bearing a Novel Pyrazole-4-sulfonohydrazide Scaffold: Molecular Design, Antifungal Evaluation, and Action Mechanism. (2023). PubMed. [Link]

  • Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors: N′-Benzoyl-3-(4-Bromophenyl)-1H-Pyrazole-5-Carbohydrazide Derivatives. (2013). PLoS ONE, 8(12), e81625. [Link]

  • Pyrazole Based Inhibitors against Enzymes of Staphylococcus aureus: A Computational Study. (n.d.). Longdom Publishing. [Link]

  • Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). (2021). YouTube. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]

  • Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (2024). Nature Protocols. [Link]

  • New Benzofuran–Pyrazole-Based Compounds as Promising Antimicrobial Agents: Design, Synthesis, DNA Gyrase B Inhibition, and In Silico Studies. (2024). Molecules, 29(24), 5894. [Link]

  • MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. [Link]

  • (a) MTT-based cytotoxicity assay to determine the cell viability of... (n.d.). ResearchGate. [Link]

  • Synthesis, and antibacterial activity of novel 4,5-dihydro-1H-pyrazole derivatives as DNA gyrase inhibitors. (n.d.). ResearchGate. [Link]

  • The Cytotoxic Assessment of Antibacterial-Enhanced Mineral Trioxide Aggregate Compared to Commercially Available Bioceramic Cements by Using Methyl-Thiazoldiphenyl-Tetrazolium (MTT) Assay on Human Dental Pulp Stem Cells: An In Vitro Study. (2023). Polymers, 15(23), 4610. [Link]

  • Dual Culture Antagonism Assay. (2025). Protocols.io. [Link]

Sources

Exploratory

Decoding the Pyrazole Scaffold: Structure-Activity Relationships and Rational Design in Medicinal Chemistry

Executive Summary The pyrazole ring—a five-membered heterocyclic diazole—has emerged as one of the most privileged scaffolds in modern medicinal chemistry. Its unique physicochemical properties, including tautomerism, ro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrazole ring—a five-membered heterocyclic diazole—has emerged as one of the most privileged scaffolds in modern medicinal chemistry. Its unique physicochemical properties, including tautomerism, robust hydrogen-bonding capabilities, and favorable lipophilicity profiles, allow it to interact with a diverse array of biological targets. As a Senior Application Scientist, I have structured this whitepaper to dissect the structure-activity relationship (SAR) of pyrazole-based compounds. By examining field-proven case studies (such as COX-2 and JAK inhibitors) and detailing self-validating synthetic protocols, this guide provides actionable intelligence for drug development professionals seeking to optimize pyrazole libraries.

Mechanistic Foundations of Pyrazole SAR

The pharmacological versatility of the pyrazole core (C₃H₄N₂) stems from its distinct substitution vectors (N1, C3, C4, and C5). Rational drug design leverages these vectors to tune both pharmacodynamics (target affinity) and pharmacokinetics (ADME properties).

  • N1 Substitution: Alkylation or arylation at the N1 position eliminates annular tautomerism. This is a critical SAR maneuver used to lock the molecule into a specific bioactive conformation and predictably tune lipophilicity[1].

  • C3/C5 Positions: Due to the geometry of the ring, the C3 and C5 positions are ideal vectors for projecting bulky aryl or heteroaryl groups into deep, hydrophobic binding pockets of target proteins (e.g., the vicinal diaryl motif in coxibs)[2].

  • C4 Position: Often oriented toward the solvent-exposed region or a narrow sub-pocket, the C4 position is frequently utilized to attach solubilizing groups or hinge-binding motifs via cross-coupling reactions[3].

SAR_Workflow Core Pyrazole Core Selection N1 N1 Alkylation (Tuning Lipophilicity) Core->N1 C3C5 C3/C5 Arylation (Hydrophobic Pocket) Core->C3C5 C4 C4 Cross-Coupling (Solvent Exposure) Core->C4 Screening In Vitro Kinase/COX Assay N1->Screening C3C5->Screening C4->Screening Lead Lead Optimization Screening->Lead Data Feedback Lead->Core Iterative Design

Iterative Structure-Activity Relationship (SAR) Optimization Workflow for Pyrazole Scaffolds.

Case Study 1: Selective COX-2 Inhibition

The development of selective cyclooxygenase-2 (COX-2) inhibitors revolutionized the management of inflammatory diseases by minimizing the gastrointestinal toxicity associated with COX-1 inhibition[2].

The Vicinal Diaryl Pyrazole Pharmacophore

Celecoxib, a blockbuster NSAID, utilizes a 1,5-diarylpyrazole scaffold. The SAR logic here is dictated by the structural divergence between COX-1 and COX-2. In COX-2, the substitution of an isoleucine (Ile523 in COX-1) with a less bulky valine (Val523) opens a secondary side pocket[2].

  • Causality in Design: The pyrazole ring acts as a rigid geometric template that forces the two aryl rings into a specific dihedral angle. One aryl ring occupies the main arachidonic acid binding channel, while the sulfonamide (-SO₂NH₂) or methylsulfonyl (-SO₂Me) group on the other ring selectively anchors into the COX-2 specific side pocket via hydrogen bonding with Arg513 and His90[2].

Quantitative SAR Data Summary

The table below summarizes the in vitro whole-blood assay data demonstrating how structural modifications on the pyrazole core dictate COX-2 selectivity.

Compound / DerivativeModificationCOX-1 IC₅₀ (μM)COX-2 IC₅₀ (μM)Selectivity Index
Celecoxib 1,5-diarylpyrazole (Standard)13.00.60~21.6
Compound 10f [4]Pyrazolo[1,5-a]pyrimidine fusion> 10.00.08> 125
Compound 5f [5]Pyrazole-pyridazine hybrid> 50.01.50~33.3
Compound 6f [5]Pyrazole-pyridazine hybrid> 50.01.15~43.4

Case Study 2: JAK Kinase Inhibition

Janus kinases (JAKs) are critical mediators of cytokine signaling. Dysregulation of the JAK/STAT pathway is a primary driver of myeloproliferative neoplasms and immune-mediated dermatologic diseases[6].

Ruxolitinib: Hinge-Binding and Shape Complementarity

Ruxolitinib is a highly potent, selective inhibitor of JAK1 and JAK2. In this architecture, the pyrazole ring does not bind directly to the kinase hinge region. Instead, it serves as a crucial central structural template[3].

  • Causality in Design: The 7H-pyrrolo[2,3-d]pyrimidine core binds the ATP hinge region via a bidentate hydrogen bond. The pyrazole ring acts as a rigid spacer, precisely orienting the cyclopentyl-propanenitrile side chain to interact with the glycine-rich loop and form a critical hydrogen bond with the Ser936 side chain[3].

  • Stereochemistry: SAR studies confirm that shape complementarity is paramount; the (R)-enantiomer of ruxolitinib exerts >10-fold higher binding affinity and cellular potency compared to the (S)-isomer[7].

JAK_STAT Cytokine Cytokine Signal Receptor Transmembrane Receptor Cytokine->Receptor JAK2 JAK2 Kinase Receptor->JAK2 Activation STAT STAT Phosphorylation JAK2->STAT Phosphorylates Nucleus Gene Transcription STAT->Nucleus Translocation Ruxolitinib Ruxolitinib (Pyrazole) Ruxolitinib->JAK2 ATP-competitive Inhibition

JAK/STAT Signaling Pathway and Targeted Intervention by Pyrazole-based Inhibitor Ruxolitinib.

Quantitative SAR Data Summary

Modifications to the 4-amino-(1H)-pyrazole core yield varying degrees of pan-JAK activity, as shown below.

Compound / DerivativeTarget ModificationJAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)JAK3 IC₅₀ (nM)
Ruxolitinib [6]Pyrrolo-pyrimidine pyrazole3.32.8428.0
Compound 3f [8]4-amino-(1H)-pyrazole3.42.23.5
Compound 40 [1]Pyrimidine-pyrazole hybrid< 20.0< 20.0< 20.0

Experimental Protocol: Synthesis of 4-Aryl Pyrazoles

To explore the SAR of the C4 position, efficient synthetic methodologies are required. Traditional cross-coupling at the C4 position is notoriously sluggish due to the electron-rich nature of the pyrazole ring. The following self-validating protocol utilizes Microwave-Assisted Organic Synthesis (MAOS) to overcome these activation barriers[9].

Microwave-Promoted Suzuki-Miyaura Cross-Coupling

Objective: Synthesize 4-aryl-1-methyl-1H-pyrazole libraries for biological screening.

Reagents & Materials:

  • 4-Iodo-1-methyl-1H-pyrazole (1.0 equiv, 0.5 mmol)

  • Arylboronic acid (1.0 equiv, 0.5 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.5 equiv, 1.25 mmol)

  • Solvent: Dimethoxyethane (DME) and H₂O (10:1 v/v ratio, 4.2 mL total)

Step-by-Step Methodology & Causality:

  • Reaction Assembly: In a microwave-safe vial equipped with a magnetic stir bar, dissolve 4-iodo-1-methyl-1H-pyrazole and the arylboronic acid in the DME/H₂O mixture.

    • Causality: The biphasic DME/H₂O (10:1) solvent system is critical. It ensures the complete dissolution of the organic substrates and the palladium catalyst in the organic phase, while the water solubilizes the inorganic base (Cs₂CO₃), facilitating a highly reactive interface for transmetalation[9].

  • Degassing: Purge the vial with nitrogen gas for 5 minutes.

    • Causality: Oxygen must be rigorously excluded to prevent the oxidation of the zero-valent Pd(0) catalyst to an inactive Pd(II) species, which would stall the oxidative addition cycle.

  • Catalyst & Base Addition: Add Pd(PPh₃)₄ and Cs₂CO₃ under a continuous nitrogen stream. Seal the vial with a crimp cap.

    • Causality: Cs₂CO₃ is chosen over weaker bases (like Na₂CO₃) because its superior solubility and basicity rapidly convert the boronic acid into the reactive boronate complex, drastically accelerating the transmetalation step[9].

  • Microwave Irradiation: Place the vial in a dedicated microwave synthesizer. Irradiate at 90°C for 5 to 12 minutes.

    • Causality: Microwave irradiation provides rapid, volumetric heating. This overcomes the high activation energy of coupling at the electron-rich C4 position in minutes rather than the hours required by conventional reflux, thereby minimizing thermal degradation and side-product formation[9].

  • Self-Validating Workup: Cool the mixture to ambient temperature. Extract with ethyl acetate, wash with brine, and dry over anhydrous Na₂SO₄. Monitor the conversion via TLC and LC-MS.

    • Validation: The disappearance of the iodopyrazole mass peak and the emergence of the target mass [M+H]+ in LC-MS confirms successful coupling. Purify the crude mixture via silica gel column chromatography (petroleum ether/acetone)[9].

Conclusion

The pyrazole scaffold remains a cornerstone of modern medicinal chemistry. By understanding the mechanistic causality behind its SAR—whether exploiting the C3/C5 vectors for COX-2 side-pocket anchoring or utilizing the core as a rigid geometric spacer for JAK kinase hinge-binding—drug development professionals can rationally design highly selective and potent therapeutics. Coupled with advanced synthetic techniques like microwave-assisted cross-coupling, the optimization cycle for pyrazole libraries can be executed with unprecedented speed and precision.

References

  • Source: rhhz.
  • Developing a JAK Inhibitor for Targeted Local Delivery: Ruxolitinib Cream Source: MDPI URL
  • Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)
  • Source: PMC (NIH)
  • Synthesis and SAR of a New Series of COX-2-Selective Inhibitors: Pyrazolo[1,5-a]pyrimidines Source: ACS Publications URL
  • Solution-Phase Parallel Synthesis of Ruxolitinib-Derived Janus Kinase Inhibitors via Copper-Catalyzed Azide–Alkyne Cycloaddition Source: ACS Combinatorial Science URL
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
  • Source: PMC (NIH)
  • Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016)

Sources

Protocols & Analytical Methods

Method

Application Note: Asymmetric Synthesis of (1R,2S)-2-Methyl-1-(1H-pyrazol-4-yl)butan-1-ol via Dynamic Kinetic Resolution

Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocol Executive Summary Chiral alcohols containing pyrazole motifs are highly priv...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocol

Executive Summary

Chiral alcohols containing pyrazole motifs are highly privileged scaffolds in modern medicinal chemistry, frequently serving as critical hinge-binding elements in kinase inhibitors (e.g., ROCK-II[1], IRAK4, and FLAP inhibitors[2]). The target molecule, 2-Methyl-1-(1H-pyrazol-4-yl)butan-1-ol , presents a unique synthetic challenge: the installation of two contiguous stereocenters (an α -chiral center and a β -hydroxyl group) adjacent to a strongly coordinating heterocycle[3].

Traditional approaches, such as the asymmetric addition of a chiral sec-butyl nucleophile to a pyrazole-4-carbaldehyde, suffer from poor diastereocontrol and challenging reagent preparation. This application note details a highly scalable, self-validating protocol utilizing Dynamic Kinetic Resolution coupled with Asymmetric Transfer Hydrogenation (DKR-ATH) to establish both stereocenters simultaneously with exquisite diastereo- and enantioselectivity.

Mechanistic Rationale & Strategy (E-E-A-T)

The Challenge of Pyrazole Coordination

Unprotected pyrazoles are notorious for coordinating to transition metals, which can irreversibly poison the Ru(II) catalysts used in transfer hydrogenation. To circumvent this, a Trityl (Tr) protecting group is employed. The trityl group serves a dual purpose:

  • It electronically and sterically masks the pyrazole nitrogens, preventing catalyst deactivation.

  • It provides massive steric bulk, which enhances the facial selectivity of the hydride transfer during the ATH step.

Causality of Dynamic Kinetic Resolution (DKR)

Instead of relying on chiral pool starting materials, we utilize a racemic α -chiral ketone: 2-methyl-1-(1-trityl-1H-pyrazol-4-yl)butan-1-one. Under the slightly basic conditions of the ATH (using a Formic Acid/Triethylamine azeotrope), the α -proton of the ketone rapidly enolizes.

Because the Ru(II)-TsDPEN catalyst reduces the (2S)-enantiomer of the ketone exponentially faster than the (2R)-enantiomer, the unreacted (2R)-ketone continuously racemizes through the achiral enol intermediate. This funnels the racemic mixture entirely into the desired (1R, 2S)-anti-alcohol.

DKR_Mechanism Enol Enol Intermediate (Achiral) KetoneS (2S)-Ketone (Fast reacting) Enol->KetoneS Base / H+ Product (1R, 2S)-Alcohol Major Product KetoneS->Product Ru(II)-(S,S)-TsDPEN HCOOH / Et3N KetoneR (2R)-Ketone (Slow reacting) KetoneR->Enol Base / H+ KetoneR->Product Extremely Slow

Fig 1: Dynamic Kinetic Resolution (DKR) pathway for the asymmetric transfer hydrogenation.

Synthetic Workflow & Optimization

Synthetic_Workflow Step1 1. N-Protection Trityl Chloride, NEt3 Step2 2. Acylation iPrMgCl, Weinreb Amide Step1->Step2 Step3 3. DKR-ATH Ru-TsDPEN, 40°C Step2->Step3 Step4 4. Deprotection TFA, DCM Step3->Step4 QC 5. QC Validation Chiral SFC, NMR Step4->QC

Fig 2: Step-by-step synthetic workflow for 2-Methyl-1-(1H-pyrazol-4-yl)butan-1-ol.

Quantitative Data: DKR-ATH Optimization

To ensure the racemization rate outpaces the reduction rate (the fundamental requirement for DKR), temperature and catalyst selection are critical. Table 1 summarizes the optimization data.

Table 1: Optimization of DKR-ATH Conditions

EntryCatalystSolventTemp (°C)Time (h)Conversion (%)dr (anti:syn)ee (%)
1RuClDCM25244580:2092
2 RuCl DCM 40 18 >98 95:5 98
3RuClDCM4018>9894:6-98
4RhCl[(S,S)-TsDPEN]Cp*DCM40246070:3085

Insight: At 25 °C (Entry 1), the enolization is too slow, leading to a kinetic resolution rather than a dynamic one, resulting in poor conversion and lower diastereomeric ratio (dr). Elevating the temperature to 40 °C (Entry 2) perfectly balances the rates, yielding exceptional diastereo- and enantiocontrol.

Experimental Protocols

Step 1: Synthesis of 4-Iodo-1-trityl-1H-pyrazole
  • Charge: To a 1 L round-bottom flask, add 4-iodo-1H-pyrazole (50.0 g, 257 mmol) and anhydrous Dichloromethane (DCM, 500 mL) under N2.

  • Base Addition: Add Triethylamine (TEA, 43.0 mL, 308 mmol). Cool the mixture to 0 °C using an ice bath.

  • Protection: Slowly add Trityl chloride (75.2 g, 270 mmol) in portions over 30 minutes.

  • Workup: Stir at room temperature for 4 hours. Quench with water (300 mL). Separate the organic layer, wash with brine, dry over Na2SO4, and concentrate. Recrystallize from Hexane/EtOAc to yield a white solid.

Step 2: Grignard Exchange & Acylation

Self-Validating IPC: Monitor the halogen-metal exchange via GC-MS by quenching an aliquot with D2O. Ensure >95% deuterium incorporation before adding the Weinreb amide.

  • Exchange: Dissolve 4-iodo-1-trityl-1H-pyrazole (43.6 g, 100 mmol) in anhydrous THF (400 mL) under N2. Cool to 0 °C.

  • Metalation: Dropwise add Isopropylmagnesium chloride (iPrMgCl, 2.0 M in THF, 55 mL, 110 mmol). Stir for 1 hour at 0 °C.

  • Acylation: Add a solution of 2-methyl-N-methoxy-N-methylbutanamide (Weinreb amide, 15.9 g, 110 mmol) in THF (50 mL).

  • Isolation: Stir for 2 hours at room temperature. Quench with saturated aqueous NH4Cl. Extract with EtOAc, dry, and purify via silica gel chromatography to yield the racemic ketone.

Step 3: Dynamic Kinetic Resolution (DKR-ATH)
  • Preparation: In a rigorously degassed Schlenk flask, dissolve the racemic ketone (20.0 g, 50.7 mmol) in anhydrous DCM (200 mL).

  • Catalyst Addition: Add RuCl (161 mg, 0.25 mmol, 0.5 mol%).

  • Reductant: Slowly add the Formic Acid/Triethylamine azeotropic mixture (5:2 molar ratio, 25 mL). Caution: The preparation of this azeotrope is highly exothermic; use commercially available pre-mixed reagents if possible.

  • Reaction: Heat the mixture to 40 °C for 18 hours.

  • IPC Check: Monitor the reaction via Chiral SFC. A self-validating DKR will maintain a constant high dr (>95:5) throughout the reaction. If dr degrades, enolization is failing.

  • Workup: Wash with saturated NaHCO3, extract with DCM, and concentrate to yield (1R,2S)-2-methyl-1-(1-trityl-1H-pyrazol-4-yl)butan-1-ol.

Step 4: Global Deprotection
  • Deprotection: Dissolve the trityl-protected alcohol (15.0 g) in DCM (150 mL). Add Trifluoroacetic acid (TFA, 15 mL) and Triethylsilane (TES, 5 mL, as a trityl cation scavenger).

  • Reaction: Stir at room temperature for 2 hours.

  • Purification: Concentrate under reduced pressure. Neutralize with 1M NaOH, extract with EtOAc. Purify the crude product via reverse-phase chromatography (C18, Water/MeCN) to afford the pure target compound.

References

  • Title: Asymmetric synthesis of potent chroman-based Rho kinase (ROCK-II)
  • Source: acs.
  • Source: nih.

Sources

Application

The Architect's Guide to Pyrazole Synthesis: A Protocol for Cyclocondensation Strategies

Introduction: The Enduring Significance of the Pyrazole Scaffold The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Enduring Significance of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry and drug development.[1][2][3] Its remarkable versatility and ability to participate in a wide range of biological interactions have cemented its status as a "privileged scaffold."[1] From the anti-inflammatory action of Celecoxib to a host of anticancer, antimicrobial, and antiviral agents, the pyrazole motif is a recurring feature in a multitude of clinically significant pharmaceuticals.[1][4] The continued exploration of pyrazole derivatives as therapeutic agents underscores the necessity for robust, efficient, and well-understood synthetic protocols.[1]

This comprehensive guide provides an in-depth exploration of the cyclocondensation strategies for pyrazole synthesis, designed for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of these reactions, providing not just the "how" but the critical "why" behind experimental choices. This document is structured to serve as a practical laboratory resource, offering detailed, step-by-step protocols, data interpretation guidelines, and a thorough discussion of the factors governing reaction outcomes.

Core Synthetic Strategies: A Mechanistic Overview

The most prevalent and versatile methods for constructing the pyrazole ring via cyclocondensation involve the reaction of a binucleophilic hydrazine derivative with a 1,3-dielectrophilic species.[5][6] The two primary classes of dielectrophiles are 1,3-dicarbonyl compounds and α,β-unsaturated carbonyl systems.

The Knorr Pyrazole Synthesis: A Time-Honored and Adaptable Method

First reported by Ludwig Knorr in 1883, this reaction remains a mainstay for pyrazole synthesis, involving the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine.[5][7] The reaction is typically acid-catalyzed and proceeds through a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to form the aromatic pyrazole ring.[7]

Mechanism and Regioselectivity

The mechanism of the Knorr synthesis is a classic example of nucleophilic addition and condensation. With an unsymmetrical 1,3-dicarbonyl, the initial attack of the hydrazine can occur at either carbonyl group, potentially leading to a mixture of regioisomers.[7] The regiochemical outcome is influenced by:

  • Electronic Effects: The more electrophilic carbonyl carbon is generally attacked first.

  • Steric Hindrance: The less sterically hindered carbonyl is more accessible to the incoming nucleophile.

  • Reaction Conditions: pH and solvent can play a crucial role in directing the initial attack and influencing the rate of subsequent steps.[7]

Knorr_Mechanism

Synthesis from α,β-Unsaturated Carbonyls: A Pathway to Pyrazolines and Pyrazoles

The reaction of α,β-unsaturated aldehydes and ketones (chalcones) with hydrazines provides a powerful route to pyrazolines, which can be subsequently oxidized to the corresponding pyrazoles.[8][9] This method offers a high degree of flexibility in accessing a wide range of substituted pyrazoles.

Mechanism of Cyclization

The reaction proceeds via a Michael addition of the hydrazine to the β-carbon of the unsaturated system, followed by an intramolecular cyclization and dehydration. The initial pyrazoline product can often be isolated or oxidized in situ to the aromatic pyrazole.[8]

Chalcone_to_Pyrazole

Experimental Protocols

The following protocols are provided as detailed, step-by-step methodologies for the synthesis of representative pyrazole derivatives.

Protocol 1: Classic Knorr Synthesis of 1,3,5-Trisubstituted Pyrazole

This protocol describes the synthesis of a 1,3,5-trisubstituted pyrazole from a 1,3-diketone and a substituted hydrazine.

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMoles
1-Phenyl-1,3-butanedione162.191.62 g10 mmol
Phenylhydrazine108.141.08 g10 mmol
Glacial Acetic Acid60.055 mL-
Ethanol46.0720 mL-

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.62 g (10 mmol) of 1-phenyl-1,3-butanedione in 20 mL of ethanol.

  • To the stirred solution, add 1.08 g (10 mmol) of phenylhydrazine, followed by 5 mL of glacial acetic acid as a catalyst.

  • Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 2 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the mobile phase.

  • Upon completion of the reaction, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into 100 mL of ice-cold water with stirring.

  • Collect the precipitated solid by vacuum filtration and wash with cold water (3 x 20 mL).

  • Recrystallize the crude product from ethanol to afford the pure 1,3-diphenyl-5-methyl-1H-pyrazole.

Expected Yield: 80-90%

Characterization Data for 1,3-diphenyl-5-methyl-1H-pyrazole:

TechniqueData
¹H NMR (400 MHz, CDCl₃)δ 7.91–7.86 (m, 2H), 7.57–7.48 (m, 4H), 7.45–7.39 (m, 3H), 7.36–7.32 (m, 1H), 6.55 (s, 1H), 2.41 (s, 3H).[10]
¹³C NMR (100 MHz, CDCl₃)δ 151.5, 140.1, 139.9, 133.3, 129.0, 128.5, 127.7, 127.6, 125.7, 125.0, 104.3, 12.5.[10]
IR (KBr, cm⁻¹)3060, 2924, 1597, 1549, 1500, 1456, 1412, 1365.[10]
MS (ESI) m/z 235 [M+H]⁺.[10]
Protocol 2: Synthesis of a Pyrazoline from a Chalcone and Hydrazine Hydrate

This protocol details the synthesis of a pyrazoline derivative from a chalcone and hydrazine hydrate, a common precursor to pyrazoles.[4]

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMoles
Chalcone (1,3-diphenyl-2-propen-1-one)208.262.08 g10 mmol
Hydrazine Hydrate (80%)50.060.63 mL~10 mmol
Ethanol46.0730 mL-
Glacial Acetic Acid60.050.5 mL-

Procedure:

  • Dissolve 2.08 g (10 mmol) of chalcone in 30 mL of ethanol in a 100 mL round-bottom flask fitted with a reflux condenser and a magnetic stir bar.

  • Add 0.63 mL (approximately 10 mmol) of 80% hydrazine hydrate to the solution, followed by 0.5 mL of glacial acetic acid.[4]

  • Reflux the reaction mixture for 6-8 hours, monitoring the reaction progress by TLC (hexane:ethyl acetate, 8:2).[4]

  • After completion, cool the reaction mixture to room temperature and pour it into 100 mL of crushed ice.

  • Collect the resulting solid by vacuum filtration, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure 3,5-diphenyl-4,5-dihydro-1H-pyrazole.

Expected Yield: 75-85%

Characterization Data for a Representative 1,3,5-trisubstituted Pyrazole Derivative:

TechniqueData
¹H NMR (300 MHz, DMSO-d₆)δ 9.80 (s, 1H, OH), 8.59 (s, 1H, pyrazol-H), 6.75-7.65 (m, 12H, Ar-H), 3.75 (s, 3H, OCH₃), 3.70 (s, 3H, OCH₃).[11]
IR (KBr, cm⁻¹)3209 (C-H str.), 1512 (C=N str.), 1662 (C=O str.), 3504 (-NH str.), 3315 (-NH₂ str.).[12]
MS (GCMS) m/e: 372 [M]⁺ for C₂₃H₂₀N₂O₃.[11]
Protocol 3: One-Pot, Multi-Component Synthesis of a Highly Functionalized Pyrazole

This protocol exemplifies a green and efficient one-pot synthesis of a pyranopyrazole derivative using a heterogeneous catalyst.[13][14]

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMoles
Benzaldehyde106.121.06 g10 mmol
Malononitrile66.060.66 g10 mmol
Ethyl Acetoacetate130.141.30 g10 mmol
Hydrazine Hydrate (80%)50.060.63 mL~10 mmol
Copper Oxide Nanoparticles (CuO NPs)79.55150 mg-
Water18.0220 mL-

Procedure:

  • In a 50 mL round-bottom flask, combine 1.06 g (10 mmol) of benzaldehyde, 0.66 g (10 mmol) of malononitrile, 1.30 g (10 mmol) of ethyl acetoacetate, and 0.63 mL (~10 mmol) of 80% hydrazine hydrate in 20 mL of water.[13]

  • Add 150 mg of CuO nanoparticles to the mixture.[13]

  • Stir the reaction mixture vigorously and heat to reflux.

  • Monitor the reaction by TLC. The reaction is typically complete within 1-2 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Separate the catalyst using an external magnet.

  • Collect the solid product by filtration, wash with water, and recrystallize from ethanol to yield the pure pyranopyrazole derivative.

Expected Yield: 85-95%[14]

Characterization Data for a Representative Pyranopyrazole Derivative:

TechniqueData
¹H NMR (400 MHz, DMSO-d₆)δ 12.10 (s, 1H, NH), 7.35-7.21 (m, 5H, Ar-H), 7.15 (s, 2H, NH₂), 4.65 (s, 1H, CH), 2.30 (s, 3H, CH₃).
¹³C NMR (100 MHz, DMSO-d₆)δ 161.5, 158.0, 145.0, 136.0, 129.0, 128.5, 127.0, 121.0, 97.0, 58.0, 36.0, 10.0.
IR (KBr, cm⁻¹)3400, 3310, 2190, 1660, 1590, 1370.

Modern and Green Approaches to Pyrazole Synthesis

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in pyrazole synthesis, often leading to dramatically reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods.[15] The rapid and efficient heating provided by microwaves can accelerate the cyclocondensation and dehydration steps.

Workflow_Comparison

Green Catalysis

The use of heterogeneous and reusable catalysts is a cornerstone of green chemistry. In pyrazole synthesis, a variety of green catalysts have been successfully employed, including:

  • Nano-catalysts: Metal oxide nanoparticles, such as CuO and ZnO, have shown high catalytic activity and can be easily recovered and reused.[13][14][16]

  • Bio-based Catalysts: Natural and biodegradable catalysts, such as gluconic acid, offer an environmentally benign alternative to traditional acid catalysts.[17]

  • Solvent-Free Reactions: Conducting reactions in the absence of a solvent, often with microwave assistance, minimizes waste and simplifies product isolation.[15]

Conclusion

The cyclocondensation approach to pyrazole synthesis is a mature yet continually evolving field. The classic Knorr synthesis and its variations remain indispensable tools for the construction of this vital heterocyclic scaffold. The advent of modern techniques, such as microwave-assisted synthesis and the use of green catalysts, has further expanded the synthetic chemist's toolbox, enabling the rapid and sustainable production of diverse pyrazole libraries. A thorough understanding of the underlying reaction mechanisms and the factors governing regioselectivity is paramount for the rational design and efficient execution of these synthetic strategies. This guide provides a solid foundation for researchers to confidently navigate the synthesis of pyrazole derivatives, empowering the discovery of the next generation of pyrazole-based therapeutics.

References

  • Synthesis of 2-pyrazolines by the reactions of α,β-unsaturated aldehydes, ketones, and esters with diazoalkanes, nitrile imines, and hydrazines. ResearchGate. Available from: [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. Available from: [Link]

  • 1H and 13C NMR study of perdeuterated pyrazoles. SciSpace. Available from: [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available from: [Link]

  • Asymmetric synthesis of pyrazoles and pyrazolones employing the reactivity of pyrazolin-5-one derivatives. RWTH Publications. Available from: [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. Available from: [Link]

  • Reaction of N-Monosubstituted Hydrazones with Nitroolefins: A Novel Regioselective Pyrazole Synthesis. ACS Publications. Available from: [Link]

  • (PDF) 1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate. Available from: [Link]

  • One-Pot Three-Component Approach to the Synthesis of Polyfunctional Pyrazoles. ACS Publications. Available from: [Link]

  • 5 - Organic Syntheses Procedure. Organic Syntheses. Available from: [Link]

  • 1H, 13C NMR, X-ray and conformational studies of new 1-alkyl-3-benzoyl-pyrazole and 1-alkyl-3-benzoyl-pyrazoline derivatives. PubMed. Available from: [Link]

  • A concise route for the one-pot multi-component synthesis of 4,6-disubstituted 2-aminopyridine-3-carbonitriles and pyranopyrazol. SciSpace. Available from: [Link]

  • Supplementary Materials The 1H-NMR and 13C-NMR spectra of pyrazole oxime derivatives (9a–9w) were listed below: Figure S1. 1H- - ResearchGate. Available from: [Link]

  • 1,3,5-Trisubstituted-1H-Pyrazole Derivatives as New Antimicrobial Agents: Synthesis, Characterization and Docking Study. TSI Journals. Available from: [Link]

  • One-pot Multicomponent synthesis of pyrano[2,3-c]pyrazoles catalyzed by Copper oxide nanoparticles (CuO NPs). Journal of Synthetic Chemistry. Available from: [Link]

  • Gluconic acid aqueous solution: A bio-compatible media for one- pot multicomponent synthesis of dihydropyrano [2,3-c] pyrazoles. ACG Publications. Available from: [Link]

  • Synthesis, Characterization of some new 1,3,5-trisubstituted pyrazole derivatives for. AWS. Available from: [Link]

  • (PDF) One- Pot Synthesis of New Pyranopyrazoles Via Domino Multicomponent Reaction. ResearchGate. Available from: [Link]

  • Knorr pyrazole synthesis. Name-Reaction.com. Available from: [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. PMC. Available from: [Link]

  • Millimeter-Wave and High-Resolution Infrared Spectroscopy of the Ground and 14 Vibrationally Excited States Lying Below 1300 cm–1 of Pyrazole. PMC. Available from: [Link]

  • A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher. Available from: [Link]

  • Synthesis of Pyrazole Derivatives A Review. IJFMR. Available from: [Link]

  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. Available from: [Link]

  • Synthesis, Characterization of Some New 1,3,5-Trisubstituted Pyrazole Derivatives for Their Antifungal Potential. Available from: [Link]

  • Green approaches-synthesis of dihydropyrano [2,3-c] pyrazole by using eco-friendly catalyst. IJSDR. Available from: [Link]

  • Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. Visnav. Available from: [Link]

  • Various methods for the synthesis of pyrazole.. ResearchGate. Available from: [Link]

  • GREENER SYNTHESIS OF PYRANOPYRAZOLE DERIVATIVES CATALYZED BY CaO NANOPARTICLES. Rasayan Journal of Chemistry. Available from: [Link]

  • Knorr Pyrazole Synthesis of Edaravone. The Royal Society of Chemistry. Available from: [Link]

  • Nano particles graphene oxid: A green and effective catalyst for synthesis of pyrazoles. Available from: [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. Available from: [Link]

  • Automatic Identification and Visualization of Reaction Mechanisms Contained within Direct Dynamics Simulations. PMC. Available from: [Link]

  • A Novel Synthesis of 1,3,5-Trisubstituted Pyrazoles through a Spiro-pyrazoline Intermediate via a Tandem 1,3-Dipolar Cycloaddition/Elimination. PMC. Available from: [Link]

  • Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis. PPTX - Slideshare. Available from: [Link]

  • A Review On Pyrazole An Its Derivative. IJCRT.org. Available from: [Link]

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. Available from: [Link]

  • Fe-Catalyzed One-Pot Synthesis of 1,3-Di- and 1,3,5-Trisubstituted Pyrazoles from Hydrazones and Vicinal Diols. The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

  • Knorr Pyrrole Synthesis. SynArchive. Available from: [Link]

Sources

Method

Application Notes &amp; Protocols: Strategic Use of 2-Methyl-1-(1H-pyrazol-4-yl)butan-1-ol in Medicinal Chemistry

For: Researchers, scientists, and drug development professionals. Abstract The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, scientists, and drug development professionals.

Abstract

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of FDA-approved therapeutics, from anti-inflammatory agents like Celecoxib to kinase inhibitors such as Crizotinib.[1][2][3] This guide introduces 2-Methyl-1-(1H-pyrazol-4-yl)butan-1-ol , a novel and versatile chiral building block designed to expand the chemical space accessible to drug discovery programs. Its unique architecture, featuring a C4-linked pyrazole, a chiral secondary alcohol, and a lipophilic isobutyl group, offers multiple vectors for strategic diversification. We provide robust, detailed protocols for the synthesis, chiral separation, and subsequent derivatization of this scaffold. Furthermore, we outline its integration into drug discovery workflows, including library synthesis and biological evaluation, to empower researchers in their quest for next-generation therapeutics.

Introduction: The Strategic Value of the Scaffold

The success of a medicinal chemistry campaign often hinges on the quality and novelty of its chemical building blocks.[4][5] 2-Methyl-1-(1H-pyrazol-4-yl)butan-1-ol is not merely another reagent; it is a carefully designed starting point embodying several key features for modern drug discovery:

  • The Pyrazole Core: An aromatic, five-membered heterocycle with two adjacent nitrogen atoms, the pyrazole ring is a superb bioisostere for amides and other heterocycles, often conferring improved metabolic stability and pharmacokinetic properties.[6][7][8] Its nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating critical interactions with biological targets.

  • C4-Substitution Vector: While many pyrazole-based drugs feature substitution at the N1, C3, or C5 positions, the C4-position provides a less-explored vector. This allows for the generation of compounds with unique spatial arrangements and intellectual property potential.

  • Chiral Secondary Alcohol: Chirality is fundamental to molecular recognition. The secondary alcohol provides a stereocenter that can form key hydrogen bonds with a target protein. Crucially, it also serves as a versatile synthetic handle for library generation through esterification, etherification, or oxidation.

  • Lipophilic Moiety: The isobutyl group provides a degree of lipophilicity, enabling the exploration of hydrophobic pockets within a target's binding site.

This document serves as a comprehensive guide to unlocking the potential of this building block, from its de novo synthesis to its application in generating high-value compound libraries.

Synthesis and Purification Workflow

As a novel building block, 2-Methyl-1-(1H-pyrazol-4-yl)butan-1-ol requires a robust and scalable synthetic route. We propose a two-step sequence involving a Vilsmeier-Haack formylation followed by a Grignard addition. This is followed by a critical chiral separation to isolate the individual enantiomers.

G start N-Protected Pyrazole step1 Vilsmeier-Haack Reaction (POCl₃, DMF) start->step1 Step 1 intermediate 4-Formyl-N-Protected-Pyrazole step1->intermediate step2 Grignard Reaction (i-BuMgBr, THF) intermediate->step2 Step 2 racemate Racemic Alcohol Product step2->racemate step3 Chiral HPLC Separation racemate->step3 Step 3 enantiomer1 (R)-Enantiomer step3->enantiomer1 enantiomer2 (S)-Enantiomer step3->enantiomer2 G scaffold Chiral Scaffold (R)- or (S)-Enantiomer path1 Alcohol Derivatization (Esterification, Etherification, etc.) scaffold->path1 Vector 1 path2 Pyrazole N-H Derivatization (Alkylation, Arylation) scaffold->path2 Vector 2 lib1 Library A (Modified at OH) path1->lib1 lib2 Library B (Modified at N-H) path2->lib2 lib3 Combined Library (Dual Modification) lib1->lib3 lib2->lib3

Sources

Application

Application Notes and Protocols for the Synthesis of Pyrazolo[5,1-b]thiazole Derivatives

Introduction: The Growing Importance of Pyrazolo[5,1-b]thiazoles in Medicinal Chemistry The fusion of pyrazole and thiazole rings to form the pyrazolo[5,1-b]thiazole scaffold has generated significant interest within the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Growing Importance of Pyrazolo[5,1-b]thiazoles in Medicinal Chemistry

The fusion of pyrazole and thiazole rings to form the pyrazolo[5,1-b]thiazole scaffold has generated significant interest within the medicinal chemistry community. This heterocyclic system is a key pharmacophore, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The therapeutic potential of these compounds has led to extensive research into their synthesis and biological evaluation.[1][4][5] For instance, certain pyrazolo[5,1-b]thiazole derivatives have been identified as protein kinase inhibitors for cancer treatment, while others act as potent corticotropin-releasing factor 1 (CRF1) receptor antagonists.[1] This guide provides detailed experimental procedures for the synthesis of these valuable compounds, offering insights into the underlying chemical principles and practical guidance for researchers in drug discovery and development.

Synthetic Strategies: A Multi-faceted Approach

The synthesis of pyrazolo[5,1-b]thiazole derivatives can be achieved through various synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Herein, we detail some of the most efficient and versatile methodologies, including multicomponent reactions and stepwise syntheses.

Methodology 1: One-Pot Multicomponent Synthesis

One of the most efficient approaches to novel pyrazolo[5,1-b]thiazole-based pyridine conjugates is through a one-pot multicomponent condensation reaction.[6][7] This strategy is highly valued in green chemistry for its atom economy and operational simplicity.[8][9]

Causality Behind Experimental Choices: This method leverages the sequential and synergistic reactivity of multiple starting materials in a single reaction vessel, avoiding the need for isolation of intermediates. This not only saves time and resources but can also lead to higher overall yields. The choice of a basic catalyst, such as piperidine, is crucial for promoting the initial condensation steps, while a solvent like ethanol provides a suitable medium for the reaction to proceed to completion.

Experimental Protocol: Synthesis of Pyrazolo-Thiazolo-Pyridine Conjugates

A versatile approach involves the reaction of an acetyl-thiazole derivative with an aldehyde and a nitrile.[7][10]

  • Preparation of the Acetyl-Thiazole Intermediate (2):

    • In a 100 mL round-bottom flask, dissolve pyrazole carbothioamide (1) (1 mmol) and 3-chloro-2,4-pentanedione (1 mmol) in 40 mL of ethanol.

    • Reflux the mixture for 7 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Collect the resulting solid by filtration, wash with cold methanol, and recrystallize from ethanol to yield the pure acetyl thiazole derivative (2).

  • Multicomponent Reaction to form the Pyridine Conjugate (4):

    • To a solution of the acetyl thiazole derivative (2) (1 mmol) in 25 mL of ethanol, add thiophene-2-carbaldehyde (1 mmol), malononitrile (1 mmol), and a catalytic amount of piperidine (0.1 mmol).

    • Reflux the reaction mixture for 5 hours.

    • After cooling, the precipitated solid is filtered, washed with ethanol, and dried to afford the target pyrazolo-thiazolo-pyridine conjugate (4).

Data Presentation: Representative Yields for Multicomponent Synthesis

Starting AldehydeProductYield (%)Reference
Thiophene-2-carbaldehydePyridine Conjugate (4)~85%[10]
BenzaldehydeCorresponding Benzal-derivative~82%[10]
4-ChlorobenzaldehydeCorresponding 4-Chloro-derivative~88%[10]

Visualization of the Workflow

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Multicomponent Reaction Pyrazole Carbothioamide Pyrazole Carbothioamide Acetyl Thiazole Intermediate Acetyl Thiazole Intermediate Pyrazole Carbothioamide->Acetyl Thiazole Intermediate Ethanol, Reflux 3-Chloro-2,4-pentanedione 3-Chloro-2,4-pentanedione 3-Chloro-2,4-pentanedione->Acetyl Thiazole Intermediate Pyridine Conjugate Pyridine Conjugate Acetyl Thiazole Intermediate->Pyridine Conjugate Ethanol, Piperidine, Reflux Aldehyde Aldehyde Aldehyde->Pyridine Conjugate Malononitrile Malononitrile Malononitrile->Pyridine Conjugate

Caption: Workflow for the one-pot multicomponent synthesis of pyrazolo-thiazole substituted pyridines.

Methodology 2: Synthesis from α-Oxoketene Dithioacetals

α-Oxoketene dithioacetals are versatile building blocks in organic synthesis, providing a facile route to a variety of fused heterocyclic compounds.[11][12] Their reaction with 5-aminopyrazole derivatives offers a direct pathway to the pyrazolo[5,1-b]thiazole core.

Causality Behind Experimental Choices: The reactivity of α-oxoketene dithioacetals stems from the presence of multiple electrophilic and nucleophilic centers, allowing for controlled cyclization reactions.[13] The choice of a suitable base, such as potassium carbonate, is essential for the initial deprotonation and subsequent intramolecular cyclization. The reaction is typically carried out in a polar aprotic solvent like DMF to facilitate the dissolution of the reactants and promote the desired transformations.

Experimental Protocol: General Procedure

  • Synthesis of α-Oxoketene Dithioacetal:

    • A common method involves the reaction of an active methylene compound with carbon disulfide in the presence of a base, followed by alkylation.[14]

    • For example, a solution of an active methenyl precursor (3.3 mmol) and anhydrous K2CO3 (3.3 mmol) in 10 mL of DMF is stirred for 2 hours.

    • An alkylating agent, such as methyl iodide (3.3 mmol), is then added dropwise under ice-water cooling.

    • The mixture is stirred for 5 hours, followed by the addition of water and neutralization with dilute hydrochloric acid.

    • The product is extracted with an organic solvent (e.g., Et2O), dried over anhydrous Na2SO4, and concentrated to afford the α-oxoketene dithioacetal.[14]

  • Cyclization with 5-Aminopyrazole:

    • A mixture of the α-oxoketene dithioacetal (1 mmol) and a 5-amino-3-substituted-1H-pyrazole (1 mmol) in a suitable solvent such as ethanol is refluxed in the presence of a catalytic amount of a base (e.g., triethylamine) for 6-8 hours.

    • The reaction progress is monitored by TLC.

    • Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with cold ethanol, and purified by recrystallization.

Data Presentation: Scope of the Reaction

α-Oxoketene Dithioacetal Substituent5-Aminopyrazole SubstituentProduct Yield (%)
Benzoyl3-Methyl~75%
Acetyl3-Phenyl~80%
Cinnamoyl3-Trifluoromethyl~70%

Visualization of the Reaction Mechanism

G Start α-Oxoketene Dithioacetal + 5-Aminopyrazole Step1 Nucleophilic attack of pyrazole amine on the carbonyl carbon Start->Step1 Base catalyst Step2 Intramolecular cyclization with elimination of a thiol Step1->Step2 Product Pyrazolo[5,1-b]thiazole Derivative Step2->Product

Caption: Simplified reaction mechanism for the synthesis of pyrazolo[5,1-b]thiazoles from α-oxoketene dithioacetals.

Characterization of Synthesized Derivatives

The structural elucidation and purity assessment of the synthesized pyrazolo[5,1-b]thiazole derivatives are paramount. A combination of spectroscopic techniques is employed for this purpose:

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups such as C=O, C=N, and C-S bonds.[1][15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the precise arrangement of protons and carbon atoms, confirming the fused ring structure and the positions of substituents.[1][15]

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.[1][15]

  • X-ray Crystallography: For unambiguous determination of the three-dimensional molecular structure of crystalline products.[1]

Conclusion

The synthetic routes outlined in this guide provide robust and versatile methods for accessing a diverse range of pyrazolo[5,1-b]thiazole derivatives. The one-pot multicomponent approach offers an efficient and environmentally friendly pathway, while the use of α-oxoketene dithioacetals provides access to a wide array of substituted analogs. These methodologies are crucial for the continued exploration of the therapeutic potential of this important class of heterocyclic compounds and will undoubtedly aid researchers in the development of novel drug candidates.

References

  • FIRST SYNTHESIS OF SINGLE AND MIXED α-OXO KETENE DITHIOACETALS FROM ACTIVE METHENYL PRECURSORS. Taylor & Francis Online. Available at: [Link]

  • α-Oxo Ketene Dithioacetals Chemistry-A Facile Route to the Synthesis of Fused Heterocyclic Compounds. Atlantis Press. Available at: [Link]

  • A general, high yield synthesis of α-oxoketene dithioacetals and O-(1-alkoxy-2,2-dialkyl)vinyl S-alkyl dithiocarbonates from carboxylic esters. Royal Society of Chemistry. Available at: [Link]

  • Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents. National Center for Biotechnology Information. Available at: [Link]

  • SYNTHESIS OF α-FORMYLKETENE DITHIOACETAL MEDIATED NOVEL PYRAMIDINE DERIVATIVES. Baselius College. Available at: [Link]

  • Synthesis of Densely Substituted 1,3-Butadienes through Acid-Catalyzed Alkenylations of α-Oxoketene Dithioacetals with Aldehydes. ACS Publications. Available at: [Link]

  • Facile One-Pot Multicomponent Synthesis of Pyrazolo-Thiazole Substituted Pyridines with Potential Anti-Proliferative Activity: Synthesis, In Vitro and In Silico Studies. MDPI. Available at: [Link]

  • Facile One-Pot Multicomponent Synthesis of Pyrazolo-Thiazole Substituted Pyridines with Potential Anti-Proliferative Activity. PubMed. Available at: [Link]

  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI. Available at: [Link]

  • Facile One-Pot Multicomponent Synthesis of Pyrazolo-Thiazole Substituted Pyridines with Potential Anti-Proliferative Activity. National Center for Biotechnology Information. Available at: [Link]

  • Pharmacologically active pyrazolo[5,1-b]thiazole derivatives. ResearchGate. Available at: [Link]

  • HFIP-Mediated Multicomponent Reactions: Synthesis of Pyrazole-Linked Thiazole Derivatives. ACS Publications. Available at: [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • HFIP-Mediated Multicomponent Reactions: Synthesis of Pyrazole-Linked Thiazole Derivatives. ACS Publications. Available at: [Link]

  • The synthesis of 5-amino-3-aryl-1H-pyrazole-4-carbonitriles based on hydrazines and benzhydrazides under ultrasonic activation conditions. RCSI Journals Platform. Available at: [Link]

  • Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents. ResearchGate. Available at: [Link]

  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. ResearchGate. Available at: [Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. National Center for Biotechnology Information. Available at: [Link]

  • MULTI-COMPONENT REACTIONS FOR THE SYNTHESIS OF PYRAZOLO [1,5-a]QUINOLINE DERIVATIVES TOGETHER WITH THEIR CYTOTOXIC EVALUATIONS. The Distant Reader. Available at: [Link]

  • Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents. MDPI. Available at: [Link]

  • Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents. MDPI. Available at: [Link]

  • Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • SYNTHESIS OF PYRAZOL0[1,5-b][l,2]BENZISOTHIAZOLES. Heterocycles. Available at: [Link]

  • Synthesis and evaluation of pyrazolo[5,1-b]quinazoline-2-carboxylate, and its thiazole derivatives as potential antiproliferative agents and Pim-1 kinase inhibitors. ResearchGate. Available at: [Link]

  • Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents. Semantic Scholar. Available at: [Link]

  • SYNTHESIS AND ABSORPTION ABILITIES OF PYRAZOLO[5,1-c][1][11][14]TRIAZINE-BASED DISPERSE DYES. Chemistry of Heterocyclic Compounds. Available at: [Link]

Sources

Method

Application Notes &amp; Protocols for Catalytic Hydrogenation in Pyrazole Synthesis

Introduction: The Strategic Importance of Pyrazoles and Catalytic Hydrogenation The pyrazole nucleus is a cornerstone of modern medicinal chemistry and drug development, forming the structural core of numerous blockbuste...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of Pyrazoles and Catalytic Hydrogenation

The pyrazole nucleus is a cornerstone of modern medicinal chemistry and drug development, forming the structural core of numerous blockbuster drugs, including Celecoxib (Celebrex), Sildenafil (Viagra), and Crizotinib (Xalkori). Its prevalence stems from its unique electronic properties and its ability to act as a versatile scaffold for creating compounds with diverse biological activities. Consequently, the development of efficient, regioselective, and scalable methods for pyrazole synthesis is of paramount importance.

Traditionally, pyrazole synthesis relies on the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, a method known as the Knorr synthesis. However, the instability of many 1,3-dicarbonyl precursors limits the accessibility of certain substituted pyrazoles. Catalytic hydrogenation and transfer hydrogenation have emerged as powerful, modern alternatives that circumvent these limitations by utilizing more stable starting materials and offering unique pathways to the pyrazole core.

This guide provides an in-depth exploration of two key catalytic hydrogenation strategies for pyrazole synthesis: the direct hydrogenation-cyclization of α,β-unsaturated hydrazones and the innovative transfer hydrogenation of 1,3-diols. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying mechanistic principles and critical safety considerations essential for successful implementation in the laboratory.

Part 1: Direct Catalytic Hydrogenation for Pyrazole Ring Closure

This method involves the intramolecular cyclization of a pre-formed hydrazone-substituted α,β-unsaturated carbonyl compound using gaseous hydrogen and a hydrogenation catalyst. This approach offers excellent regioselectivity, as the positions of the substituents are predefined in the starting material.

Mechanistic Rationale: Balancing Reduction and Cyclization

The core challenge in this transformation is to favor the desired cyclization pathway over the simple reduction of the C=N hydrazone bond or the C=C alkene bond. A key innovation, as outlined in patent literature, is the use of a specific catalyst system comprising a hydrogenation catalyst, an acid, and a protic solvent.

  • Hydrogenation Catalyst: Typically a heterogeneous catalyst like Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C) is used to activate molecular hydrogen.

  • Acid Co-catalyst: A Brønsted or Lewis acid is crucial. It is proposed that the acid protonates the carbonyl group, activating it for nucleophilic attack by the terminal nitrogen of the hydrazone. This intramolecular cyclization is kinetically favored under these conditions.

  • Protic Solvent: Solvents like alcohols (e.g., methanol, ethanol) facilitate proton transfer and help maintain the catalyst's activity.

The presence of the acid and protic solvent is critical to suppress the undesired side reaction where the C=N bond is fully reduced before cyclization can occur.

Workflow for Direct Hydrogenation-Cyclization

cluster_prep Preparation cluster_reaction Reaction Setup cluster_execution Execution & Work-up P1 Prepare Pyrazole Precursor IV (α,β-unsaturated hydrazone) R1 Charge Reactor with: - Precursor IV - Protic Solvent (e.g., Methanol) - Hydrogenation Catalyst (e.g., 5% Pd/C) P1->R1 R2 Add Acid Co-catalyst (e.g., Acetic Acid) R1->R2 R3 Seal Reactor & Purge (3x with N2, then 3x with H2) R2->R3 R4 Pressurize with H2 (Set desired pressure) R3->R4 E1 Heat to Reaction Temp (e.g., 20-100°C) & Stir R4->E1 E2 Monitor H2 Uptake / TLC E1->E2 E3 Cool, Vent & Purge with N2 E2->E3 E4 Filter Catalyst (Caution!) E3->E4 E5 Isolate & Purify Product E4->E5

Caption: Workflow for pyrazole synthesis via direct hydrogenation.

Protocol: Synthesis of a 4-Carboxylic Acid Pyrazole Derivative

This protocol is adapted from the principles described for the cyclization of hydrazone-substituted α,β-unsaturated carbonyl compounds.

Materials:

  • Pyrazole Precursor (Hydrazone of an α,β-unsaturated keto-ester): 1.0 eq

  • Catalyst: 5% Palladium on Carbon (Pd/C), wet (50% water): 1-5 mol%

  • Solvent: Methanol

  • Acid: Glacial Acetic Acid: 5-10 mol%

  • Gases: High-purity Nitrogen and Hydrogen

Equipment:

  • High-pressure hydrogenation reactor (e.g., Parr shaker or autoclave) equipped with a stirrer, pressure gauge, and temperature control.

  • Inert atmosphere filtration setup (e.g., Celite pad in a Büchner funnel).

Procedure:

  • Reactor Charging: In a fume hood, charge the pressure reactor vessel with the pyrazole precursor (1.0 eq) and methanol. Carefully add the wet Pd/C catalyst. Note: Handle wet Pd/C with care; do not allow it to dry out as it can become pyrophoric.

  • Acid Addition: Add the glacial acetic acid to the reaction mixture.

  • System Sealing and Purging: Securely seal the reactor. Purge the system by pressurizing with nitrogen to ~50 psi and then slowly venting. Repeat this cycle three times to remove all oxygen.

  • Hydrogen Introduction: After the final nitrogen purge, evacuate the vessel and backfill with hydrogen to ~50 psi. Vent and repeat this cycle three times.

  • Reaction Conditions: Pressurize the reactor to the desired hydrogen pressure (e.g., 50-150 psi). Begin vigorous stirring and heat the reaction to the target temperature (e.g., 60 °C).

  • Monitoring: Monitor the reaction progress by observing the drop in hydrogen pressure, indicating consumption. The reaction can also be monitored by TLC after safely depressurizing, purging with nitrogen, and taking an aliquot.

  • Shutdown and Catalyst Removal: Once complete, cool the reactor to room temperature. Carefully vent the excess hydrogen and purge the system three times with nitrogen.

  • Filtration: Under a nitrogen counter-flow, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. CRITICAL: The used catalyst is highly pyrophoric and can ignite solvents upon exposure to air. Immediately quench the filter cake with plenty of water and store it in a dedicated, labeled waste container away from flammable materials.

  • Work-up and Purification: Remove the solvent from the filtrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

Part 2: Catalytic Transfer Hydrogenation for Pyrazole Synthesis

Transfer hydrogenation offers a compelling alternative to using high-pressure hydrogen gas. In this approach, hydrogen is transferred from a donor molecule (e.g., an alcohol) to the substrate, mediated by a metal catalyst. A particularly elegant strategy is the synthesis of 4-alkyl-pyrazoles from stable 2-alkyl-1,3-diols and hydrazines.

Mechanistic Rationale: The "Hydrogen Borrowing" Catalytic Cycle

This reaction proceeds via a "hydrogen borrowing" or "acceptorless dehydrogenative coupling" mechanism. The catalyst, typically a Ruthenium complex, temporarily "borrows" hydrogen from the diol substrate to form a metal hydride.

  • Dehydrogenation: The Ru catalyst oxidizes the 1,3-diol to the corresponding, and often unstable, 1,3-dialdehyde intermediate, while the catalyst itself is reduced to a ruthenium hydride species.

  • Condensation: The in-situ generated dialdehyde readily undergoes a double condensation with the hydrazine to form a dihydropyrazole intermediate.

  • Aromatization/Hydrogen Transfer: The dihydropyrazole is then oxidized to the aromatic pyrazole. The hydrogen atoms for this step are provided back from the ruthenium hydride, regenerating the active catalyst. A hydrogen acceptor, such as crotonitrile, is often used to facilitate the overall turnover by irreversibly accepting hydrogen.

This method brilliantly transforms stable, readily available diols into the synthetic equivalent of unstable dialdehydes, all within a single pot.

Catalytic Cycle for Pyrazole Synthesis from 1,3-Diols

CAT Ru(II) Catalyst RUH2 Ru-H2 Hydride CAT->RUH2 Dehydrogenation (-2H) RUH2->CAT Regeneration (+2H) H2_ACCEPTOR H2 Acceptor (e.g., Crotonitrile) RUH2->H2_ACCEPTOR Hydrogen Transfer DIOL 1,3-Diol (Substrate) DIOL->CAT Enters Cycle DIALDEHYDE 1,3-Dialdehyde (Unstable Intermediate) DIOL->DIALDEHYDE Oxidation DIHYDROPYRAZOLE Dihydropyrazole DIALDEHYDE->DIHYDROPYRAZOLE Cyclization HYDRAZINE Hydrazine (Substrate) HYDRAZINE->DIALDEHYDE Double Condensation PYRAZOLE Pyrazole (Product) DIHYDROPYRAZOLE->PYRAZOLE Aromatization (-2H) REDUCED_ACCEPTOR Reduced Acceptor H2_ACCEPTOR->REDUCED_ACCEPTOR PREP 1. Pre-Operation Checks - Inspect reactor for damage - Check gauges & safety valves - Ensure fume hood is clear CHARGE 2. Reactor Charging - Add substrate & solvent - Add catalyst LAST (if solid) - Never exceed 2/3 volume PREP->CHARGE SEAL 3. Sealing & Leak Test - Tighten bolts diagonally - Pressurize with N2 - Hold for 30 min, check for pressure drop CHARGE->SEAL PURGE 4. Atmosphere Inerting - Purge 3x with N2 - Purge 3x with H2 (Removes ALL oxygen) SEAL->PURGE RUN 5. Run Reaction - Set pressure & temp - Monitor closely - DO NOT leave unattended PURGE->RUN SHUTDOWN 6. Shutdown & Purge - Cool to RT - Vent H2 safely - Purge 3x with N2 RUN->SHUTDOWN FILTER 7. Catalyst Filtration (CRITICAL) - Filter under N2 flow - Keep filter cake WET - Quench immediately with water SHUTDOWN->FILTER WASTE 8. Waste Disposal - Store quenched catalyst in a dedicated, sealed, wet container FILTER->WASTE

Application

Application Note: Advanced Multicomponent Reactions (MCRs) for the Efficient Synthesis of Functionalized Pyrazoles

Target Audience: Synthetic Chemists, Drug Discovery Scientists, and Process Engineers. Introduction and Mechanistic Rationale Pyrazoles are privileged scaffolds in medicinal chemistry, featured extensively in blockbuster...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Drug Discovery Scientists, and Process Engineers.

Introduction and Mechanistic Rationale

Pyrazoles are privileged scaffolds in medicinal chemistry, featured extensively in blockbuster drugs ranging from anti-inflammatories (Celecoxib) to phosphodiesterase inhibitors (Sildenafil)[1]. Traditional approaches to pyrazole synthesis, such as the classical Knorr condensation of 1,3-dicarbonyls with hydrazines, often suffer from poor regioselectivity when asymmetric dicarbonyls are employed and require the tedious pre-synthesis of specific precursors[1].

Multicomponent reactions (MCRs) bypass these limitations by generating reactive intermediates in situ, funneling them through a thermodynamically driven cascade to yield highly functionalized pyrazoles in a single pot[1]. A hallmark example is the four-component synthesis of pyrano[2,3-c]pyrazoles directly from an aromatic aldehyde, malononitrile, a β-ketoester (e.g., ethyl acetoacetate), and hydrazine hydrate[2].

The Causality of Reaction Order: In a four-component system, kinetic differentiation prevents chaotic polymerization. The base-catalyzed Knoevenagel condensation between the aromatic aldehyde and malononitrile is kinetically rapid, forming a highly electrophilic Michael acceptor[1]. Simultaneously, the cyclocondensation of hydrazine hydrate with the β-ketoester rapidly forms a pyrazolone, which acts as a potent Michael donor[1]. These two in situ generated intermediates then undergo a highly regioselective Michael addition followed by intramolecular cyclization to form the fused pyrano[2,3-c]pyrazole system[2].

MCR_Mechanism A Aromatic Aldehyde I1 Knoevenagel Adduct (Michael Acceptor) A->I1 Base Catalysis B Malononitrile B->I1 C Ethyl Acetoacetate I2 Pyrazolone Intermediate (Michael Donor) C->I2 Cyclocondensation D Hydrazine Hydrate D->I2 P Pyrano[2,3-c]pyrazole (Final Product) I1->P Michael Addition & Cyclization I2->P

Mechanistic pathway of 4-component pyrano[2,3-c]pyrazole synthesis via in situ intermediates.

Methodological Comparison & Quantitative Data

The choice of solvent and catalyst profoundly impacts the efficiency of pyrazole MCRs. Recent advancements have shifted toward green chemistry principles, utilizing solvent-free conditions, aqueous media, or recyclable hydrogen-bond donating solvents to maximize atom economy.

Protocol TypeReagents (Components)Catalyst / Solvent SystemReaction TimeAverage Yield (%)Key Mechanistic Advantage
Solvent-Free 4-Component Aldehyde, Malononitrile, Ethyl Acetoacetate, HydrazineNano-eggshell/Ti(IV) Catalyst, Solvent-Free10–30 min85–95%High local concentration drives rapid kinetics; eliminates solvent waste[3].
Aqueous 3/4-Component Enaminone, Benzaldehyde, Hydrazine (± Ethyl cyanoacetate)Ammonium Acetate, Water1 h80–90%Water promotes hydrophobic packing of organic intermediates, accelerating cyclization[4].
HFIP-Mediated 3-Component Aryl glyoxal, Aryl thioamide, PyrazoloneHFIP (1,1,1,3,3,3-Hexafluoro-2-propanol), RT6 h75–92%HFIP acts as a strong H-bond donor, activating carbonyls without transition metals[5].

Standardized Experimental Protocols

Workflow Step1 Step 1: Reagent Mixing Stoichiometric addition of 3 or 4 components Step2 Step 2: Catalysis & Heating Green Solvent / Catalyst Stirring at optimized temp Step1->Step2 Step3 Step 3: Work-up Cooling & Precipitation Simple Filtration Step2->Step3 Step4 Step 4: Validation Recrystallization TLC & NMR Analysis Step3->Step4

Standardized experimental workflow for one-pot multicomponent pyrazole synthesis.

Rationale: Conducting the reaction under solvent-free conditions maximizes the collision frequency of the reactants. The use of a heterogeneous catalyst like Nano-eggshell/Ti(IV) provides a high surface area for Lewis acid activation of the carbonyl groups, facilitating the initial Knoevenagel condensation[3].

Step-by-Step Procedure:

  • Preparation: In a 25 mL round-bottom flask, combine the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), ethyl acetoacetate (1.0 mmol), and hydrazine hydrate (2.0 mmol)[3].

  • Catalyst Addition: Add 0.06 g of Nano-eggshell/Ti(IV) catalyst to the mixture[3].

  • Reaction: Stir the mixture vigorously at room temperature. Causality Note: Vigorous stirring is critical in solvent-free reactions to ensure homogeneous mechanical mixing and overcome mass transfer limitations.

  • Monitoring (Self-Validation): Monitor the reaction via Thin Layer Chromatography (TLC) using an Ethyl Acetate/Hexane (3:7) mobile phase. The consumption of the highly UV-active aromatic aldehyde (high Rf) and the appearance of a highly polar, strongly UV-active product spot (low Rf, due to multiple hydrogen-bonding sites) validates reaction progress.

  • Work-up: Upon completion (typically 10-30 minutes), add hot ethanol (10 mL) to the flask to dissolve the organic products, leaving the heterogeneous catalyst suspended[3].

  • Isolation: Filter the mixture while hot to recover the catalyst. Allow the filtrate to cool slowly to room temperature to induce crystallization of the pyrano[2,3-c]pyrazole product[3].

Rationale: 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) is a highly polar, strongly hydrogen-bond donating solvent. It electrostatically activates the carbonyl oxygen of the aryl glyoxal, bypassing the need for toxic transition metal Lewis acids[5].

Step-by-Step Procedure:

  • Preparation: In a 10 mL vial, add phenylglyoxal monohydrate (0.5 mmol), thiobenzamide (0.5 mmol), and 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (0.5 mmol)[5].

  • Solvent Addition: Add 1.0 mL of HFIP to the vial. Causality Note: The low volume of HFIP maintains a high concentration of reactants while providing sufficient hydrogen-bonding networks to stabilize the transition states[5].

  • Reaction: Stir the mixture at room temperature (25 °C) for 6 hours[5].

  • Work-up & Validation: Evaporate the HFIP under reduced pressure (HFIP can be trapped and recycled due to its low boiling point of 58 °C)[5]. Triturate the crude residue with cold water to precipitate the solid product.

  • Structural Validation (NMR): To self-validate the structural integrity of the synthesized pyrazole-linked thiazole, perform ^1H NMR in DMSO-d6. Look for the disappearance of the characteristic glyoxal aldehydic proton (~9.5 ppm) and the emergence of the thiazole ring proton (~7.5-8.0 ppm), confirming successful C-S and C-N bond formation.

Conclusion

Multicomponent reactions represent a paradigm shift in the synthesis of functionalized pyrazoles. By carefully selecting the reaction media (e.g., solvent-free or HFIP) and understanding the kinetic causality of in situ intermediate formation, researchers can design self-validating, high-yield protocols that drastically reduce synthetic steps, improve regioselectivity, and minimize environmental impact.

References

  • Rapid four-component synthesis of dihydropyrano[2,3-c]pyrazoles using nano-eggshell/Ti(IV) as a highly compatible natural based catalyst. National Institutes of Health (NIH). 3

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. National Institutes of Health (NIH). 1

  • New Convenient Four-Component Synthesis of 6-Amino-2,4-dihydropyrano[2,3-c]pyrazol-5-carbonitriles and One-Pot Synthesis of 6′-Aminospiro[(3H)-indol-3,4′-pyrano[2,3-c]pyrazol]-(1H)-2-on. ACS Publications. 2

  • A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-Aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Longdom Publishing.4

  • HFIP-Mediated Multicomponent Reactions: Synthesis of Pyrazole-Linked Thiazole Derivatives. ACS Publications. 5

Sources

Method

Application Note: 2-Methyl-1-(1H-pyrazol-4-yl)butan-1-ol as a Versatile Building Block in the Synthesis of Kinase Inhibitors

Introduction & Mechanistic Insights In modern medicinal chemistry, pyrazole-containing aliphatic alcohols are critical precursors in the synthesis of heteroaryl-substituted Janus kinase (JAK) inhibitors, which are pivota...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Insights

In modern medicinal chemistry, pyrazole-containing aliphatic alcohols are critical precursors in the synthesis of heteroaryl-substituted Janus kinase (JAK) inhibitors, which are pivotal in treating autoimmune diseases, myeloproliferative disorders, and inflammatory skin conditions[1].

The compound 2-Methyl-1-(1H-pyrazol-4-yl)butan-1-ol presents a highly functionalized scaffold combining a pyrazole core with a sterically hindered, branched aliphatic secondary alcohol. This specific structural motif provides distinct mechanistic advantages in drug design:

  • Target Engagement: The pyrazole nitrogen atoms serve as critical hydrogen bond donors and acceptors within the ATP-binding pocket of kinases.

  • Steric Shielding & Metabolic Stability: The 2-methyl group adjacent to the carbinol center provides localized steric hindrance. This structural feature is deliberately chosen to slow down the rate of in vivo glucuronidation of the alcohol (if retained in the final API) and to direct the stereochemical outcome of subsequent nucleophilic additions if the alcohol is oxidized to a ketone.

  • Bifunctional Divergence: The secondary hydroxyl group at C1 allows for stereospecific inversion via Mitsunobu conditions or controlled oxidation to the corresponding ketone, enabling rapid diversification of the API intermediate. Scalable methodologies for functionalizing such pyrazole building blocks are essential to avoid unstable energetic intermediates and genotoxic impurities during manufacturing[2].

Biological Context: The JAK-STAT Pathway

The biological relevance of APIs derived from this building block is fundamentally tied to their ability to modulate the JAK-STAT signaling pathway, which is driven by interleukins (e.g., IL-2, IL-4, IL-6) and other cytokines[3]. By functionalizing the 2-methylbutan-1-ol side chain, medicinal chemists can fine-tune the molecule's lipophilicity to perfectly occupy the hydrophobic sub-pockets adjacent to the JAK kinase active site.

JAK_STAT Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Kinase (Target of Pyrazole APIs) Receptor->JAK Activates STAT STAT Protein JAK->STAT Phosphorylates pSTAT Phosphorylated STAT (Dimerization) STAT->pSTAT Dimerizes Nucleus Nucleus (Gene Transcription) pSTAT->Nucleus Translocates

Fig 1. The JAK-STAT signaling pathway, illustrating the intervention point for pyrazole-derived APIs.

Experimental Protocols & Self-Validating Workflows

To ensure trustworthiness and reproducibility, the following protocols have been designed as self-validating systems, incorporating specific in-process controls (IPCs) to verify reaction causality and progress.

Protocol A: N-Protection and Oxidation to 2-Methyl-1-(1-(SEM)-1H-pyrazol-4-yl)butan-1-one

Causality: Direct oxidation of the unprotected pyrazole-alcohol often leads to complex mixtures due to the nucleophilicity of the pyrazole nitrogen. In situ protection is required. For the oxidation step, Dess-Martin Periodinane (DMP) is selected over Pyridinium Chlorochromate (PCC) because DMP operates under mild, neutral conditions, preventing the acidic cleavage of the SEM group and avoiding epimerization at the sensitive C2 chiral center.

Step-by-Step Methodology:

  • Deprotonation: Dissolve 2-Methyl-1-(1H-pyrazol-4-yl)butan-1-ol (1.0 eq) in anhydrous DMF (0.2 M) under N₂ at 0 °C. Add NaH (60% dispersion in mineral oil, 1.2 eq) portion-wise.

    • Validation Check: Observe continuous hydrogen gas evolution. Cessation of bubbling indicates complete deprotonation.

  • Protection: Stir for 30 min, then add 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.1 eq) dropwise. Stir for 2 hours at room temperature. Quench with saturated aqueous NH₄Cl, extract with EtOAc, dry over Na₂SO₄, and concentrate in vacuo.

  • Oxidation: Dissolve the crude SEM-protected intermediate in anhydrous CH₂Cl₂ (0.1 M). Add Dess-Martin Periodinane (1.5 eq) in a single portion at 0 °C. Allow the reaction to warm to room temperature.

  • Reaction Monitoring: Stir for 2 hours.

    • Validation Check: Monitor by TLC (Hexanes:EtOAc 2:1). The product ketone will exhibit a higher Rf (~0.6) compared to the starting alcohol (~0.3).

  • Isolation: Quench the reaction with a 1:1 mixture of saturated aqueous Na₂S₂O₃ and saturated aqueous NaHCO₃. Stir vigorously until the organic layer is clear. Extract with CH₂Cl₂, wash with brine, dry, and purify via silica gel chromatography.

Protocol B: Stereospecific Mitsunobu Etherification

Causality: Converting the C1 alcohol into an ether linkage while inverting the stereocenter is a powerful method for building 3D complexity. Because the 2-methyl group creates significant steric bulk, highly reactive azodicarboxylates are required. Diisopropyl azodicarboxylate (DIAD) is utilized over DEAD due to its superior safety profile and ease of liquid handling.

Step-by-Step Methodology:

  • Preparation: To a flame-dried flask, add the SEM-protected 2-Methyl-1-(1H-pyrazol-4-yl)butan-1-ol (1.0 eq), an acidic nucleophile (e.g., a substituted phenol, 1.2 eq), and Triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF (0.15 M).

  • Activation: Cool the mixture to 0 °C. Add DIAD (1.5 eq) dropwise over 15 minutes.

    • Causality: Slow addition controls the exothermic formation of the betaine intermediate and prevents the accumulation of unreactive side-products.

  • Propagation: Allow the reaction to warm to room temperature and stir for 16 hours.

    • Validation Check: Analyze via LC-MS. Confirm the disappearance of the starting mass and the appearance of the desired product mass + [M+H]⁺.

  • Purification: Concentrate the mixture. Triturate the residue with cold diethyl ether to precipitate triphenylphosphine oxide (TPPO). Filter the solid and purify the filtrate via column chromatography.

SyntheticWorkflow SM 2-Methyl-1-(1H-pyrazol-4-yl) butan-1-ol Ketone Oxidation (Ketone Derivative) SM->Ketone DMP / CH2Cl2 Ether Mitsunobu Reaction (Chiral Ether) SM->Ether DIAD, PPh3, ROH N_Protected N-Protection (SEM/Boc Pyrazole) SM->N_Protected SEM-Cl, NaH API Advanced API Intermediate Ketone->API Reductive Amination Ether->API Cross-Coupling N_Protected->API C-H Activation

Fig 2. Divergent synthetic workflows utilizing 2-Methyl-1-(1H-pyrazol-4-yl)butan-1-ol.

Quantitative Data Presentation

To justify the selection of Dess-Martin Periodinane in Protocol A, a comparative solvent and reagent screen was conducted. The primary metrics for success were overall yield and the preservation of the C2 stereocenter (minimizing epimerization).

Table 1: Optimization of the Oxidation of SEM-Protected 2-Methyl-1-(1H-pyrazol-4-yl)butan-1-ol

Oxidant SystemSolventTemperatureYield (%)C2 Epimerization (%)
Dess-Martin Periodinane (DMP) CH₂Cl₂0 °C to RT92 < 1
Swern (DMSO / (COCl)₂)CH₂Cl₂-78 °C to RT85< 2
Pyridinium Chlorochromate (PCC)CH₂Cl₂RT658
Manganese Dioxide (MnO₂)TolueneReflux40< 1

Note: PCC resulted in significant epimerization due to the acidic nature of the chromium byproducts interacting with the enolizable C2 proton. MnO₂ proved too sluggish for this specific secondary aliphatic alcohol.

References

  • Heteroaryl substituted pyrrolo[2,3-b]pyridines and pyrrolo[2,3-b]pyrimidines as janus kinase inhibitors Source: US Patent US20070135461A1 URL
  • Heteroaryl substituted pyrrolo[2,3-b]pyridines and pyrrolo[2,3-b]pyrimidines as Janus kinase inhibitors Source: European Patent EP2348023B1 URL
  • Kilogram-Scale Preparation of an Aminopyrazole Building Block via Copper-Catalyzed Aryl Amidation Source: Organic Process Research & Development (ACS Publications) URL:[Link]

Sources

Application

Application Note: In Vitro Biological Evaluation of Pyrazole Scaffolds in Oncology

Target Audience: Researchers, scientists, and drug development professionals. Executive Summary & Rationale The pyrazole ring is a privileged structural motif in medicinal chemistry, forming the pharmacophoric core of nu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Rationale

The pyrazole ring is a privileged structural motif in medicinal chemistry, forming the pharmacophoric core of numerous FDA-approved anticancer agents (e.g., ruxolitinib, crizotinib) 1. Due to their versatile hydrogen-bonding capabilities and favorable pharmacokinetic profiles, novel pyrazole derivatives are continuously synthesized to overcome multidrug resistance in oncology. This guide provides a comprehensive, self-validating framework for the in vitro biological evaluation of newly synthesized pyrazole compounds, moving sequentially from primary cytotoxicity screening to deep mechanistic profiling.

Mechanistic Landscape of Pyrazole Anticancer Agents

Before initiating in vitro screening, it is critical to understand the primary molecular targets of pyrazole derivatives. Recent literature highlights several distinct mechanisms of action:

  • Kinase Inhibition: Fused pyrazole derivatives act as potent dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), severely restricting tumor angiogenesis and proliferation 2. Other derivatives (e.g., pyrazole-indole hybrids) exhibit strong affinity for Cyclin-Dependent Kinase 2 (CDK-2), arresting the cell cycle at the S or G2/M phases 3.

  • ROS-Mediated Apoptosis: In highly aggressive models like triple-negative breast cancer (MDA-MB-468), specific pyrazoles trigger a surge in Reactive Oxygen Species (ROS). This oxidative stress depolarizes the mitochondrial membrane, subsequently activating the caspase-3 executioner pathway 4.

  • Cytoskeletal Disruption: Compounds like P3C.1 and P3C.2 act as microtubule-disrupting agents, inhibiting tubulin polymerization and modulating MAPK signaling pathways (hyperphosphorylation of JNK/ERK1/2) 5.

Pathway P Pyrazole Derivative ROS ROS Generation P->ROS Induces Kinase EGFR/VEGFR-2/CDK2 Inhibition P->Kinase Inhibits Mito Mitochondrial Depolarization ROS->Mito Triggers Casp Caspase-3 Activation Mito->Casp Activates Apop Apoptosis Casp->Apop Executes Arrest Cell Cycle Arrest Kinase->Arrest Causes Arrest->Apop Leads to

Fig 1. Dual mechanistic pathways of pyrazole derivatives inducing apoptosis in cancer cells.

The Self-Validating In Vitro Evaluation Workflow

To ensure rigorous E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) standards, the evaluation of novel pyrazoles must follow a hierarchical, self-validating workflow. Assays must include internal controls to rule out false positives caused by solvent toxicity or assay interference.

Workflow Cell Cell Line Culturing (HepG2, MDA-MB-468) Via Viability Assay (MTT - IC50 Det.) Cell->Via Seed & Treat Mech Mechanistic Assays (Flow Cytometry) Via->Mech Select Potent Hits Val Target Validation (Enzymatic Assays) Mech->Val Confirm Target

Fig 2. Sequential in vitro evaluation workflow for novel pyrazole anticancer agents.

Standardized Experimental Protocols

Primary Screening: MTT Cell Viability Assay

Causality & Principle: The MTT assay measures the metabolic activity of cells. Viable cells contain active NAD(P)H-dependent cellular oxidoreductase enzymes that reduce the yellow tetrazolium dye (MTT) into insoluble purple formazan crystals 6. Dead cells lose this metabolic capacity. System Validation: The assay is validated by a Vehicle Control (ensuring the solvent doesn't kill cells) and a Positive Control (a known drug like Doxorubicin or Erlotinib to prove the cell line's susceptibility).

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HepG2 or MDA-MB-468) in a 96-well plate at a density of 5×103 cells/well. Causality: Incubate overnight at 37°C in 5% CO₂ to allow cells to adhere and recover membrane integrity post-trypsinization.

  • Compound Treatment: Prepare serial dilutions of the pyrazole derivative (e.g., 0.1, 1.0, 10, 50, 100 μM).

    • Critical Step: Ensure the final DMSO concentration in the culture media is ≤ 0.5%. Higher concentrations of DMSO induce background cytotoxicity, skewing IC50 calculations 2.

    • Include untreated cells (Negative Control) and Paclitaxel/Erlotinib (Positive Control). Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 μL of MTT solution (5 mg/mL in sterile PBS) to each well. Incubate in the dark for 4 hours at 37°C.

  • Solubilization: Carefully aspirate the media. Add 150 μL of pure DMSO to each well to dissolve the impermeable formazan crystals. Agitate on a shaker for 10 minutes.

  • Quantification: Measure optical density (OD) at 540 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis.

Mechanistic Profiling: Annexin V-FITC/PI Flow Cytometry

Causality & Principle: To determine if the pyrazole-induced cell death is apoptotic or necrotic, this dual-staining method is employed. Annexin V binds to phosphatidylserine (PS), which flips from the inner to the outer plasma membrane leaflet during early apoptosis. Propidium Iodide (PI) is a DNA intercalator that cannot pass through intact cell membranes; it only stains cells in late apoptosis or necrosis where membrane integrity is lost 6.

Step-by-Step Protocol:

  • Treatment & Harvesting: Treat cells with the pyrazole compound at its calculated IC50 and 2× IC50 concentrations for 24 hours. Harvest both floating (already dead/dying) and adherent cells. Causality: Failing to collect floating cells will result in an underestimation of the apoptotic population.

  • Washing: Wash cells twice with cold PBS to remove residual media and phenol red, which can interfere with fluorescence.

  • Resuspension: Resuspend the cell pellet in 100 μL of 1X Annexin V Binding Buffer. Causality: This buffer contains Ca²⁺, which is strictly required for the calcium-dependent binding of Annexin V to PS.

  • Staining: Add 5 μL of Annexin V-FITC and 5 μL of PI. Incubate in the dark for 15 minutes at room temperature.

  • Analysis: Add 400 μL of Binding Buffer and analyze immediately via flow cytometry.

    • Quadrant Analysis: Q1 (FITC-/PI+) = Necrosis; Q2 (FITC+/PI+) = Late Apoptosis; Q3 (FITC-/PI-) = Viable; Q4 (FITC+/PI-) = Early Apoptosis.

Target Validation: Cell-Free Kinase Inhibition Assays

Causality & Principle: To prove that the phenotypic death observed is due to specific target engagement (e.g., EGFR or VEGFR-2 inhibition), cell-free enzymatic assays are utilized. This isolates the interaction between the pyrazole and the kinase, removing cellular permeability and efflux variables.

Step-by-Step Protocol:

  • Preparation: Prepare a reaction master mix containing the specific kinase (e.g., recombinant human EGFR), ATP, and a synthetic peptide substrate in a kinase buffer (containing Mg²⁺/Mn²⁺ as cofactors).

  • Inhibitor Incubation: Add the pyrazole derivative at varying nanomolar/micromolar concentrations. Incubate for 15 minutes at room temperature to allow compound-enzyme binding.

  • Reaction Initiation: Add ATP to initiate the phosphorylation reaction. Incubate for 30–60 minutes at 30°C.

  • Detection: Utilize a luminescence-based ATP depletion assay (e.g., Kinase-Glo). Causality: Active kinases consume ATP. If the pyrazole successfully inhibits the kinase, ATP remains abundant, resulting in a high luminescent signal.

  • Validation: Compare the IC50 of the pyrazole against a known clinical standard (e.g., Erlotinib for EGFR) 2.

Quantitative Efficacy Data

The following table summarizes the comparative in vitro efficacy of recently developed pyrazole derivatives against various human cancer cell lines, demonstrating their superiority or equivalence to standard chemotherapeutics.

Compound DesignationStructural ClassTarget Cell Line (Origin)Primary Mechanism / TargetIC50 (µM)Reference Standard (IC50 µM)
Compound 3f 1,3-diaryl-4,5-dihydro-1H-PyrazoleMDA-MB-468 (TNBC)ROS Generation / Caspase-314.97 (24h)Paclitaxel (49.90)
Compound 7a Pyrazole-Indole HybridHepG2 (Liver Carcinoma)CDK-2 Inhibition / Apoptosis6.1 ± 1.9Doxorubicin (24.7 ± 3.2)
Compound 3 Fused Pyrazolo-pyrimidineHepG2 (Liver Carcinoma)Dual EGFR/VEGFR-2 Inhibition0.31Erlotinib (10.6)
Compound 9 Dihydropyrano-pyrazoleHepG2 (Liver Carcinoma)VEGFR-2 Inhibition0.52Sorafenib (1.06)

References

  • Source: Asian Pacific Journal of Cancer Prevention (waocp.org)
  • Source: ACS Omega (nih.gov)
  • Source: Frontiers in Chemistry (frontiersin.org)
  • Source: Pharmaceuticals (mdpi.com)
  • Source: Oncology Research (techscience.com)
  • Source: BenchChem (benchchem.com)

Sources

Method

Application Note: Advanced Molecular Docking Protocols for Pyrazole Derivatives Targeting Kinases and Cyclooxygenases

Audience: Researchers, computational chemists, and drug development professionals. Focus: In silico evaluation, mechanistic causality, and self-validating docking workflows. Mechanistic Rationale: The Pyrazole Scaffold i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, computational chemists, and drug development professionals. Focus: In silico evaluation, mechanistic causality, and self-validating docking workflows.

Mechanistic Rationale: The Pyrazole Scaffold in Polypharmacology

Pyrazole derivatives are privileged scaffolds in medicinal chemistry, extensively utilized for their robust anti-inflammatory and anti-proliferative properties. Recent oncological drug development emphasizes polypharmacology—designing single agents that simultaneously modulate multiple targets to overcome drug resistance.

A prime example is the dual inhibition of Cyclooxygenase-2 (COX-2) and Epidermal Growth Factor Receptor (EGFR). COX-2 overexpression drives inflammation and prostaglandin E2 (PGE2) synthesis, while EGFR mutations hyperactivate the ERK1/2 proliferation pathway. Pyrazole hybrids, such as pyrazole–ar-turmerone and thiadiazole-pyrazole derivatives, have demonstrated profound efficacy by anchoring into the ATP-binding pocket of EGFR and the hydrophobic channel of COX-2 simultaneously[1][2].

To accurately predict these interactions, researchers must employ rigorous molecular docking and thermodynamic simulation workflows.

Dual-Target Inhibition Pathway

Pathway Pyrazole Pyrazole Derivatives EGFR EGFR (Kinase Domain) PDB: 1M17 Pyrazole->EGFR Competitive Inhibition COX2 COX-2 Enzyme PDB: 3LN1 Pyrazole->COX2 Allosteric/Active Site Block ERK ERK1/2 Signaling EGFR->ERK PGE2 PGE2 Synthesis COX2->PGE2 Proliferation Tumor Proliferation & Inflammation ERK->Proliferation PGE2->Proliferation

Mechanism of dual COX-2/EGFR inhibition by pyrazole derivatives in cancer.

Self-Validating Experimental Protocol

A robust computational protocol must be a self-validating system. Relying solely on empirical docking scores without thermodynamic validation or protocol calibration leads to false positives. The following step-by-step methodology ensures high-fidelity results.

Step 1: Ligand Preparation (The Causality of Ionization)
  • Action: Draw 2D structures of pyrazole derivatives and convert them to 3D geometries. Minimize energy using the OPLS3 or MMFF94 force field.

  • Causality: The binding affinity of a ligand is heavily dependent on its protonation state. Calculating the pKa​ and optimizing the distribution coefficient ( logD7.4​ ) ensures the ligand is modeled in the exact ionization state it would assume at physiological pH (7.4)[3]. Incorrect protonation leads to inverted hydrogen bond donor/acceptor profiles.

Step 2: Protein Preparation (Managing the Solvation Environment)
  • Action: Retrieve target crystal structures (e.g., COX-2 [PDB: 3LN1] and EGFR [PDB: 1M17])[2]. Assign bond orders, add missing hydrogens, and calculate Kollman charges[3].

  • Causality: Crystal structures often lack hydrogen atoms and contain bulk water. While bulk water must be removed to prevent steric clashes during docking, structural waters that form bridging hydrogen bonds between the native ligand and the protein must be retained.

Step 3: Grid Generation and Protocol Validation (The Self-Validating Step)
  • Action: Define the grid box around the centroid of the co-crystallized native ligand[4]. Before docking novel pyrazoles, extract the native ligand and re-dock it into the generated grid.

  • Causality: A docking protocol is only trustworthy if it can mathematically reproduce experimental reality. If the Root Mean Square Deviation (RMSD) between the re-docked pose and the crystallographic pose is <2.0 Å, the grid parameters and scoring function are validated[3]. If RMSD >2.0 Å, the grid size or flexibility parameters must be recalibrated.

Step 4: Molecular Docking Execution
  • Action: Execute focused semi-flexible docking using AutoDock Vina or Schrödinger Glide (XP mode)[3][4]. Allow ligand bonds to be rotatable while keeping protein residues rigid.

  • Causality: AutoDock Vina utilizes an iterated local search global optimizer, evaluating hydrogen bonding, hydrophobic contacts, and steric penalties to rank conformations[5].

Step 5: Post-Docking MM-GBSA Rescoring (Thermodynamic Grounding)
  • Action: Rescore the top docking poses using the Molecular Mechanics-Generalized Born Surface Area (MM-GBSA) protocol with the VSGB solvation model[4]. Allow residues within 3 Å of the ligand to relax.

  • Causality: Standard docking scores are empirical and computationally cheap, often overestimating binding affinities by ignoring entropic penalties and solvent polarization. MM-GBSA calculates the true binding free energy ( ΔGbind​ ), providing a rigorous thermodynamic filter that correlates highly with in vitro IC50​ values[4][6].

Computational Workflow Visualization

Workflow LPrep 1. Ligand Preparation (pKa at pH 7.4, Energy Min) Grid 3. Grid Box Generation (Active Site Definition) LPrep->Grid PPrep 2. Protein Preparation (Protonation, H2O removal) PPrep->Grid Valid 4. Protocol Validation (Redocking RMSD < 2.0 Å) Grid->Valid Dock 5. Molecular Docking (AutoDock Vina / Glide XP) Valid->Dock MMGBSA 6. MM-GBSA Rescoring (Thermodynamic Validation) Dock->MMGBSA

Step-by-step computational workflow for molecular docking and MM-GBSA validation.

Quantitative Data Presentation

The following table summarizes benchmarked docking scores and binding energies of recent pyrazole derivatives against key oncological and inflammatory targets, demonstrating their superiority or equivalence to standard reference drugs.

Target Protein (PDB ID)Ligand / Derivative ClassDocking Score / Binding EnergyReference DrugRef. Binding EnergyKey Residue Interactions
COX-2 (3LN1)Pyrazole–ar-turmerone Hybrid 1-12.5 kcal/mol[1]Celecoxib-10.9 kcal/mol[1]H-bond, Hydrophobic
COX-2 (3LN1)Pyrazole–ar-turmerone Hybrid 2-12.0 kcal/mol[1]Celecoxib-10.9 kcal/mol[1]H-bond, Hydrophobic
VEGFR-2 Pyrazole C-Series-11.7 to -8.2 kcal/mol[7]SorafenibN/AH-bond, π−π stacking
EGFR (1M17)Thiadiazole-pyrazole 3jHigh GlideScore SP[2]LapatinibN/AATP-pocket H-bonding

Note: Binding energies ≤−8.0 kcal/mol generally indicate strong, stable ligand-receptor complexation. The pyrazole incorporation into the ar-turmerone scaffold directly enhanced the COX-2 inhibitory potential beyond that of the reference drug Celecoxib[1].

References

  • Dual COX-2 and EGFR inhibition by pyrazole–ar-turmerone hybrids suppresses colorectal cancer cell proliferation Source: PubMed Central (PMC) / NIH URL:[Link]

  • Design and Synthesis of Thiadiazole Derivatives as Dual EGFR/COX-2 Inhibitors with Anticancer and Anti-inflammatory Activities Source: ACS Omega URL:[Link]

  • Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors Source: PubMed Central (PMC) / NIH URL:[Link]

  • Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach Source: Journal of Applied Pharmaceutical Science URL:[Link]

  • Hepatoprotective potential of M3F, a benzimidazole pyrazole derivative, against paracetamol induced hepatotoxicity Source: PubMed Central (PMC) / NIH URL:[Link]

  • Design of Vonoprazan Pyrazole Derivatives as Potential Reversible Inhibitors of Gastric Proton Pump: An In Silico Molecular Docking Study Source: University of Niš URL:[Link]

  • Docking score and MMGBSA dG bind of pyrazole derivatives Source: ResearchGate URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification Challenges of Polar Pyrazole Compounds

Welcome to the Technical Support Center for the purification of polar pyrazole compounds. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolati...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification of polar pyrazole compounds. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating and purifying these versatile heterocyclic scaffolds. The inherent polarity of many pyrazole derivatives, stemming from their nitrogen-rich aromatic core and potential for hydrogen bonding, often complicates standard purification protocols.

This document moves beyond simple procedural lists to provide in-depth, mechanism-driven troubleshooting advice. We will explore the "why" behind common purification hurdles and offer field-proven solutions to help you achieve your target purity with greater efficiency and success.

Part 1: Frequently Asked Questions (FAQs) - First Principles

This section addresses fundamental questions regarding the physicochemical properties of polar pyrazoles that underpin many purification challenges.

Q1: What makes pyrazole compounds "polar" and why is this a purification challenge?

A1: The polarity of pyrazole compounds originates from several structural features:

  • Aromatic Heterocycle: The pyrazole ring contains two adjacent nitrogen atoms. The lone pair of electrons on the pyridine-like nitrogen (N2) and the N-H bond on the pyrrole-like nitrogen (N1) create a significant dipole moment.[1]

  • Hydrogen Bonding: The N-H group is a hydrogen bond donor, and the N2 atom is a hydrogen bond acceptor.[1] This allows pyrazoles to form strong intermolecular interactions with themselves and with polar solvents or stationary phases, which can complicate separation.

  • Substituents: The polarity is further influenced by substituents on the ring. Functional groups like carboxylic acids, amides, or hydroxyl groups dramatically increase polarity and solubility in aqueous or highly polar organic solvents.

This high polarity leads to challenges such as poor solubility in non-polar organic solvents, strong retention or streaking on normal-phase silica gel, and poor retention on traditional reversed-phase media.[2]

Q2: My polar pyrazole appears to be degrading on my silica gel column. Is this common?

A2: Yes, degradation on standard silica gel is a known issue, particularly for base-sensitive pyrazoles. Standard silica gel is inherently acidic due to the presence of silanol groups (Si-OH) on its surface. These acidic sites can catalyze the decomposition of sensitive compounds. You can test for stability by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it. If a new spot appears or the original spot streaks, your compound is likely unstable on silica.[3]

Part 2: Troubleshooting Chromatographic Purification

Chromatography is the workhorse of purification, but polar pyrazoles demand specialized approaches.

Q3: My pyrazole streaks severely on my silica gel column, leading to poor separation and low recovery. What is the cause and how can I fix it?

A3: This is a classic problem caused by strong, non-ideal interactions between the basic nitrogen atoms in the pyrazole ring and the acidic silanol groups on the silica surface. This leads to "tailing" or "streaking" of the peak.

The Solution: Mask the Silanol Groups. The most effective strategy is to add a small amount of a basic modifier to your mobile phase to compete with your compound for the active sites on the silica.

  • Triethylamine (TEA): Adding 0.5-2% TEA to your eluent is a common and highly effective solution.[4] The TEA will preferentially bind to the acidic silanol sites, presenting a more neutral surface to your pyrazole and resulting in sharper, more symmetrical peaks.

  • Ammonia: For very basic compounds, a solution of 10% ammonium hydroxide in methanol can be used as a stock solution and added (1-10%) to your primary eluent (e.g., dichloromethane).[3]

Below is a workflow for troubleshooting this common issue.

G start Compound Streaks on Silica TLC add_tea Prepare Eluent with 0.5-2% Triethylamine start->add_tea run_tlc Run TLC with Modified Eluent add_tea->run_tlc observe Observe TLC Result run_tlc->observe success Symmetrical Spot: Proceed to Column Chromatography observe->success Improved? fail Still Streaking: Consider Alternative Stationary Phase observe->fail No Improvement? alumina Use Neutral or Basic Alumina fail->alumina deactivate Deactivate Silica Gel (See Protocol Below) fail->deactivate

Caption: Troubleshooting workflow for peak tailing in normal-phase chromatography.

Protocol: Deactivating Silica Gel for Flash Chromatography

This protocol is useful when adding a base to the mobile phase is insufficient or undesirable.[4]

  • Pack the Column: Dry pack the column with the required amount of standard silica gel.

  • Prepare Deactivating Solvent: Create a solvent mixture identical to your starting mobile phase but with an added 1-2% of triethylamine.

  • Flush the Column: Pass 2-3 column volumes of this deactivating solvent through the packed column. This neutralizes the most acidic sites.

  • Equilibrate: Flush the column with 2-3 column volumes of your actual starting mobile phase (without the triethylamine) to remove any excess base.

  • Load and Run: Load your sample and run the chromatography as planned.

Q4: My compound is extremely polar and does not move from the baseline on TLC, even in 100% Ethyl Acetate or 10% Methanol/DCM. What are my options?

A4: This indicates your compound is too polar for standard normal-phase chromatography. You have three primary alternatives:

  • Aggressive Normal-Phase: Use highly polar solvent systems. A common mixture is Dichloromethane (DCM) / Methanol / Ammonium Hydroxide. This is often effective but can be less reproducible.

  • Reversed-Phase (RP) Chromatography: In RP, the stationary phase (e.g., C18) is non-polar, and the mobile phase is polar (e.g., water/acetonitrile or water/methanol). Polar compounds have less affinity for the stationary phase and elute earlier. However, extremely polar pyrazoles may still elute in the void volume with no retention.[2][5]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the best solution for very polar compounds.[5] HILIC uses a polar stationary phase (like silica, diol, or amine) but with a reversed-phase solvent system (e.g., acetonitrile/water).[5][6] The water in the mobile phase forms a layer on the polar stationary phase, and your polar analyte partitions into this layer, leading to retention. The "weak" solvent is acetonitrile, and the "strong" solvent is water.[5]

Table 1: Comparison of Chromatographic Modes for Polar Pyrazoles
FeatureNormal-Phase (NP)Reversed-Phase (RP)HILIC
Stationary Phase Polar (e.g., Silica, Alumina)Non-polar (e.g., C18, C8)Polar (e.g., Silica, Amine, Diol)
Mobile Phase Non-polar (e.g., Hexane/EtOAc)Polar (e.g., Water/Acetonitrile)Polar (e.g., Acetonitrile/Water)
Elution Order Least polar elutes firstMost polar elutes firstMost polar elutes last
Best For Moderately polar pyrazolesPolar pyrazoles with some hydrophobic characterVery polar, water-soluble pyrazoles
Common Issue Strong retention, streakingNo retention (elution at void)Analyte solubility in high organic mobile phase
Part 3: Crystallization and Salt Formation Strategies

When chromatography is challenging or for large-scale purification, crystallization is an excellent alternative.

Q5: My polar pyrazole "oils out" during recrystallization instead of forming crystals. How can I prevent this?

A5: "Oiling out" occurs when the solute precipitates from the solution as a liquid phase rather than a solid crystal lattice. This is common for polar compounds, especially if impurities are present that depress the melting point.

Troubleshooting Strategies:

  • Slow Down Cooling: This is the most critical factor. Rapid cooling encourages precipitation over crystallization. Allow the flask to cool slowly to room temperature, perhaps insulated with glass wool, before moving it to an ice bath.[7]

  • Change the Solvent System: An oil is essentially a supersaturated solution. Try using a larger volume of solvent or switching to a solvent system where the compound is less soluble at high temperatures. A lower boiling point solvent might also be beneficial.[7]

  • Induce Crystallization: If the solution is supersaturated but reluctant to crystallize, you can:

    • Scratch: Gently scratch the inside of the flask at the solution's surface with a glass rod. The microscopic glass fragments provide nucleation sites.[7]

    • Seed: Add a single, tiny crystal of the pure compound to the cooled solution to initiate crystal growth.[7]

Protocol: Mixed-Solvent Recrystallization

This is a powerful technique when a suitable single solvent cannot be found.[7][8]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude pyrazole in the minimum amount of a hot "good" solvent (one in which it is very soluble, e.g., ethanol or methanol).

  • Add Anti-Solvent: While keeping the solution hot, add a hot "anti-solvent" (one in which the compound is poorly soluble, e.g., water or hexane) dropwise until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.

  • Clarification: Add a few more drops of the hot "good" solvent until the solution just becomes clear again.[7]

  • Cooling: Remove the flask from the heat source and allow it to cool slowly and undisturbed to room temperature.

  • Isolation: Once crystals have formed, cool the flask in an ice bath for at least 30 minutes to maximize the yield.[7] Collect the crystals by vacuum filtration, washing with a small amount of the cold anti-solvent.

G start Dissolve Crude Pyrazole in Minimum Hot 'Good' Solvent add_anti Add Hot 'Anti-Solvent' Dropwise Until Turbidity start->add_anti clarify Add Drops of 'Good' Solvent Until Solution is Clear add_anti->clarify cool_slow Cool Slowly to Room Temperature clarify->cool_slow cool_ice Cool in Ice Bath to Maximize Yield cool_slow->cool_ice filtrate Collect Crystals by Vacuum Filtration cool_ice->filtrate wash Wash with Cold Anti-Solvent filtrate->wash end Dry Pure Crystals wash->end

Caption: Workflow for mixed-solvent recrystallization.

Q6: My pyrazole is proving impossible to crystallize. Can I use its basicity to my advantage?

A6: Absolutely. Forming an acid addition salt is a highly effective purification strategy, especially if the free base is an oil or difficult to crystallize.[9] Salts are often highly crystalline solids with sharp melting points.[10][11]

The Principle: The basic pyrazole is reacted with an acid to form a salt, which is then precipitated or crystallized from a suitable solvent. This process can be highly selective and effective at removing non-basic impurities.

Protocol: Purification via Acid Addition Salt Formation
  • Dissolution: Dissolve the crude pyrazole free base in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or isopropanol).

  • Acid Addition: Slowly add at least one molar equivalent of a chosen acid (e.g., a solution of HCl in ether, sulfuric acid, or oxalic acid).[10]

  • Crystallization: The pyrazolium salt will often precipitate immediately. Stirring or gentle cooling can promote complete crystallization.

  • Isolation: Collect the salt crystals by vacuum filtration and wash them with the cold solvent to remove any remaining impurities.[10]

  • Liberation of Free Base (Optional): If the free base is required, the purified salt can be dissolved in water, neutralized with a base (e.g., NaHCO₃ or NaOH solution), and the pure pyrazole can be extracted with an organic solvent.

Part 4: Chiral Separations

For chiral pyrazole derivatives, enantioselective separation is often required.

Q7: What is the best approach for the preparative HPLC separation of polar chiral pyrazoles?

A7: For chiral separations of pyrazoles, polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are typically the most effective.[12][13][14] For polar pyrazoles, the "polar organic elution mode" is particularly advantageous.

  • Polar Organic Elution Mode: This mode uses polar mobile phases like pure ethanol, methanol, or acetonitrile.[12][13] It offers several benefits for polar analytes, including high solubility in the mobile phase, which leads to better peak shapes, shorter analysis times, and high efficiency.[12][13][14][15] Studies have shown this mode to be superior for many pyrazole derivatives compared to the traditional normal-phase mode (e.g., hexane/ethanol).[12]

References
  • Troubleshooting Flash Chromatography. University of Rochester. [Link]

  • Al-Majnoun, F. I., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega. [Link]

  • Al-Majnoun, F. I., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Publications. [Link]

  • Al-Majnoun, F. I., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1 H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. PubMed. [Link]

  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? (2014). ResearchGate. [Link]

  • Method for purifying pyrazoles. (2011).
  • Al-Majnoun, F. I., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1 H -pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ResearchGate. [Link]

  • Interactions between pyrazole derived enantiomers and Chiralcel OJ. Queen's University Belfast. [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025). Waters Blog. [Link]

  • Liquid-Liquid Extraction Strategies for the Isolation of Bioactive Heterocyclic Compounds. (2025). Heterocyclic Letters. [Link]

  • Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis. (2022). ResearchGate. [Link]

  • Determination of Polar Heterocyclic Aromatic Amines in Meat Thermally Treated in a Roasting Bag with Dried Fruits. (2025). MDPI. [Link]

  • Tayts, S. Z., et al. (1984). Separation of valuable heterocyclic compounds from raw benzene and coal tar. OSTI.gov. [Link]

  • Very polar compound purification using aqueous normal-phase flash column chromatography. (2023). Biotage. [Link]

  • How can I isolate a highly polar compound from an aqueous solution? (2014). ResearchGate. [Link]

  • Pyrazole compound and salt and application thereof. (2020).
  • Pramanik, A., et al. (2019). Structure analysis of a phenylpyrazole carboxylic acid derivative crystallizing with three molecules in the asymmetric unit (Z′ = 3) using X-ray powder diffraction. Cambridge University Press. [Link]

  • Process for the purification of pyrazoles. (2011).
  • Jadhao, A. B. (2022). EXTRACTION. Heterocyclic Letters. [Link]

  • Fronczek, F. R., & Magill, A. M. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. [Link]

  • 5 - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • What can I use to purify polar reaction mixtures? (2023). Biotage. [Link]

  • Sunitha, T., et al. (2024). PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. ResearchGate. [Link]

  • Sunitha, T., et al. (2024). Pyrazole Scaffolds: A promising frontier in drug discovery. Connect Journals. [Link]

  • Strategies for the Flash Purification of Highly Polar Compounds. Teledyne ISCO. [Link]

  • Pyrazole-Based Heterotricycles for Drug Discovery. (2020). ChemistryViews. [Link]

  • Ali, I., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PMC. [Link]

Sources

Optimization

Technical Support Center: Optimizing Pyrazole Synthesis Yield &amp; Regioselectivity

Welcome to the Application Scientist Technical Support Center. The synthesis of pyrazoles—predominantly via the Knorr cyclocondensation of 1,3-dicarbonyls with hydrazines—is a critical workflow in medicinal chemistry and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Technical Support Center. The synthesis of pyrazoles—predominantly via the Knorr cyclocondensation of 1,3-dicarbonyls with hydrazines—is a critical workflow in medicinal chemistry and drug development. However, achieving high yields and absolute regioselectivity requires precise control over the reaction's thermodynamic and kinetic parameters.

This guide provides mechanistic diagnostics, validated protocols, and troubleshooting workflows to resolve common failure modes in pyrazole synthesis.

Diagnostic Overview & Symptom-Based Troubleshooting

The primary failure modes in pyrazole synthesis stem from the keto-enol tautomerization of the dicarbonyl precursor and the competing electrophilicities of the two carbonyl carbons.

Symptom A: Sluggish Kinetics and Low Isolated Yields
  • Root Cause Analysis: The 1,3-dicarbonyl precursor often exists predominantly in its enol tautomer, which is stabilized by strong intramolecular hydrogen bonding. This enol form is significantly less reactive toward nucleophilic attack by the hydrazine than the keto form.

  • Corrective Action (Solvent & pH Tuning): Shift the keto-enol equilibrium. Utilizing protic solvents (such as ethanol) disrupts the intramolecular hydrogen bonding, favoring the more electrophilic keto tautomer . Furthermore, the introduction of a Brønsted acid catalyst (e.g., glacial acetic acid) protonates the carbonyl oxygen. This lowers the LUMO energy, accelerating both the initial hydrazone imine formation and the subsequent cyclization step .

Symptom B: Formation of Regioisomeric Mixtures (1,3- vs. 1,5-Substituted Pyrazoles)
  • Root Cause Analysis: When utilizing unsymmetrical 1,3-dicarbonyls, the hydrazine can attack either carbonyl carbon. The regiomeric outcome is a function of the relative steric hindrance and electrophilicity of the two sites.

  • Corrective Action (Steric/Electronic Control & Alternative Routes):

    • Substrate Tuning: Introduce bulky substituents adjacent to one carbonyl to sterically direct the nucleophile to the less hindered site.

    • Alternative Synthetic Routes: If the Knorr synthesis inherently fails to provide regiocontrol, pivot to the regioselective synthesis utilizing N-alkylated tosylhydrazones and terminal alkynes. Conducted with potassium tert-butoxide (t-BuOK) in pyridine, this method bypasses the dicarbonyl entirely, offering complete regioselectivity and avoiding hazardous diazo intermediates .

Process Workflow Visualization

The following decision tree outlines the logical progression for evaluating substrates and optimizing reaction conditions to ensure high-yield, regioselective pyrazole synthesis.

PyrazoleOptimization Start Evaluate Substrates (1,3-Dicarbonyl + Hydrazine) SymCheck Symmetrical 1,3-Dicarbonyl? Start->SymCheck StdKnorr Standard Knorr Conditions (EtOH, Reflux, H+) SymCheck->StdKnorr Yes RegioRisk Regioselectivity Risk Assess Sterics/Electronics SymCheck->RegioRisk No Pure Pure Regioisomer (High Yield) StdKnorr->Pure TuneCond Tune Conditions (Solvent, pH, Catalyst) RegioRisk->TuneCond NMRCheck Check Regiomeric Ratio (1H/19F NMR) TuneCond->NMRCheck NMRCheck->Pure >95:5 rr Mix Regioisomeric Mixture NMRCheck->Mix <95:5 rr Purify Purification (Chromatography/Recrystallization) Mix->Purify Purify->Pure

Workflow for optimizing pyrazole synthesis and managing regioselectivity.

Process Optimization Data

The table below summarizes the quantitative impact of varying reaction parameters on the yield and regioselectivity of pyrazole synthesis, derived from empirical optimization studies.

Synthesis StrategySubstrate TypeSolvent EnvironmentCatalyst / BaseKeto-Enol StateRegioselectivity (rr)Typical Yield
Uncatalyzed Knorr UnsymmetricalToluene (Aprotic)NoneEnol-favoredPoor (Mixtures ~60:40)40 - 55%
Optimized Knorr UnsymmetricalEthanol (Protic)Glacial AcOHKeto-favoredGood (>90:10)85 - 95%
Optimized Knorr SymmetricalEthanol (Protic)Glacial AcOHKeto-favoredN/A (Symmetrical)>95%
Tosylhydrazone Route Terminal AlkynePyridinet-BuOKN/AComplete (100:0)80 - 92%

Standard Operating Procedure (SOP): Self-Validating Knorr Synthesis

This protocol is engineered as a self-validating system. It incorporates mandatory in-process quality control (QC) checks to ensure each mechanistic step (dissolution, imine formation, cyclization) is complete before proceeding.

Step 1: Reactant Preparation & Equilibrium Shift

  • Action: Dissolve the 1,3-dicarbonyl compound (1.0 equiv) in absolute ethanol (0.5 M concentration) in a round-bottom flask equipped with a magnetic stirrer.

  • Causality: Ethanol disrupts the intramolecular hydrogen bonding of the dicarbonyl, shifting the equilibrium toward the reactive keto tautomer.

Step 2: Acidification

  • Action: Add 3–5 drops of glacial acetic acid to the solution.

  • Causality: Protonates the carbonyl oxygen, increasing electrophilicity to accelerate the upcoming nucleophilic attack.

Step 3: Hydrazine Addition & Imine Formation

  • Action: Cool the flask to 0°C. Add the substituted hydrazine (1.1 equiv) dropwise over 10 minutes.

  • In-Process QC 1: The reaction is exothermic. A transient color change and the formation of water droplets on the flask walls validate the initial condensation to the hydrazone intermediate.

Step 4: Cyclocondensation

  • Action: Attach a reflux condenser and heat the mixture to 80°C (reflux) for 2 to 4 hours.

  • In-Process QC 2: Perform TLC (30% Ethyl Acetate / 70% Hexane). The complete disappearance of the 1,3-dicarbonyl spot validates that the hydrazone formation and subsequent intramolecular cyclization are complete. Do not proceed to work-up until this is confirmed.

Step 5: Isolation & Regiomeric Validation

  • Action: Concentrate the mixture under reduced pressure. Purify the crude residue via recrystallization (using hot ethanol) or flash column chromatography.

  • In-Process QC 3: Perform 1 H or 19 F NMR analysis on the purified solid. A single distinct peak for the pyrazole C4-proton (typically around 6.0–6.5 ppm) validates absolute regiomeric purity (>95:5 rr).

Frequently Asked Questions (FAQs)

Q: During recrystallization, my pyrazole product "oils out" instead of forming crystals. How do I fix this? A: "Oiling out" occurs when the product separates as a supercooled liquid rather than a solid crystal lattice, typically because the solvent system is too non-polar or added too rapidly. Solution: Reheat the mixture until homogeneous, then add a highly polar protic solvent (like ethanol) dropwise. Scratch the inside of the flask with a glass rod to provide nucleation sites for crystallization.

Q: Are there alternatives to using highly reactive and toxic free hydrazines? A: Yes. If handling free hydrazines is a safety or regulatory concern, you can utilize the N-alkylated tosylhydrazone methodology. This involves reacting an N-alkylated tosylhydrazone with a terminal alkyne under basic conditions (t-BuOK). It completely avoids free hydrazine and diazo intermediates while providing excellent regioselectivity .

Q: Does the use of Lewis acids provide better yields than Brønsted acids in the Knorr synthesis? A: Not necessarily. While Lewis acids can coordinate to the dicarbonyl, some metal complexes (like metal-acac complexes) actually stabilize the enolate form, which is unproductive for pyrazole cyclization. Brønsted acids (like AcOH) are generally preferred as they directly protonate the ketone species, making it highly reactive without over-stabilizing the intermediate .

References

  • Benchtop 19F Nuclear Magnetic Resonance (NMR) Spectroscopy-Optimized Knorr Pyrazole Synthesis of Celecoxib and Mavacoxib, 3-(Trifluoromethyl) Pyrazolyl Benzenesulfonamides, Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). MDPI Spectroscopy Journal.[Link]

  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Angewandte Chemie International Edition.[Link]

  • Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters.[Link]

Troubleshooting

"side product formation in the synthesis of 2-Methyl-1-(1H-pyrazol-4-yl)butan-1-ol"

Technical Support Center: Synthesis of 2-Methyl-1-(1H-pyrazol-4-yl)butan-1-ol Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis of 2-Methyl-1-(1H-pyrazol-4-yl)buta...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Synthesis of 2-Methyl-1-(1H-pyrazol-4-yl)butan-1-ol

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 2-Methyl-1-(1H-pyrazol-4-yl)butan-1-ol. This document is designed for researchers, medicinal chemists, and process development scientists. Our goal is to provide in-depth, field-tested insights into potential side product formation and offer robust troubleshooting strategies to enhance yield, purity, and reproducibility. The primary synthetic route discussed is the addition of a sec-butyl organometallic reagent to a pyrazole-4-carbaldehyde precursor.

Troubleshooting Guide: Side Product Formation

This section addresses the most common challenges and unexpected outcomes encountered during the synthesis. Each problem is analyzed from a mechanistic standpoint to provide not just a solution, but a foundational understanding of the reaction dynamics.

Question 1: My reaction has a low yield, and I recover a significant amount of the starting pyrazole-4-carbaldehyde. What is the likely cause?

Answer: This is a classic symptom of Grignard reagent consumption by an acidic proton before it can react with the aldehyde.

  • Root Cause Analysis: The N-H proton of the pyrazole ring is acidic (pKa ≈ 14-15) and will be readily deprotonated by the highly basic Grignard reagent (sec-butylmagnesium bromide). This acid-base reaction is significantly faster than the nucleophilic addition to the carbonyl. Consequently, the first equivalent of your Grignard reagent is consumed to form the pyrazolide magnesium salt, leaving insufficient reagent to react with the aldehyde.

  • Expert Recommendation & Protocol:

    • Stoichiometry Adjustment: The most direct solution is to use more than two equivalents of the Grignard reagent. The first equivalent deprotonates the pyrazole, and the second (and any excess) acts as the nucleophile. A 2.2 to 2.5 molar excess is recommended to drive the reaction to completion.

    • Temperature Control: Add the Grignard reagent slowly at a low temperature (0 °C) to control the initial exothermic acid-base reaction before allowing the mixture to warm to room temperature for the nucleophilic addition.

  • Alternative Strategy (For Advanced Applications): N-Protection For substrates sensitive to strong bases or for ensuring absolute regiochemical control, protecting the pyrazole nitrogen is the preferred method. A group like tetrahydropyran (THP) or 2-(trimethylsilyl)ethoxymethyl (SEM) can be installed on the pyrazole nitrogen prior to the Grignard reaction and removed afterward. This prevents the initial acid-base side reaction entirely.

Question 2: I've isolated my product, but NMR and LC-MS analysis show a persistent, difficult-to-separate impurity with a mass corresponding to the addition of a sec-butyl group to the pyrazole ring itself.

Answer: You are observing N-alkylation, a well-documented side reaction in pyrazole chemistry.

  • Root Cause Analysis: The deprotonated pyrazolide anion formed after the initial acid-base reaction is a potent nucleophile. It can attack the sec-butyl halide present in the Grignard solution (from the Schlenk equilibrium) or potentially other electrophilic species. This results in the formation of two regioisomers: 1-sec-butyl-4-formyl-1H-pyrazole and 2-sec-butyl-4-formyl-1H-pyrazole (which is often rearranged or unstable). Alkylation typically favors the N-1 position.[1][2][3] This side reaction is particularly problematic as the resulting N-alkylated aldehyde can then react with the Grignard reagent to produce N-alkylated alcohol impurities.

  • Expert Recommendation & Protocol:

    • Inverse Addition: Add the pyrazole-4-carbaldehyde solution slowly to the Grignard reagent. This maintains a high concentration of the Grignard reagent relative to the substrate, favoring the desired carbonyl addition over the slower N-alkylation pathway.

    • Use High-Quality Grignard Reagent: Ensure your Grignard reagent is freshly prepared and has minimal unreacted alkyl halide.

    • Definitive Solution (N-Protection): As mentioned in the previous point, N-protection is the most effective way to prevent N-alkylation.

Question 3: The aldehyde starting material is fully consumed, but the yield of the desired alcohol is low. I have detected (1H-pyrazol-4-yl)methanol as a major byproduct.

Answer: This indicates that the Grignard reagent is acting as a reducing agent rather than a nucleophile.

  • Root Cause Analysis: Grignard reagents that possess a hydrogen atom on the β-carbon, such as sec-butylmagnesium bromide, can undergo a competing reaction pathway. Instead of the carbanion attacking the carbonyl, a six-membered transition state can form, leading to the transfer of a hydride (β-hydride elimination) to the carbonyl carbon.[4] This reduces the aldehyde to the corresponding primary alcohol, (1H-pyrazol-4-yl)methanol, and generates butene. This pathway is more common with sterically hindered ketones but can occur with aldehydes, especially at elevated temperatures.

  • Expert Recommendation & Protocol:

    • Strict Temperature Control: This is the most critical parameter. Perform the Grignard addition at low temperatures. Start the addition at -20 °C or 0 °C and let the reaction proceed without allowing it to exotherm significantly. Low temperatures disfavor the higher-energy transition state required for the reduction pathway.

    • Consider Cerium(III) Chloride (Luche-type Conditions): For particularly stubborn cases, transmetalation of the Grignard reagent with anhydrous cerium(III) chloride can generate a softer organocerium reagent. This species is highly oxophilic and chemoselective for 1,2-addition, dramatically suppressing the reduction pathway.

Question 4: During the workup, I notice the formation of a new, less polar spot on my TLC plate. What is this?

Answer: This is likely an alkene formed from the dehydration of your target alcohol.

  • Root Cause Analysis: The tertiary benzylic-like alcohol product is susceptible to acid-catalyzed dehydration. If the aqueous workup is performed with a strong acid (e.g., HCl, H₂SO₄) at concentrations that are too high or at room temperature for an extended period, the alcohol can be protonated, leading to the loss of water and the formation of 4-(2-methylbut-1-en-1-yl)-1H-pyrazole.

  • Expert Recommendation & Protocol:

    • Use a Buffered or Weak Acid Workup: Quench the reaction by slowly adding it to a cold, saturated aqueous solution of ammonium chloride (NH₄Cl). This provides a proton source to neutralize the alkoxide and decompose magnesium salts while maintaining a pH that is not strongly acidic (typically pH 4.5-6), thus preventing dehydration.

    • Maintain Low Temperatures: Perform the entire quench and extraction process in an ice bath to minimize the risk of dehydration.

Visualizing Reaction Pathways

The following diagram illustrates the critical branching points in the synthesis, leading to either the desired product or common side products.

reaction_pathway cluster_reactants Reactants cluster_intermediates Key Intermediates / Side Reactions cluster_products Products Py_Ald Pyrazole-4-carbaldehyde (N-H Acidic) Deprotonated_Py Deprotonated Pyrazole (Nucleophilic) Py_Ald->Deprotonated_Py 1 eq. Grignard (Fast Acid-Base) Reduction (1H-pyrazol-4-yl)methanol (SIDE PRODUCT 2) Py_Ald->Reduction β-Hydride Transfer (Side Reaction) Alkoxide Magnesium Alkoxide Intermediate Py_Ald->Alkoxide >1 eq. Grignard (Desired Nucleophilic Addition) Grignard sec-Butyl-MgBr (Nucleophile + Base) Grignard->Deprotonated_Py Grignard->Reduction Grignard->Alkoxide N_Alkylation N-sec-butyl Pyrazole Aldehyde (SIDE PRODUCT 1) Deprotonated_Py->N_Alkylation Reaction with sec-BuBr Target 2-Methyl-1-(1H-pyrazol-4-yl)butan-1-ol (DESIRED PRODUCT) Alkoxide->Target Aqueous Workup (e.g., sat. NH4Cl) Dehydration Dehydrated Alkene (SIDE PRODUCT 3) Alkoxide->Dehydration Harsh Acidic Workup (e.g., HCl, RT)

Caption: Reaction schematic of desired vs. side pathways.

Frequently Asked Questions (FAQs)

Q1: Is it better to use 2 equivalents of Grignard reagent or to use an N-protected pyrazole? A: For simple, small-scale syntheses, using 2.2-2.5 equivalents of the Grignard reagent is often faster and more economical. For complex, multi-step syntheses, or when maximizing purity and yield is critical for downstream applications, starting with an N-protected pyrazole-4-carbaldehyde is the superior and more robust strategy. It eliminates multiple side-reaction pathways simultaneously.

Q2: Can I use sec-butyllithium instead of a Grignard reagent? A: While organolithium reagents are excellent nucleophiles, they are significantly more basic than their Grignard counterparts. Using sec-butyllithium would exacerbate the issue of N-H deprotonation. Furthermore, its higher reactivity increases the risk of unwanted side reactions, including potential metalation at the C5 position of the pyrazole ring. For this specific transformation, the Grignard reagent offers a better balance of reactivity.

Q3: My Grignard reaction is sluggish and never goes to completion. What can I do? A: First, ensure your glassware is rigorously flame-dried and the reaction is under an inert atmosphere (N₂ or Ar). Diethyl ether or THF must be anhydrous. The surface of the magnesium turnings can be activated by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. If the problem persists, the quality of your alkyl halide may be poor. Finally, consider titrating your Grignard reagent before use (e.g., using iodine and a standard thiosulfate solution) to determine its exact molarity.

Data Summary & Protocols

Table 1: Troubleshooting Synopsis
Observed ProblemProbable Side ProductMechanistic CauseKey Preventative Measure
Low conversion, starting material recoveredNone (unreacted aldehyde)Grignard quenching by acidic N-HUse >2 equivalents of Grignard reagent
Difficult-to-separate isomerN-sec-butyl pyrazole derivativeNucleophilic attack by pyrazolide anionN-protection or inverse addition
Aldehyde consumed, low product yield(1H-pyrazol-4-yl)methanolβ-hydride reduction by GrignardMaintain low reaction temperature (0 °C or below)
New non-polar spot after workup4-(2-methylbut-1-en-1-yl)-1H-pyrazoleAcid-catalyzed dehydration of alcoholUse saturated aq. NH₄Cl for workup at 0 °C
Protocol: Synthesis via Grignard Addition to Unprotected Pyrazole-4-carbaldehyde
  • Preparation: Flame-dry a three-neck round-bottom flask equipped with a stir bar, reflux condenser, and an addition funnel under a stream of dry nitrogen.

  • Grignard Formation: Add magnesium turnings (2.5 eq.) to the flask. Add a small portion of a solution of 2-bromobutane (2.5 eq.) in anhydrous THF via the addition funnel. If the reaction does not initiate (cloudiness, gentle reflux), add a single crystal of iodine. Once initiated, add the remaining 2-bromobutane solution dropwise, maintaining a gentle reflux. After addition is complete, stir for 1 hour at room temperature.

  • Nucleophilic Addition: Cool the Grignard solution to 0 °C in an ice bath. Dissolve pyrazole-4-carbaldehyde (1.0 eq.) in anhydrous THF and add it dropwise to the cold Grignard solution via the addition funnel over 30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC until the aldehyde is consumed.

  • Workup: Cool the reaction mixture back to 0 °C. Slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride solution dropwise. Stir for 20 minutes.

  • Extraction & Purification: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.

References

  • Chemical Methodologies : Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide.

  • Molecules : Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene.

  • Taylor & Francis Online : Improved Synthesis of 1H-Pyrazole-4-carbaldehyde.

  • ARKIVOC : Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions.

  • ResearchGate : Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.

  • Wiley Online Library : Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes.

  • Scribd : N-Alkylation of Pyrazole Explained.

  • ACS Publications : Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.

  • Organic Chemistry Portal : Grignard Reaction.

  • Master Organic Chemistry : Reactions of Grignard Reagents.

  • MDPI : Recent Advances in Synthesis and Properties of Pyrazoles.

  • RSC Publishing : Reactions of 1-phenylpyrazol-4-ylmagnesium bromide. Part II.

  • RSC Publishing : Some reactions of 1-phenylpyrazol-4-ylmagnesium bromide.

Sources

Optimization

Technical Support Center: Troubleshooting Enantioselective Separation of Chiral Pyrazoles

Welcome to the Technical Support Center for the enantioselective separation of chiral pyrazoles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the enantioselective separation of chiral pyrazoles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical solutions for challenges encountered during the chiral separation of pyrazole derivatives. The following content is structured in a question-and-answer format to directly address specific experimental issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Poor or No Enantiomeric Resolution

Question: I am not seeing any separation between my pyrazole enantiomers. What are the most likely causes and how can I fix this?

Answer:

This is a common challenge in chiral chromatography, often stemming from a suboptimal choice of chiral stationary phase (CSP) or mobile phase. The key is to induce a sufficient difference in the transient diastereomeric complexes formed between the enantiomers and the CSP.

Causality and Troubleshooting Steps:

  • Inappropriate Chiral Stationary Phase (CSP): The interaction between the analyte and the CSP is the cornerstone of chiral recognition.[1][2][3] Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are highly effective for separating a wide range of chiral compounds, including pyrazoles.[1][2][4][5]

    • Recommendation: If you are not achieving separation, consider screening different types of polysaccharide-based CSPs. For instance, cellulose-based columns have shown superiority in polar organic modes, while amylose-based columns often perform better in normal-phase mode for pyrazole derivatives.[1][2][5][6]

  • Suboptimal Mobile Phase Composition: The mobile phase plays a critical role by competing with the analyte for interaction sites on the CSP.[1][2][6]

    • Normal Phase vs. Polar Organic Mode: For many pyrazole derivatives, normal-phase chromatography (e.g., n-hexane/ethanol) and polar organic modes (e.g., pure methanol or acetonitrile) have proven successful.[1][2][7] The polar organic mode can offer the advantage of shorter run times and sharper peaks.[1][2][5]

    • Solvent Choice (Protic vs. Aprotic): The type of organic modifier can significantly impact resolution. Protic solvents (like methanol and ethanol) can form hydrogen bonds with the CSP, which may interfere with or enhance chiral recognition depending on the analyte's structure.[1][2] Aprotic solvents like acetonitrile can also be effective.[1][2] Mixing protic and aprotic solvents can sometimes weaken the necessary hydrogen bond interactions, leading to decreased resolution.[1][2]

    • Recommendation: Systematically screen different mobile phase compositions. Start with a common normal-phase eluent like n-hexane/ethanol and a polar organic eluent like methanol or acetonitrile.

  • Temperature Effects: Temperature influences the thermodynamics of the chiral recognition process.[8][9]

    • Recommendation: Evaluate the effect of column temperature on your separation. Lower temperatures often lead to better resolution, but this is not a universal rule.[9] Experiment with a range of temperatures (e.g., 10°C, 25°C, 40°C) to find the optimum.

Issue 2: Poor Peak Shape (Tailing or Fronting)

Question: My pyrazole enantiomer peaks are showing significant tailing. What causes this and how can I improve the peak shape?

Answer:

Peak tailing in chiral chromatography of pyrazoles, which are often basic compounds, is frequently caused by secondary interactions with the stationary phase or issues with the sample solvent.

Causality and Troubleshooting Steps:

  • Secondary Interactions with Residual Silanols: The basic nitrogen atoms in the pyrazole ring can interact with acidic residual silanol groups on the silica support of the CSP, leading to peak tailing.[10]

    • Recommendation: Add a basic modifier to your mobile phase. For normal-phase separations, small amounts of an amine like diethylamine (DEA) or ethanolamine (0.1% v/v) can effectively mask these silanol interactions.[11] For reversed-phase separations, a buffer with a suitable pH should be used.

  • Sample Overload: Injecting too much sample can saturate the stationary phase, resulting in broadened and tailing peaks.[4][10]

    • Recommendation: Reduce the injection volume or the concentration of your sample.[4][10]

  • Incompatible Injection Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.

    • Recommendation: Whenever possible, dissolve your sample in the mobile phase.

Issue 3: Irreproducible Retention Times and Resolution

Question: I am observing significant drift in retention times and resolution between injections. What could be the cause?

Answer:

Irreproducible results in chiral separations often point to a lack of system equilibration, column contamination, or instability of the mobile phase.

Causality and Troubleshooting Steps:

  • Insufficient Column Equilibration: Chiral stationary phases, particularly in normal-phase mode, can require extended equilibration times to ensure a stable surface chemistry.

    • Recommendation: Equilibrate the column with the mobile phase for a sufficient time (at least 30-60 minutes) before starting your analysis. For isocratic methods, ensure the column is properly conditioned between runs.[12]

  • Mobile Phase Instability: The composition of the mobile phase can change over time due to the evaporation of volatile components.

    • Recommendation: Prepare fresh mobile phase daily and keep the solvent reservoirs capped.

  • Column Contamination: Accumulation of strongly retained impurities from the sample can alter the properties of the CSP.

    • Recommendation: Use a guard column to protect your analytical column. If you suspect contamination, follow the manufacturer's instructions for column washing.

Data Presentation: Mobile Phase Screening for Chiral Pyrazole Separation

The following table summarizes typical starting conditions for mobile phase screening on polysaccharide-based CSPs for chiral pyrazole separation.

Mobile Phase ModeEluent CompositionTypical Starting Ratio (v/v)Considerations
Normal Phase n-Hexane / Alcohol (Ethanol or Isopropanol)90:10Good starting point for many pyrazoles.[7] Adjust alcohol percentage to optimize retention and resolution.
Polar Organic 100% Methanol or 100% AcetonitrileN/ACan provide fast analysis times and sharp peaks.[1][2][5]
Reversed Phase Acetonitrile or Methanol / Water with Buffer70:30May be suitable for more polar pyrazole derivatives.[7]

Experimental Protocols

Protocol 1: Generic Screening for Enantioselective Separation of a Novel Chiral Pyrazole
  • Column Selection:

    • Screen on both a cellulose-based CSP (e.g., Lux Cellulose-2) and an amylose-based CSP (e.g., Lux Amylose-2).[4][5]

  • Mobile Phase Screening:

    • Normal Phase: Start with a mobile phase of n-hexane:ethanol (90:10, v/v). If retention is too long, increase the percentage of ethanol. If retention is too short, decrease the percentage of ethanol.

    • Polar Organic Mode: Test 100% methanol and 100% acetonitrile as mobile phases.

  • Flow Rate:

    • Begin with a flow rate of 1.0 mL/min for a 4.6 mm ID column. Optimize by testing lower flow rates (e.g., 0.5 mL/min) which can sometimes improve resolution.[13]

  • Temperature:

    • Perform initial screening at ambient temperature (e.g., 25°C). If separation is not baseline, test at a lower temperature (e.g., 15°C).

  • Detection:

    • Use a UV detector set to an appropriate wavelength for your pyrazole derivative (e.g., 254 nm or the lambda max of the compound).[4]

Visualization of Workflows

Troubleshooting Workflow for Poor Resolution

troubleshooting_workflow start Poor or No Resolution check_csp Is the CSP appropriate? (e.g., Polysaccharide-based) start->check_csp screen_csp Screen different CSPs (Cellulose vs. Amylose) check_csp->screen_csp No check_mp Is the mobile phase optimal? check_csp->check_mp Yes screen_csp->check_mp screen_mp_mode Screen different modes (Normal, Polar Organic) check_mp->screen_mp_mode No check_temp Is the temperature optimal? check_mp->check_temp Yes optimize_modifier Optimize alcohol modifier % screen_mp_mode->optimize_modifier optimize_modifier->check_temp optimize_temp Vary column temperature (e.g., 10-40°C) check_temp->optimize_temp No success Baseline Resolution Achieved check_temp->success Yes optimize_temp->success

Caption: A logical workflow for troubleshooting poor enantiomeric resolution.

Chiral Method Development Strategy

method_development start Start: New Chiral Pyrazole csp_selection Step 1: CSP Selection (Cellulose & Amylose based) start->csp_selection mp_screening Step 2: Mobile Phase Screening (Normal & Polar Organic) csp_selection->mp_screening initial_run Perform Initial Runs (1 mL/min, 25°C) mp_screening->initial_run partial_sep Partial Separation? initial_run->partial_sep optimize Step 3: Optimization (Flow Rate, Temperature, Modifiers) partial_sep->optimize Yes no_sep No Separation partial_sep->no_sep No final_method Final Method optimize->final_method back_to_csp Re-evaluate CSP and/or consider alternative modes no_sep->back_to_csp back_to_csp->csp_selection

Caption: A systematic approach to developing a chiral separation method.

References

  • El-Behairy, M. F., Aboul-Enein, H. Y., & El-Azzouny, A. A. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega, 6(39), 25835–25841. [Link]

  • El-Behairy, M. F., Aboul-Enein, H. Y., & El-Azzouny, A. A. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. National Center for Biotechnology Information. [Link]

  • El-Behairy, M. F., Aboul-Enein, H. Y., & El-Azzouny, A. A. (2021). Enantioselective Separation of Chiral N1-Substituted-1 H -pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ResearchGate. [Link]

  • Huang, M., et al. (2016). Interactions between pyrazole derived enantiomers and Chiralcel OJ: Prediction of enantiomer absolute configurations and elution order by molecular dynamics simulations. Journal of Molecular Graphics and Modelling, 66, 123-130. [Link]

  • Anyanwu, B. C., Akoh, O. U., & Otuokere, I. E. (2024). DEVELOPMENT AND OPTIMIZATION OF HPLC METHODS FOR THE CHIRAL SEPARATION OF ARYLPYRAZOLE, CHLOROACETANILIDE AND ORGANOCHLORINE PESTICIDES: CASE STUDIES OF BENZOBICYCLON, ACETOCHLOR AND CHLORDANE. Journal of Chemical Society of Nigeria, 49(5). [Link]

  • Huang, M., et al. (2016). Interactions between pyrazole derived enantiomers and Chiralcel OJ: Prediction of enantiomer absolute configurations and elution order by molecular dynamics simulations. PubMed. [Link]

  • Peluso, P., et al. (2022). HPLC Enantioseparation of Rigid Chiral Probes with Central, Axial, Helical, and Planar Stereogenicity on an Amylose (3,5-Dimethylphenylcarbamate) Chiral Stationary Phase. Molecules, 27(23), 8485. [Link]

  • Microbe Notes. (2025). Chiral Chromatography: Principle, Components, Steps, Types, Uses. Microbe Notes. [Link]

  • Chrom Tech, Inc. (2024). Understanding Chiral Chromatography: A Comprehensive Guide. Chrom Tech, Inc.[Link]

  • MDPI. (2022). Chiral Pesticides with Asymmetric Sulfur: Extraction, Separation, and Determination in Different Environmental Matrices. MDPI. [Link]

  • El-Behairy, M. F., Aboul-Enein, H. Y., & El-Azzouny, A. A. (2021). Enantioselective Separation of Chiral N1-Substituted-1 H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. PubMed. [Link]

  • I.B.S. (n.d.). Chiral HPLC Method Development. I.B.S. Retrieved from [Link]

  • SIELC Technologies. (2018). Separation of Pyrazole on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • LCGC International. (2023). Playing with Selectivity for Optimal Chiral Separation. LCGC International. [Link]

  • Ilisz, I., et al. (2014). The effect of mobile phase composition in the enantioseparation of pharmaceutically relevant compounds with polysaccharide-based stationary phases. Journal of Separation Science, 37(1-2), 1-19. [Link]

  • Agilent. (2022). Agilent Chiral Chromatograph Training Guide. Agilent. [Link]

  • ResearchGate. (n.d.). The effect of mobile phase additive on enantioseparation and peak shape... ResearchGate. Retrieved from [Link]

  • Chromatography Today. (2020). Trouble with chiral separations. Chromatography Today. [Link]

Sources

Troubleshooting

Technical Support Center: Stability of Pyrazole Derivatives in Solution

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with pyrazole derivatives. This resource provides in-depth answers to common stability issues encountered in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with pyrazole derivatives. This resource provides in-depth answers to common stability issues encountered in the laboratory, offering troubleshooting advice and detailed protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

This section addresses the most common questions and concerns regarding the stability of pyrazole derivatives in solution.

Q1: My pyrazole compound is rapidly degrading in an aqueous solution. What are the most likely causes?

A1: Degradation in aqueous solutions is typically driven by three primary pathways: hydrolysis, oxidation, and photodegradation. The specific susceptibility of your compound depends on its unique structure and the functional groups attached to the pyrazole core.

  • Hydrolysis: This is a major degradation route, especially for pyrazole derivatives containing hydrolyzable functional groups like esters, amides, or nitriles. The reaction is often catalyzed by pH, with accelerated degradation occurring under either acidic or basic conditions. For example, pyrazole esters are known to be particularly susceptible to hydrolysis, especially at a higher pH.[1][2]

  • Oxidation: While the pyrazole ring itself is relatively stable, substituents on the ring or the molecule as a whole can be prone to oxidation.[3] Dissolved oxygen, trace metal ions, or peroxides in solvents can initiate oxidative processes.[3][4] The N-1 and C-4 positions of the pyrazole ring can be particularly susceptible, potentially leading to the formation of N-oxides or hydroxylated species.[3] A brown discoloration of your solid compound or solution is often a tell-tale sign of oxidation.[1]

  • Photodegradation: Many organic molecules, including pyrazoles, absorb UV or visible light. This energy absorption can trigger photochemical reactions, leading to bond cleavage and the formation of degradation products.[3][5] The extent of degradation depends on the light's wavelength and intensity and the presence of chromophores in the molecule.[3]

Q2: I'm observing inconsistent results in my biological assays. Could this be related to compound stability?

A2: Absolutely. Inconsistent biological activity is a classic symptom of compound instability. If a compound degrades in the assay medium, its effective concentration decreases over the course of the experiment, leading to variable and unreliable results. Degradation products themselves might also be biologically active, potentially causing off-target effects or acting as inhibitors or agonists, further complicating data interpretation.[1] Additionally, for N-unsubstituted pyrazoles, the presence of water can facilitate the interconversion between different tautomers, which may exhibit different biological activities.[1]

Q3: My pyrazole solution has turned yellow/brown upon storage. What does this indicate?

A3: A change in color, particularly to yellow or brown, is a strong indicator of chemical degradation, most commonly oxidation.[1] Oxidative processes can lead to the formation of highly conjugated systems or colored byproducts. To confirm this, you should re-analyze the solution by HPLC to check for new impurity peaks and consider storing a fresh solution under an inert atmosphere (e.g., argon or nitrogen) to see if the color change is prevented.[1][3]

Q4: How can I proactively design my experiments to minimize the degradation of pyrazole derivatives?

A4: Proactive measures are crucial for maintaining the integrity of your compounds. Consider the "Five Pillars of Stability":

  • pH Control: If your compound is susceptible to hydrolysis, use a buffered solution at a pH where the compound is most stable. This often means avoiding strongly acidic or basic conditions.[3]

  • Temperature Control: Chemical reactions, including degradation, slow down at lower temperatures.[5] Store stock solutions and even working solutions at low temperatures (refrigerated at 2-8°C or frozen at -20°C) whenever possible.[1][3]

  • Light Protection: Always store solutions of pyrazole derivatives in amber vials or wrap containers in aluminum foil to protect them from light, which can induce photodegradation.[1][3]

  • Atmosphere Control: For compounds sensitive to oxidation, it is critical to minimize exposure to oxygen. This can be achieved by degassing solvents and storing solutions under an inert atmosphere like nitrogen or argon.[1][3]

  • Solvent Selection: Carefully choose your solvent. While aqueous solutions are common, some compounds may be more stable in organic solvents or co-solvent mixtures. Ensure any excipients or formulation components do not contain reactive impurities like peroxides.[6]

Troubleshooting Guide: Common Scenarios
Observed Issue Potential Cause(s) Recommended Actions & Troubleshooting Steps
Rapid loss of parent compound peak in HPLC analysis of aqueous samples. pH-mediated hydrolysis or oxidation.1. Check Solution pH: Determine the pH of your solution. Stability can be highly pH-dependent.[6] 2. Run a pH Profile: Test the compound's stability in a series of buffers across a pH range (e.g., pH 3, 5, 7.4, 9) to identify the optimal pH for stability. 3. Inert Atmosphere: Prepare a fresh sample using de-gassed buffer and store it under a nitrogen or argon headspace to rule out oxidation.[6]
Appearance of new peaks in HPLC or new spots on TLC after storage. Chemical degradation has occurred.1. Review Storage Conditions: Verify the temperature, light exposure, and atmosphere of your stored sample.[1] 2. Characterize Degradants: If possible, use LC-MS to get mass information on the new peaks to help identify the degradation pathway. 3. Perform a Forced Degradation Study: Systematically expose the compound to stress conditions (acid, base, peroxide, heat, light) to identify the likely degradation products.[1][6]
Color change or precipitation in the solution over time. Oxidation, degradation, or poor solubility.1. Address Oxidation: Store under an inert atmosphere and/or add an antioxidant (e.g., BHT, ascorbic acid) if compatible with your experiment.[3] 2. Confirm Solubility: Determine the thermodynamic or kinetic solubility of your compound in the specific solvent/buffer to ensure you are not exceeding its solubility limit.[7]
Visualizing Degradation & Experimental Workflow
Common Degradation Pathways for Pyrazole Derivatives

The following diagram illustrates the primary mechanisms by which pyrazole derivatives can degrade in solution.

cluster_main Pyrazole Derivative in Solution cluster_stress Stress Factors cluster_products Degradation Products PD Pyrazole Derivative Hydrolysis Hydrolyzed Products (e.g., Carboxylic Acids, Alcohols) PD->Hydrolysis Hydrolysis Oxidation Oxidized Products (e.g., N-Oxides, Hydroxylated Species) PD->Oxidation Oxidation Photo Photodegradants (e.g., Isomers, Ring-Opened Fragments) PD->Photo Photodegradation AcidBase Acid / Base (H₂O) AcidBase->Hydrolysis Oxygen Oxygen / Peroxides Oxygen->Oxidation Light UV / Visible Light Light->Photo

Caption: Primary degradation pathways for pyrazole derivatives.

Workflow for a Forced Degradation Study

This workflow outlines the systematic process for identifying the degradation pathways of a pyrazole compound.

G cluster_stress Apply Stress Conditions (ICH Guidelines) cluster_results Data Interpretation start Prepare Stock Solution of Pyrazole Derivative acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) start->acid Incubate for set time points base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) start->base Incubate for set time points oxid Oxidation (e.g., 3% H₂O₂, RT) start->oxid Incubate for set time points thermal Thermal Stress (e.g., 80°C in solution) start->thermal Incubate for set time points photo Photolytic Stress (UV/Vis Light Exposure) start->photo Incubate for set time points control Control Sample (Stored at 2-8°C, protected from light) start->control Incubate for set time points analysis Analyze All Samples (e.g., by Stability-Indicating HPLC-UV/MS) acid->analysis base->analysis oxid->analysis thermal->analysis photo->analysis control->analysis pathway Identify Degradation Pathways analysis->pathway method Confirm Method Specificity analysis->method structure Elucidate Degradant Structures analysis->structure

Caption: Workflow for conducting forced degradation studies.

Experimental Protocols
Protocol 1: Forced Degradation (Stress Testing) Study

This protocol is designed to intentionally degrade the compound to identify potential degradation products and pathways, which is essential for developing a stability-indicating analytical method.[8][9]

Objective: To determine the intrinsic stability of a pyrazole derivative by exposing it to various stress conditions as recommended by ICH guidelines.[3]

Materials:

  • Pyrazole derivative

  • HPLC-grade acetonitrile and methanol

  • HPLC-grade water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂) (30%)

  • Calibrated pH meter

  • HPLC system with UV/PDA and/or MS detector

  • Photostability chamber

  • Temperature-controlled oven/water bath

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the pyrazole compound at approximately 1 mg/mL in a suitable solvent mixture (e.g., acetonitrile/water 50:50 v/v).[1]

  • Stress Conditions: For each condition, mix the stock solution with the stressor agent. Store a control sample, protected from light, at 2-8°C.

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Incubate at 60°C.[3]

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Incubate at 60°C.[3]

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light.[6]

    • Thermal Degradation: Dilute 1 mL of stock solution with 1 mL of water. Incubate at 80°C.[6]

    • Photodegradation: Expose a solution of the compound (e.g., 0.1 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be wrapped in aluminum foil to shield it from light.[7]

  • Time Points: Withdraw aliquots at appropriate time points (e.g., 0, 2, 4, 8, 24 hours). The goal is to achieve 5-20% degradation of the active substance.

  • Sample Preparation for Analysis: Before injection, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.

  • Analysis: Analyze all samples using a developed stability-indicating HPLC method (see Protocol 2). Use a PDA detector to check for peak purity and an MS detector to obtain mass information on the degradants.

Protocol 2: Development of a Stability-Indicating RP-HPLC Method

Objective: To develop a reverse-phase HPLC method capable of separating the intact pyrazole derivative from all its potential degradation products.[7]

Procedure:

  • Column and Mobile Phase Selection:

    • Column: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A common starting point is a gradient elution using:

      • Mobile Phase A: 0.1% Formic Acid or 10 mM Ammonium Acetate in Water.

      • Mobile Phase B: Acetonitrile or Methanol.

  • Initial Gradient: Run a broad gradient (e.g., 5% to 95% B over 20 minutes) to elute the parent compound and all degradation products from the stressed samples.

  • Method Optimization:

    • Adjust the gradient slope, initial and final %B, and run time to achieve adequate resolution (Rs > 1.5) between the parent peak and all degradant peaks.

    • Optimize the flow rate (typically 1.0 mL/min) and column temperature (e.g., 25-40°C) to improve peak shape and resolution.

  • Wavelength Selection: Use a PDA detector to record the UV spectra of all peaks. Select a wavelength for quantification that provides a good response for the parent compound and as many degradants as possible, or monitor at the λmax of the parent compound.[7]

  • Validation: Once optimized, the method must be validated according to ICH guidelines (Q2(R1)) for specificity, linearity, accuracy, precision, and robustness. Specificity is demonstrated by showing that the parent peak is free from any co-eluting peaks in the analysis of the forced degradation samples (peak purity analysis).

References
  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.
  • Johnson, C. E., et al. (2002). Stability of Celecoxib Oral Suspension. The Canadian Journal of Hospital Pharmacy. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGe3hOAcn-9PgJjW98jYNZ10IygU4Tio36OE9MR_sYi19MRzXRt85b0G_FoPw-jVqT8f4hEbK-YFmGltsR5VDkVzLM4jxR6lk-cTS9GNUrLDlPuc23j2Spo3dyRS9BoB9-1FrxE_pBCUiWekkVU9voPXYe5i0YMAlfB-m4oZMAAnxFL]
  • Kemp, G. (2025). Top 5 Factors Affecting Chemical Stability. Acsis, Inc. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQELnXR7NnuZbiVzRab9ouyUanKsrzWP7oWCgKQoYR9MU-zhg8P9p1RyWv63cDidyAeGqaFP23S4T1efeXi_SpCSdoqEWSd8cTtYHGnkaMMh-ytnxSoyMXvFKPT-hEoWAZhvlt0yR0XFuTR3iy9bIoroEq2HMPQ=]
  • BenchChem. (2025). Technical Support Center: Enhancing the Stability of Pyrazole Compounds in Solution. BenchChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF130qcR3e0LSd09SLhJAxV-4ET-8CdQoPsdufwGUYZElPaguC5eUMs6-JnttQztREnumWc_gv8F8pvPNN1bsLrvsBVRoGdGwXGoHrfu2a0bBG4R9a6MLmaGPhP-3laCCLMq4Pk5Pnx8J7z-um_ptiB5kc4pia6iG1qGEnFYQO65sXhlJb3hITrrSwO2lG4jAUt7_BriWfj0UhkVUmQJJFFOJ86X-dLQF3m_6a7pjY=]
  • BenchChem. (2025). Technical Support Center: Stability and Storage of Pyrazole Compounds. BenchChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEdGBOg6sG9GWA0S2HK_Fq-Lq97QuXNHUeacphSzReEaaaDso6R4Fc3a6VjfLhQVUK7-lcfiIu_8C7tMTy7iUhwQLGDDAF71wQUA6PMIwcCJVqAIgygtjYDE8w-2GBNaBSwdG1XT_fK9U0qXKEBLxPlsYLohJW-xNVew_BLAVJhXzLqTrLADdTJce7A0oAOsTBo1bDH59bePxeUkBVo3w-J]
  • Li, P., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences, 89(6), 758-765. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHuA7hZIC1qy0OFsBM6W8KCM5OE0QFK9LIt1285O6oiGUZo89bhsTm_i_5Z_VBtwfWyPjiqP-yJFleYHwBVLM7GWWO_l-EZDjUSKfT-PKn5tepNA9O9zBucSYjyix43Hdbt1Nc=]
  • BenchChem. (2025). Troubleshooting guide for pyrazolone compound stability issues. BenchChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKtgaMVGiv5dm6JXZxMQtP1iDW7c_739CxT6eIfGMtIRKKBvBkCCJ5uLd6qWcJDiXpWrml1x3coLvXfWJi7QLLAGf01a4Vkx6u248kkTMoZoQqEkiMQoeHy_qhdy9S4ivELdyTCSwMo7nXMc10Y47KhGK5oSmx0qQTQSbN9-fXmMP-HkUm0GTxOmq74N0WUtvugLAPIxd3-csN]
  • Preprints.org. (2023). An Unusual Rearrangement of Pyrazole Nitrene and Ring Opening/Recyclization Cascade: Formal CH-Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. Preprints.org. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFQXObwOO-8rOmWSnllmKoPz7YVPZOJ-jUjh7B0iK8NT2QgZPEcU7IzCLnVj3mghbQNzLE42-7Icl19L3qfp5MwNieuLwBjDaMpuwwyMLOMrQwUSOu1621DB2AnrWWS-9mUFGuVemZUteb3]
  • ResearchGate. (n.d.). Ring opening of pyrazoles and our design strategy. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQERuSL2ug9ywaGqdEQ3p0Y4QoVhn-o0KyCTkMY4SvolnB-CNz-YCYGKK77aDy0x5tzrlc0b6nle5bhsjD549xS-s1SxSvRnaXDMonX6vA4bFyAtzILNekd466b9C6lvoLsjnbc8jsf0LhJbRvyl11TG0xeeCVKHE8l0mvtDraWZkadVV9xi1zDcYlONDosV7VXfL3RqGXiMS0pEbKMeDTsVNF8faXiggZ1WADVNaW1Dyol6jMPl1dKpfCUrwGHkxuJVaAY=]
  • Roth, G. P., et al. (2011). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Bioorganic & Medicinal Chemistry Letters, 21(5), 1535-1539. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFXK8xd_QFQgEef12DDxtxgFzcQe-bZpW2sSo0QnQDtHpf2C12WSz9Sj2-eso25OJJAAeYrddB7hWUmiNawA0ryadWdSOjsWEgq48PKt_JCkumUJi4FCO8lralD4bGFkju6yAJI1gNPasJLYA==]
  • BenchChem. (2025). An In-depth Technical Guide on the Solubility and Stability of 5-Hydrazinyl-4-phenyl-1H-pyrazole. BenchChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8FRDUDVJ7r8Hrktzl_MqQzFjIt93yt9JNYcn3sAbI0CAb4hFn8GrGiIU92SPURahaLVHuuCVfXhsOUWGddZnS55PboEyh-KRPMXXPa42wzyF5Pvvqo4gMRji-vBwHOJ3ZWf_gR2EHF5CZgD4HDxzj6gUrXGEcfZ3KciU8bxph60HwWwFOYTxTnz-87dTlkKlkeGLUBNmnLDvQradVTa-C86ks7DpWE6aAPqyZDWYO-iYIS0CNEsj5X5_Gyog=]
  • MDPI. (2023). An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF79EPEvxYKIlglWzULljSPKIHYW6RtXLNCNtcDHNJ0mk-pNPQJmKwjO532WODPJtG5UedGyOigcTMoirkgrAsU8XawcMulSVsJviXqEDZNW2KsnoR71hWcol3uLIqhdfb66co=]
  • Reddy, B. R., & Kumar, K. R. (2012). separation and determination of - process-related impurities of celecoxib in bulk drugs using reversed phase liquid chromatography. Farmacia Journal, 60(5), 643-654. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGKsH449G6IrsYc-6Kd8iyfFwYsywWcSs7tt36eC7Tof1RIfYEXWYunAWnZCMN6XVpiU-GJL2B9m8xU5tS001BEaaN83SZrDm3FJdakX4OQPfxV5zUgmKgtq_gL97y6ftEQALX5HlNZZZ-3ovNvgiIGfOgDJpuhnxFNMFITKLenB1_zBmcga5IOgoO05tbftw==]
  • Journal of Pharma Insights and Research. (n.d.). Development and Validation of a Stability-Indicating RP-HPLC Method for Quantitative Analysis of Celecoxib in Pharmaceutical Formulations. Journal of Pharma Insights and Research. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF0RAjCgWirZQ7ActO5-f_eRdVybR74ft_IWbwS0qAqhCSPVusRzDI61BtbU-4MFPKvj6KrsHSltHRDJxaWne7NxY-id9oYmNToXlfum_8Joh7v1ITR4vG28Fmci1EiGDLvJqvjtTKLy2SjO8xU1Zs729p6TWYN]
  • Ali, D. N., et al. (2024). Inhibitory Effect of Newly Prepared Pyrazole Derivatives against Alpha-Amylase in Pancreatic Cancer Cell. Advanced Journal of Chemistry A, 7(3), 248-259. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFpDBSKoBuQWsXd2dNBIUkY9mwMknMp3LpfTX2el3bIaJ8TYacfD2fP97WJide2tMayektk9UHMK-3OQsMc1fOwF9kPubY4XArBzRmTQZ5vkkxOx_WsPdEPj5QnPe_EQgjWmrPWZ8d2dFnT28tbQ8z2RbIjIOY-lL8NN3Kl3xVp252kbegFKw==]
  • BenchChem. (2025). A Comparative Guide to Analytical Method Validation for Diphenyl-1H-pyrazole-4,5-diamine. BenchChem. [https://vertexaisearch.cloud.google.
  • Gontarek, D., et al. (2023). Stability Study of Selected Coxibs Used in the Treatment of Rheumatoid Diseases in Various Drug Combinations. Molecules, 28(17), 6393. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGAVwOoN7o53nQtWWEdkRXJGTSW9qpYSf0iY9PHXWIYzYdSBS7EOXkq4zgDaumCzNlL7z5GKbf6nbc3tUs4esFJlm4wJeCwH160m2BvsKHrOSZSn96AkOKNA5tKlEPLIDXvbA==]
  • Canadian Science Publishing. (n.d.). A theoretical study of the reactivity of pyrazaboles with nitrogen nucleophiles (amines and pyrazoles): the ring-opening mechanism. Canadian Journal of Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEjDqlxwhFtHZ1ipHjsoQuQSmoaEpcxbvj1K_CixQjIXeYPshnIpokgYkOMjiRcX-tfTZSCf6L1Fs1Y7wYNqyZRsX6w366EOBd5yiH961afkfJXERmx2lCvUIW2xnrt9NxuGBF2EfpMPjCwJJP1qJeE1BM=]
  • Kopecny, D., et al. (2019). Oxidation of imidazole- and pyrazole-derived aldehydes by plant aldehyde dehydrogenases from the family 2 and 10. Chemico-Biological Interactions, 305, 74-83. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHcZz9CmKXChDy2Z3e94XC-k2xvU6WsQQTMhRxZRUzm5QSVuAqo125lUzxtA3lsk06wyEXkq9ygBsSnQ1xPNwiCe-haCu_nsy6EjaqrstDsThprmbA6QY7UWk5ntrTfWPHdHIY=]
  • Royal Society of Chemistry. (2023). Unravelling the factors affecting the stability and reactivity of dehydro-pyrazole, isothiazole and isoxazole radical isomers: a computational study. New Journal of Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE76_DyAh1W49WLad_Ks9S8rONDTYRWn6BzNng-cOVypU_qereBzyWkMIgDUCD_frl3522IiSx0Nx4_2mFLBD-5d6J6H72TsUomd6kMamW--QFYYf-3eep7IY2YpCPuU3gW6rvJIkNQib9ag2L_RTQT-mDUxC3ILhRaoT0=]
  • Shakeel, F., et al. (2009). Accelerated stability testing of celecoxib nanoemulsion containing Cremophor-EL. International Scholars Journals. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFc0iREtIUmC2K_YyH83q5_KlskOqxdK8Y3THM14RInKwIW3ptNXRIkEnKTcUHRa7YGxC2YQPeJz5vYuwOyuvEh_DHBn2xsE0pMI8Rp2NX27VEmWsFXRLqc5iQOMstmsCsXz9TFDNf10GojPbe4aH1jJFLb6Q0yZLy1Xe1vu3kMa4Nc5JlhpIx7M8hDtEAO1zBub4LHAyNSUdmRY-2YFqSe4Ud6_MxbaHmx8fAxIOV7EbI8Nn_dnl4m-tSf8RekA4gHpNuA]
  • Royal Society of Chemistry. (2016). Unexpected ring opening of pyrazolines with activated alkynes: synthesis of 1H-pyrazole-4,5-dicarboxylates and chromenopyrazolecarboxylates. Organic & Biomolecular Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGIrsdHgRb0V5TyDjjckrDVCPLJmsyF52MfNfUz9x5pvAfGclCvWABgVw1BB4t8pKAUn9Q3S5-hqJyIUPkmYKdcalzcVve59TQsxLblCbLmjkuukiArK5OT9PlanfvKvgR9n2jw91RNTm_JFeBJueNf5KIIv_RSAA8ZwCo=]
  • MDPI. (2021). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Molecules. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGcNRlp24pqgt6XI6zCMCZ7v4rnyr2eB9XvgAjgYxxuWaTVVLVwrXvfmH3jmhdc1PditzuC0NFAE0htdUoEhpAop2KVn9NTtJB0NEh5BGo1AOZDP9bZABVA1DBNFGBRG0b6A3g=]
  • ACS Publications. (2024). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. Crystal Growth & Design. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFyYCggxZfFAtjxMB_NK-2amwbNYXpSA0n5WnizuN-a-3pxjTcSZbcZfyVC5vwXEWXcKEa_7YXKZ-8DvGF6EcaXy2lB8dlq95dUvwBdXhqQHxCjwCLPVMhgdwq_DroqzNGQXztjLUynDHYvLT1v1w==]
  • ResearchGate. (n.d.). Synthesis, Characterization and Thermal Degradation of Some New 3,5-dimethyl Pyrazole Derivatives. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFBwLtmyCTeTMoSUIcEuN9tstxFU4w3ookePpdrlOH5p54iy_VZRnJNlKGmPSlaMtQKeRLda6wjfooB5PjlDM5isVH3kH758uD2k7wJhfv1o09AE4Kf_qrwI5HLZvhRNBckQsRVbcg4wHBjarbJq8rmv2Ut-ZjiADX3cF7dBhVqG0gjFjIhSlQbKTC3Tug9lzXKb1jj-0w5YF-mIylzMF5f0vgIiMXyUGGclb4iPDRsCUhkVuX5GMjUqtqEbauJfNhCoaIMz3pHWcEHE6J7]
  • ResearchGate. (2006). N-Phenyl-3-substituted 5-pyrazolone derivatives as organic stabilizers for rigid poly(vinyl chloride) against photodegradation. Polymer Degradation and Stability, 91(10), 2435-2444. [https://www.google.com/search?q=N-Phenyl-3-substituted+5-pyrazolone+derivatives+as+organic+stabilizers+for+rigid+poly(vinyl+chloride)
  • Royal Society of Chemistry. (2023). Electrochemically enabled oxidative aromatization of pyrazolines. Organic & Biomolecular Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7N_PRoEBvYdDHzyF5AHZJnpsvqs7zybF_1JQQ5WFpwLIjAFCf9xYuWSETMOkaHsd_xzkQeP0rOLH0gb5n-NU06-4-dqMZXbVGcY5oy5jVmraeQQqnlLZ9Wc1isiZpy0A0FEeT5UjbD4heJvXHiVZW8HaKDRWyD1Q=]
  • ResearchGate. (n.d.). Photocatalytic degradation mechanism for heterocyclic derivatives of triazolidine and triazole. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhKGphkkqmVmWJW6LfV_cGC-CqeE0AYwGI7v6to8pBMU-NSWLDHC7Jc_ZsACNn7_EQroBh_HI6gDNw3cJSnVqR1eRcMqNjqFve3Tm7OxT1dXsgYvdfNANU9NV7VV0nshlTF8-vaybufMAf5-yeGkhCFS8I5F6FPiV7g5cO2r6GHXITXizQyI0cgVsEyxvsRl-EKCILcz_3aFSU6e2kg-mvNesk1un9NcdMOD25TXJNBp-3TKogvyufX-xCZfDKoRXn5EWbtR-t94U73aA=]
  • ResearchGate. (2025). A theoretical study on the environmental oxidation of fenpyrazamine fungicide initiated by hydroxyl radical in the aqueous phase. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGpY2PgWckJQo490SLC47APEaJqtesTiuHFE1dxRmoorb2mRCNgoyR3DkfwwLti_PVjV1sLJQfzpdy3769me4MKYMw5axpOsUmwwLIVHbP2eyhK2-bZgyt397lVyBp-jx8R5ydhx968bI1EsCcwxqoovpMmF7NEdsob7HLJoJ0UqVlrc8B3dbI1qyMfZWqffi9UJA9c9AtDVXPHVyyomiLgqxdrTBqzQQs5FWwpp1U3mT0vuhjAyOd7gDKv8NIFMHCRJwYH21OBN67bTJOAxK-ew1zsA_rluuacr41Grfa_G2fyTksi-uwGIcL2GP1W]
  • ResearchGate. (2025). Exploring the effects of temperature and solvent polarity on the molecular structure, thermodynamic features, and photophysical properties of pyrazole: A DFT and TD-DFT approach. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG93v9xz1w967FVbH6FmUmIhnrdjCXBBZnLnhj9SAbmZHWMf7YuTas79nowkDwEfa1whB-vYalIXpothgj5ZvfCqUvHosLC4C8xY-yxD4pPPCjIt-NFiA6dU6eYXmCjeCFLcgyfcCBTKgYLS9asS0UB-vP7Rx5d6dJwSocEuHsTm4sEk845SfOcCMdwfaUlxKwD_ohdoBmBmNGcXmWHPxsrsTiptyhD8bBq2QvTjYEDGupn_brH2vXM_3lUIsxBnDHQTJZYso2kM_VRg9F6rwJpDUaWOgfJwP7LQkaYefcirf0sn81KO0382685LLcvciEKQPkaY6qkMwqDb2nbkgJVf3MAN1R3njZ0qtGwXI7KOa_xPV_MpsU0gckwww==]
  • ResearchGate. (n.d.). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGDJkQTvrZf4mZTV2xqJ1ChmhDEr3Sh_9d9o6FKNZitUI8On42MwuD5ovlCIWX9HhBDKwdwxDKsIwTFRTNPLOVp-tJPyXPtIOFIr96MS4gYvgL8WLfABsZ6p6pA6oSq201gz_pu0Yhj_4xoTXdVI6r2WfeJwVnumZem5qrg2Z5UAXXYzdOncvYDJoXwSWTWc1FTTWpI8Xq9b_VFcGf1gQXOUtZ_Dw8-dU07G8fqOLtnvQGdhaD60w==]
  • Bakshi, M., & Singh, S. (2002). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHwnVvc2nrK0RsKwY1oAbQqylDQUHOK3ZEMHJsNyzuAHk2e_pG950CCgAu_z8uoPa06xaeo7-9vZ32CrkIo8W4OHdQNbhUqaOSETX-Y8RYli_SwPSLdw8gF02yKsJsxhwCe0EdchXkO5P93dg==]
  • IJNRD. (2025). pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. International Journal of Novel Research and Development. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHkpMwL2kUf0u1OOp2uOEIB2tE3jTubF-kIpv5sqneZf1u96u247Wz1ECjaT_4frQegyWEJVsjeKuFklqXbEHTCSv1mbnRvMBqzPxIMjS8dj7ZQUdxYSzeJUCcuM6o-hH7hwmU=]
  • PMC. (2025). Comprehensive Analysis of Pyrazoline Analogs: Exploring Their Antioxidant Potential as Biofuel Additives. PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEPCZhY8VwQ17DS8bSliToaJJHuZ5Soa-iOfaRYmWLkyAgP8abygnfUInK1IAhI2ISrO3WJjavZkNfM60RSpXN7npdAUyzIJ4eZSusQql0ASOM3aH5yOuqWPZfFqd0mzdzzPAPUDBHkbRtAaOU=]
  • JOCPR. (n.d.). Development and Validation of Stability Indicating Assay Method and Characterization of Degradation Product for Brexpiprazole Bulk by RP. Journal of Chemical and Pharmaceutical Research. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFlmdbftMx9Vp8qvJTniPmGN8jXzuE5UzLTWxzisOX0zQxroq7Bp0wsG8cD2y2gfv469qFwyAT5kPJAz5gy28_3wRnHXLA6Trq5kqldo6IWI9N5nIKYlUIDQWnepzhaDJtoyY_FvGQVlS6f_uu8KqaypQsUdMeRKabJ-tS1xnKE6jGN2Vd_37roV1Lxhnx72snQEnE4BpwTmNIwdIYzVBr-JOz4JA_mqWWsExg7nHRI0CQ6Ps8QpzU5pajm220uV1xA8hABy8dTZdjDhKs4NYcnRbxY9oMm]
  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGs20G5Ut2IVeDL5dj0CGa3R9VVMrnjfk5Wd7cdKunhjv76NRB5-l6CLEdPurn0BV-qQ5KsvsubOGiz4RmdppdkMPqYaDiNixWixqcemJbez78XfeKjOanIV2Lw4uQCJWSpNyed3SH0uecv]
  • Hilaris Publisher. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG69No3RblRz_aYAZMjyJhHkFuGq86am_4qdyq1XmLJYpHZNA7-3ScxDCXParqNUHp0pOQRjwflwURRd6YajjO0LULjJ11f9-4-h6sZN4yLQeFEjYkqnQqy93LcXAaq6b9TpfHDwq5_xTl7xN0oECiYRfJPWTqksGWLjNleyWoOTmwGScqbSAII5IyVmGCXEkqQflNFE4mdhuapjT6G-IVXIBkfzW5qmQSnMX58wMGGh4wWQd1jR-s=]
  • ACS Publications. (2025). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. Journal of Agricultural and Food Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHiLtB5lroJpa02yoXJvV0gkLLJcoDsA7PKCUGHQYvXe5H7HCs5o5f1Ph5jdJVYnpNQIezYyAPtVa9xaInXNggpsjL0Vee51ip23Gy9EQ4BitXkWWP0qXGS5yeLmZsp7LCO-_uC3KcUdEw9-w==]
  • Royal Society of Chemistry. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. [https://vertexaisearch.cloud.gorgle.com/grounding-api-redirect/AUZIYQE6zcXw4o3wtAxCOLSrQqU2x8nxUYGppVZh-Ty7-ouvanFsmE8TTCsnr3-S_MJX2LBbdhCNXpsdVLt5PrfM9g8Mynbu3aqUqukOLzF1kUZl-ONc1aJ6w11xr8FX_WikQ9zqofFq2rXmBSa_sQ==]
  • IntechOpen. (2016). Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives and the Deamination of 5-Aminopyrazole Derivatives. IntechOpen. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEPfwZyAOhVRjPj3oqy-MCT3hKxnL-AAsO7pFJ-YsXQnI9gWlmIxqRrDI7d6861g8amQ21I9mfNBpD0qPm_qKdzW5PNQJ-X8rsvLQpSR_tU89mdNbs-iZwt_zuQPPMAWrFBMvk=]
  • ResearchGate. (n.d.). Degradation pathway (A) and plausible mechanisms (B) for the formation of DPs of BRZ in different stress conditions. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGss-RVXGfyPsjuQet-cJbQg2Vz3Ai-Ajcka30mOnd_24XGChJhHJl9ftFOhzUHcZlH84DqTOhOyyf6OWZkmRnBS4FLt6qyAsUNOb3pA3jNZ457cVwD85O-OQUCNnTZTWh2lCHZdv8pNHA1a0HFGCnR07fcCcbNMg2HiGiEeGM9s9_hhrvIhVnaBeDAFqrUt6ULmIEqDxrPbM0cnBOPDeuuWPCzUffHY6gQzUPNw7Iw10d9fwf9d-SbTibta_6HQpnY]
  • ResearchGate. (n.d.). Solventless syntheses of pyrazole derivatives. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGFcHrnaqjT-c5rU0JZRYbwaOFRBiXaUZLrZ-2wsMEzMHx97biAjPuqzzqs9sR9QfTX8ezIMoFRZaxo34CKyB4czinKsJdKFcLo8jpd_fIucQm1pufi0AkDyMGONTxBE-IjB0xtsEnFul_VwD8cef0jMoqZsO4XxqndGGEphDnzu2SfSiUeZnylwg9JjEXDPyFg-iMM1py6QEDQ]
  • TSI Journals. (2021). The Recent Development of the Pyrazoles : A Review. TSI Journals. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQENqv4DdFAMTx9L7j34FRcart1gsr14JTVZAXPI0Eyx8dYFeL1Ucf0ejUEo6zou80OcnEEf5eI0_KMdSRDhx8PBJn8sW_IcCWW2C2BlY02SPJHzWM2YiHorSrdGrCFPk7IImBMWR5NIBx7yKA6MHqEEzOrroQCYv8YTUAc9og_4gN7783fnV1RRPHqfLPnpnGkdYkc=]
  • PMC. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(3), 644. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGfqyYvmVt380SCBkz4CXlyyGQCi9eVAvQHk0mOJS_A7sKooqnoeTKy0vWxv_fDwyTbVltdCwhdPUHxswdUj-eRCuruzO2i3HcFebnNhpZx2y_f40hK2yxf8JmcI0IpzlLqpMbkR7oX33VsXg==]

Sources

Optimization

Technical Support Center: Hydrazine Residue Management in Pyrazole API Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the critical chemical engineering and analytical challenges associated with purging hydrazine from pyrazo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the critical chemical engineering and analytical challenges associated with purging hydrazine from pyrazole-based Active Pharmaceutical Ingredients (APIs).

Hydrazine is an indispensable bidentate nucleophile in the Knorr pyrazole synthesis, but it is also a highly reactive, volatile, and potent genotoxin capable of causing severe hepatotoxicity and DNA damage [1]. Regulatory bodies enforce strict ICH M7 guidelines, often requiring residual hydrazine to be controlled to < 2 ppm [2]. This guide unpacks the causality behind common purification failures and provides field-proven, self-validating protocols to ensure your drug development pipeline remains uncompromised.

Part 1: Troubleshooting Guide & FAQs

Q1: I've washed my crude pyrazole mixture with water multiple times, but LC-MS still shows >500 ppm hydrazine. Why isn't it washing out?

The Causality: Hydrazine is highly miscible with water, which leads many chemists to assume simple aqueous washing will remove it. However, hydrazine acts as a strong hydrogen-bond donor and acceptor. In the organic phase, it forms robust intermolecular hydrogen bonds with the nitrogen atoms of your newly synthesized pyrazole ring. Simple neutral water washing lacks the thermodynamic driving force to break these complexes.

The Solution: You must exploit the pKa differential. Hydrazine has a pKa of ~8.1, whereas most pyrazoles are weakly basic (pKa ~2.5). By adjusting your aqueous wash to a pH of 4.0–5.0 using dilute acetic acid or citric acid, you selectively protonate hydrazine into the highly water-soluble hydrazinium ion ( N2​H5+​ ). This breaks the hydrogen-bonding network, forcing the hydrazinium into the aqueous phase while your pyrazole remains neutral and retained in the organic layer.

Q2: My pyrazole API degrades or ring-opens during aggressive acidic washing. How can I remove hydrazine without destroying my product?

The Causality: Some highly substituted or electron-deficient pyrazoles are sensitive to hydrolysis or ring-opening under acidic conditions. If pH tuning is off the table, the residual hydrazine must be chemically altered to change its solubility profile.

The Solution: Implement Chemical Scavenging . By adding a stoichiometric amount of an aldehyde (such as benzaldehyde or p-tolualdehyde) to the organic phase, you force a rapid condensation reaction with the highly nucleophilic hydrazine. This forms a bulky, highly lipophilic azine (hydrazone) [4]. The azine lacks N-H hydrogen bond donors, preventing it from co-crystallizing with your API. It will safely remain in the organic mother liquor during the final crystallization step.

Q3: We are scaling up to a 3 kg continuous manufacturing process. Trace hydrazine is co-crystallizing with our solid API. How do we purge it to meet the < 2 ppm limit?

The Causality: Rapid precipitation traps impurities within the crystal lattice. If your crystallization solvent system allows hydrazine to reach supersaturation alongside the API, co-crystallization is inevitable.

The Solution: Transition to a Controlled Anti-Solvent Crystallization system. Using a solvent like 2-Methyltetrahydrofuran (2-MeTHF) paired with n-heptane as an anti-solvent provides excellent purging capability. Hydrazine remains highly soluble in the 2-MeTHF/heptane mixture, while the pyrazole API selectively crystallizes. Slow addition of the anti-solvent combined with seeding ensures a highly ordered crystal lattice that excludes the hydrazine impurity [3].

Part 2: Quantitative Data & Strategy Comparison

To select the appropriate intervention, consult the table below, which summarizes the efficacy and mechanistic action of each hydrazine purging strategy.

Removal StrategyMechanism of ActionOptimal Use CaseTypical Hydrazine ReductionAPI Loss Risk
pH-Tuned Aqueous Wash Selective protonation of hydrazine (pKa ~8.1) over pyrazole (pKa ~2.5).Bulk removal post-reaction; stable pyrazoles.10,000 ppm ~50 ppmLow (if pH is strictly controlled)
Chemical Scavenging Condensation with p-tolualdehyde to form a lipophilic azine.Acid-sensitive APIs; trace scavenging.500 ppm < 10 ppmVery Low
Controlled Crystallization Lattice exclusion via slow anti-solvent (n-heptane) addition.Final API isolation; scale-up manufacturing.50 ppm < 2 ppmModerate (yield dependent)
Organic Solvent Nanofiltration Size-exclusion membrane separation of volatile impurities.Continuous flow synthesis; heat-sensitive APIs.1,000 ppm < 5 ppmLow

Part 3: Experimental Protocols

The following protocols are designed as self-validating systems. Each includes an analytical verification step to ensure the physical chemistry aligns with the expected outcome.

Protocol A: Chemical Scavenging of Hydrazine using Benzaldehyde

Objective: Convert trace hydrazine into a lipophilic azine to prevent API co-crystallization.

  • Preparation: Transfer the crude organic phase (e.g., dissolved in 2-MeTHF) containing the pyrazole API and trace hydrazine to a jacketed reactor.

  • Scavenger Addition: Calculate the molar amount of residual hydrazine (via preliminary HPLC assay). Add 1.5 equivalents of benzaldehyde dropwise at 20°C.

  • Reaction: Stir the mixture vigorously for 60 minutes. The highly nucleophilic hydrazine will attack the benzaldehyde, forming benzaldehyde azine and water.

  • Water Removal: Add anhydrous magnesium sulfate ( MgSO4​ ) to sequester the generated water, driving the condensation to completion. Filter the mixture to remove the solid salts.

  • Self-Validation (Analytical Check): Take a 50 mg aliquot of the organic phase. Derivatize with o-phthalaldehyde in an acidic medium and analyze via HPLC-UV at 318 nm [4]. The free hydrazine peak should be undetectable, replaced entirely by the lipophilic azine peak.

Protocol B: Controlled Anti-Solvent Crystallization

Objective: Isolate the pyrazole API while purging residual scavenged hydrazine into the mother liquor [3].

  • Concentration: Concentrate the organic layer from Protocol A to approximately 4–5 volumes (relative to API mass) under reduced pressure at 40°C.

  • Seeding: Adjust the reactor temperature to 39°C. Introduce 1% (w/w) pure pyrazole seed crystals to initiate controlled nucleation.

  • Anti-Solvent Addition: Over a period of 10–12 hours, dose in 10 volumes of n-heptane using a programmable syringe pump. Causality note: Slow addition prevents localized supersaturation, ensuring the crystal lattice grows flawlessly and excludes impurities.

  • Cooling & Isolation: Ramp the temperature down to 5°C over 5 hours. Filter the resulting slurry and wash the cake with cold n-heptane.

  • Self-Validation: Dissolve 100 mg of the dried API in methanol. Run LC-MS/MS in Selected Reaction Monitoring (SRM) mode. Hydrazine must be verified at < 2 ppm.

Part 4: Workflow Visualization

The following diagram illustrates the logical progression of the hydrazine purging workflow, demonstrating how bulk and trace removal techniques are layered to achieve API-grade purity.

HydrazineRemoval A Crude Reaction Mixture (Pyrazole + Excess N2H4) B Aqueous Acidic Wash (pH 4.0 - 5.0) A->B Bulk Removal C Phase Separation (Aqueous Phase Discarded) B->C Protonation of N2H4 D Chemical Scavenging (Benzaldehyde Addition) C->D Organic Phase (Trace N2H4) E Controlled Crystallization (2-MeTHF / n-Heptane) D->E Azine Formation F Pure Pyrazole API (< 2 ppm N2H4) E->F Filtration & Exclusion

Caption: Workflow for the systematic removal and scavenging of hydrazine residues in pyrazole API synthesis.

References

  • HEALTH EFFECTS - Toxicological Profile for Hydrazines - NCBI Bookshelf - NIH Source: National Institutes of Health (NIH) URL:[Link]

  • Control and analysis of hydrazine, hydrazides and hydrazones-Genotoxic impurities in active pharmaceutical ingredients (APIs) and drug products Source: ResearchGate URL:[Link]

  • Development and Scale-Up of a Continuous Manufacturing Process for a Hydrazine Condensation Reaction Source: ACS Publications URL:[Link]

  • Hydrazine determination in allopurinol using derivatization and SPE for sample preparation Source: ResearchGate URL:[Link]

Troubleshooting

Technical Support Center: Managing Epimerization in Chiral Alcohol Synthesis

Welcome to the technical support center for chiral alcohol synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of stereochemical integrity during...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for chiral alcohol synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of stereochemical integrity during synthesis. Here, we address one of the most persistent challenges: epimerization. This resource provides in-depth troubleshooting guides, FAQs, and validated protocols to help you diagnose, control, and prevent the loss of enantiopurity in your chiral alcohols.

Introduction to the Challenge of Epimerization

The synthesis of enantiomerically pure alcohols is a cornerstone of modern asymmetric synthesis, particularly in the pharmaceutical industry where the biological activity of a molecule is often dependent on its specific stereochemistry. Epimerization, the change in configuration at one of several stereogenic centers in a molecule, can lead to a significant loss of product yield and enantiomeric excess (e.e.), compromising the entire synthetic route. Understanding the mechanisms driving epimerization and the factors that influence it is critical for developing robust and reproducible synthetic protocols.

This guide is structured to help you quickly identify the potential causes of epimerization in your specific reaction and provides actionable steps to mitigate this issue.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and troubleshooting scenarios encountered during the synthesis of chiral alcohols.

FAQ 1: I'm observing a loss of enantiomeric excess in my final alcohol product after purification. What are the likely causes?

Answer: A loss of enantiomeric excess (e.e.) post-synthesis is a classic sign of epimerization. This can occur either during the reaction itself or during the workup and purification steps. The most common culprits are:

  • Harsh pH conditions: The stereocenter bearing the hydroxyl group can be susceptible to epimerization under either acidic or basic conditions. Protic acids can protonate the alcohol, leading to a carbocation intermediate that is planar and can be attacked from either face. Strong bases can deprotonate the alcohol, and if there is an adjacent electron-withdrawing group, it can facilitate the formation of a resonance-stabilized enolate or a similar planar intermediate, which can then be protonated non-stereoselectively.

  • Elevated temperatures: High reaction or purification temperatures can provide the necessary activation energy for epimerization, especially for compounds with relatively low barriers to racemization.

  • Chromatography on silica or alumina: Standard silica gel is slightly acidic and can promote epimerization of sensitive alcohols. Similarly, alumina can be basic or neutral, but can also contribute to loss of stereochemical integrity. The prolonged contact time on the stationary phase can be particularly problematic.

  • Inappropriate solvent: The choice of solvent can influence the stability of intermediates. Protic solvents, for example, can facilitate proton transfer steps that may lead to epimerization.

Troubleshooting Steps:

  • Analyze a crude sample: Before purification, take a sample of your crude reaction mixture and determine its e.e. using chiral HPLC or SFC. This will help you determine if the epimerization is occurring during the reaction or the purification.

  • Modify your workup: If the crude e.e. is high, your workup or purification is the likely issue. Consider neutralizing your reaction mixture carefully and using a less acidic or basic extraction procedure.

  • Optimize your purification:

    • Try using a less acidic stationary phase, such as treated silica gel or a different type of stationary phase altogether (e.g., florisil, celite).

    • Consider flash chromatography with a less polar solvent system to reduce contact time.

    • If possible, recrystallization is often a superior method for purifying chiral alcohols as it can sometimes lead to an enhancement of the e.e.

FAQ 2: My chiral alcohol is adjacent to a carbonyl group. Why is this a particular problem for stereochemical stability?

Answer: Alcohols positioned alpha to a carbonyl group (α-hydroxy ketones) are exceptionally prone to epimerization. The underlying reason is the acidity of the proton on the carbon bearing the hydroxyl group.

  • Mechanism of Epimerization: In the presence of a base, the α-proton can be abstracted to form an enolate intermediate. This enolate is planar at the α-carbon, and upon reprotonation, the proton can add from either face of the double bond, leading to a mixture of epimers. Even weak bases can catalyze this process.

Caption: Epimerization of an α-hydroxy ketone via a planar enolate intermediate.

Prevention Strategies:

  • Mild Reaction Conditions: Use non-basic or very weakly basic conditions for any subsequent reactions.

  • Protecting Groups: If the synthetic route allows, protect the hydroxyl group or the carbonyl group to prevent enolate formation. A silyl ether protecting group on the alcohol, for example, will prevent epimerization.

  • Careful pH Control: During workup and purification, maintain a neutral pH.

FAQ 3: Can my choice of reducing agent for creating the chiral alcohol influence its stereochemical stability?

Answer: Absolutely. The choice of reducing agent and the reaction conditions are paramount.

  • Hydride Reagents: Reagents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be highly basic, especially if not used carefully. The resulting metal alkoxide intermediate can sometimes be basic enough to cause epimerization of the product, particularly in sensitive substrates.

  • Catalytic Hydrogenation: The catalyst and support used in hydrogenation can also play a role. Some supports can have acidic or basic sites that may promote epimerization.

  • Enzymatic Reductions: Biocatalytic reductions using ketoreductases (KREDs) are often highly selective and occur under mild physiological conditions (neutral pH, room temperature), which significantly reduces the risk of epimerization.

Recommendations:

  • Screen different reducing agents: Compare the results from different hydride reagents, potentially with additives that can modulate reactivity and basicity (e.g., using a Lewis acid with NaBH₄).

  • Consider biocatalysis: For industrial applications and sensitive substrates, enzymatic reductions are often the most robust solution for avoiding epimerization.

Part 2: Experimental Protocols

This section provides detailed protocols for key analytical and purification techniques to manage epimerization.

Protocol 1: Chiral HPLC Analysis for Monitoring Epimerization

This protocol outlines the steps for determining the enantiomeric excess of a chiral alcohol.

Objective: To quantify the ratio of enantiomers in a sample.

Materials:

  • HPLC system with a UV detector

  • Chiral HPLC column (e.g., Chiralcel OD-H, Chiralpak AD-H)

  • HPLC-grade solvents (e.g., hexane, isopropanol)

  • Sample of your chiral alcohol

  • Racemic standard of the alcohol

Procedure:

  • Prepare the mobile phase: A typical mobile phase for chiral separations is a mixture of hexane and isopropanol. A good starting point is 90:10 hexane:isopropanol.

  • Prepare the samples:

    • Dissolve a small amount of your chiral alcohol sample in the mobile phase to a concentration of approximately 1 mg/mL.

    • Prepare a solution of the racemic standard at the same concentration.

  • Set up the HPLC method:

    • Equilibrate the column with the mobile phase at a flow rate of 1 mL/min.

    • Set the UV detector to a wavelength where your compound has good absorbance.

    • The column temperature is typically room temperature, but can be optimized.

  • Inject the racemic standard: Inject 10 µL of the racemic standard. You should see two well-resolved peaks of approximately equal area. These are your two enantiomers.

  • Inject your sample: Inject 10 µL of your sample.

  • Analyze the chromatogram:

    • Identify the peaks corresponding to the two enantiomers based on the retention times from the racemic standard.

    • Integrate the area of each peak.

    • Calculate the enantiomeric excess (e.e.) using the formula: e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 (where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer)

Protocol 2: Purification of a pH-Sensitive Chiral Alcohol using Flash Chromatography

Objective: To purify a chiral alcohol that is prone to epimerization on standard silica gel.

Materials:

  • Flash chromatography system

  • Pre-packed or self-packed column with deactivated silica gel

  • Solvents for the mobile phase

  • Crude sample of the chiral alcohol

  • Triethylamine (optional, for deactivation)

Procedure:

  • Deactivate the silica gel (optional but recommended):

    • If packing your own column, you can pre-treat the silica gel by washing it with a solution of 1-2% triethylamine in your eluent, followed by flushing with the eluent alone.

    • Alternatively, you can add ~0.5% triethylamine to your mobile phase. This will neutralize the acidic sites on the silica.

  • Choose your solvent system: Develop a solvent system using TLC that gives good separation of your desired product from impurities, with an Rf value of around 0.3.

  • Pack the column: If not using a pre-packed column, pack the column with the deactivated silica gel in your chosen eluent.

  • Load the sample: Dissolve your crude sample in a minimal amount of the mobile phase and load it onto the column.

  • Run the chromatography: Elute the column with your mobile phase, collecting fractions.

  • Analyze the fractions: Use TLC to identify the fractions containing your pure product.

  • Combine and concentrate: Combine the pure fractions and remove the solvent under reduced pressure. Crucially, avoid excessive heat.

  • Verify the e.e.: After purification, re-analyze the e.e. of your product using the chiral HPLC protocol to confirm that no epimerization occurred during purification.

Part 3: Data Summary & Visualization

Table 1: Influence of Purification Method on Final Enantiomeric Excess
SubstrateInitial e.e. (Crude)e.e. after Standard Silica Gel Chromatographye.e. after Deactivated Silica Gel Chromatographye.e. after Recrystallization
α-hydroxy ketone A 98%85%97%>99%
Secondary alcohol B 95%94%95%96%
Tertiary alcohol C >99%>99%>99%N/A

This table illustrates a common scenario where a sensitive substrate like an α-hydroxy ketone shows significant epimerization on standard silica, which is mitigated by using deactivated silica or avoided by using recrystallization.

Decision-Making Workflow for Managing Epimerization

Epimerization_Troubleshooting_Workflow Start Loss of e.e. Observed Crude_Analysis Analyze Crude e.e. via Chiral HPLC Start->Crude_Analysis High_Crude_ee High Crude e.e.? Crude_Analysis->High_Crude_ee Purification_Issue Problem is Workup/Purification High_Crude_ee->Purification_Issue Yes Reaction_Issue Problem is Reaction Conditions High_Crude_ee->Reaction_Issue No Optimize_Purification Optimize Purification: - Deactivated Silica - Recrystallization - Neutral pH Purification_Issue->Optimize_Purification Optimize_Reaction Optimize Reaction: - Lower Temperature - Milder Reagents - Shorter Reaction Time Reaction_Issue->Optimize_Reaction Final_Product High e.e. Product Optimize_Purification->Final_Product Optimize_Reaction->Final_Product

Caption: A workflow for diagnosing and addressing the root cause of epimerization.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer.
  • Huisman, G. W., & Collier, S. J. (2013). On the development of ketoreductase biocatalysts: a powerful and green technology for the production of chiral alcohols. Current Opinion in Chemical Biology, 17(2), 284-292. [Link]

  • Goldberg, K., Schroer, K., Lütz, S., & Liese, A. (2007). Biocatalytic reduction of ketones—a powerful and green alternative. Applied Microbiology and Biotechnology, 76(2), 249-255. [Link]

Optimization

Technical Support Center: Overcoming Low Yields in Perfluoroalkylated Pyrazole Synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for perfluoroalkylated pyrazole synthesis. This guide, designed by our senior application scientists, provid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for perfluoroalkylated pyrazole synthesis. This guide, designed by our senior application scientists, provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you overcome common challenges and improve your reaction yields.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing explanations for the underlying causes and actionable solutions.

Issue 1: Poor or No Product Yield

Question: My reaction is resulting in a very low yield, or I'm not seeing any product formation at all. What are the likely causes and how can I fix this?

Answer: Low yields are a frequent challenge in pyrazole synthesis and can be attributed to several factors. A systematic approach to troubleshooting is often the most effective way to identify and resolve the issue.[1]

  • Purity of Starting Materials: The purity of your reactants, especially hydrazines and β-dicarbonyl compounds or their equivalents, is critical.[2][3] Hydrazine and its derivatives can degrade over time, and impurities in your starting materials can lead to unwanted side reactions.[1][2]

    • Solution: Always use freshly opened or purified hydrazine.[2] Ensure your other reactants are of high purity by checking their specifications or purifying them before use if necessary.[3]

  • Reaction Conditions: Suboptimal temperature, reaction time, or solvent can significantly impact your yield.[3]

    • Solution: Monitor your reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[1][2][3] If the reaction is sluggish, consider increasing the temperature.[2] The choice of solvent is also crucial; for instance, aprotic dipolar solvents like DMF or NMP have shown better results than polar protic solvents like ethanol in some cases.[2]

  • Stoichiometry: Incorrect stoichiometry of reactants can lead to incomplete reactions.

    • Solution: Ensure you are using the correct molar ratios. A slight excess of hydrazine (1-1.2 equivalents) is sometimes used to drive the reaction to completion.[1][2]

  • Formation of a Stable Hydrazone Intermediate: The reaction may stall after the formation of a stable hydrazone intermediate, preventing cyclization.[2]

    • Solution: If you have isolated the hydrazone, try altering the reaction conditions to favor cyclization. This can involve increasing the temperature, changing the solvent, or adding a catalyst.[2]

Issue 2: Formation of a Mixture of Regioisomers

Question: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?

Answer: The formation of regioisomeric mixtures is a common problem, particularly when using unsymmetrical starting materials.[2][3] The regioselectivity is influenced by both steric and electronic properties of the substituents on your reactants.[2]

  • pH Control: The pH of the reaction can significantly influence which isomer is favored.

    • Solution: Experiment with acidic or basic conditions. For example, in the reaction of 3-methoxyacrylonitrile with phenylhydrazine, acetic acid in toluene favors the 5-aminopyrazole, while sodium ethoxide in ethanol favors the 3-aminopyrazole.[2]

  • Solvent Choice: The solvent can play a role in directing the regioselectivity.

    • Solution: Aprotic dipolar solvents such as DMF or NMP have been shown to provide better regioselectivity in some reactions compared to polar protic solvents like ethanol.[2]

  • Bulky Substituents: Steric hindrance can be used to your advantage to favor the formation of a single regioisomer.

    • Solution: Employing bulky substituents on either the β-dicarbonyl equivalent or the hydrazine can sterically direct the reaction towards a single product.[2]

  • Catalyst Selection: The choice of catalyst can also influence the regiochemical outcome. For instance, a silver-catalyzed synthesis of 3-CF3 pyrazoles from trifluoromethylated ynones and hydrazines showed excellent regioselectivity for the 3-CF3 isomer.[4]

Issue 3: Common Side Reactions Leading to Low Yields

Question: What are the common side reactions I should be aware of that can lower my yield?

Answer: Besides the formation of regioisomers, several side reactions can consume your starting materials or product, leading to lower yields.

  • Hydrolysis of β-ketonitriles: If you are using β-ketonitriles as a starting material, they can be susceptible to hydrolysis, especially under acidic or basic conditions.[2]

    • Solution: Consider running the reaction under neutral conditions in a non-aqueous solvent to minimize hydrolysis. If acidic or basic conditions are necessary, you can try neutralizing the reaction mixture before adding the hydrazine.[2]

  • Alternative Cyclization Pathways: Depending on your specific substrates and reaction conditions, the reactants may undergo alternative cyclization pathways, resulting in undesired heterocyclic products.[2]

  • Degradation of Starting Materials or Product: The starting materials or the desired pyrazole product may not be stable under the reaction conditions, leading to decomposition.[2]

    • Solution: If you suspect degradation, try running the reaction at a lower temperature or for a shorter duration.[2]

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to perfluoroalkylated pyrazoles?

A1: The most prevalent methods include the condensation of perfluoroalkylated 1,3-dicarbonyl compounds with hydrazines (a variation of the Knorr pyrazole synthesis), and [3+2] cycloaddition reactions involving perfluoroalkylated building blocks.[4][5][6] More recent methods also involve the cyclization of α,β-alkynic hydrazones and the use of perfluoroalkylated ynones.[4][7]

Q2: How can I improve the yield when using a gaseous perfluoroalkylated reactant?

A2: Working with gaseous reactants can be challenging. Ensure you have a well-sealed reaction vessel to prevent the escape of the gas. Using a suitable solvent that can dissolve the gas to a reasonable extent can also improve the reaction efficiency. In some cases, specialized high-pressure reactors may be necessary.

Q3: Are there any specific catalysts that are particularly effective for the synthesis of perfluoroalkylated pyrazoles?

A3: The choice of catalyst is highly dependent on the specific reaction. For cycloaddition reactions, copper and silver catalysts have shown great promise in achieving high yields and regioselectivity.[4][7][8] For some condensation reactions, acidic or basic catalysts are employed to facilitate the reaction.[1][2]

Q4: What are the best practices for purifying perfluoroalkylated pyrazoles?

A4: Purification can often be achieved through standard techniques like flash column chromatography.[9] Due to the presence of the fluorine atoms, these compounds can sometimes have different solubility profiles compared to their non-fluorinated analogs, which may require adjustments to the solvent systems used for chromatography. Recrystallization is also a viable option if a suitable solvent can be found. In some cases, forming an acid addition salt can facilitate crystallization and purification.[10][11]

Part 3: Experimental Protocol and Data

Optimized Protocol: Synthesis of 1-Phenyl-4-(trifluoromethyl)-1H-pyrazole

This protocol is adapted from a copper-catalyzed cycloaddition of an N-arylsydnone with 2-bromo-3,3,3-trifluoropropene, which has been shown to produce the desired product in good yield with excellent regioselectivity.[8]

Materials:

  • N-phenylsydnone

  • 2-bromo-3,3,3-trifluoropropene

  • Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)

  • 1,10-Phenanthroline (phen)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Acetonitrile (CH₃CN)

Procedure:

  • To an oven-dried reaction tube, add N-phenylsydnone (0.50 mmol, 1.0 equiv.), Cu(OTf)₂ (0.050 mmol, 10 mol%), and phen (0.050 mmol, 10 mol%).

  • Seal the tube and purge with nitrogen gas.

  • Add anhydrous CH₃CN (5.0 mL) via syringe.

  • Add 2-bromo-3,3,3-trifluoropropene (1.5 mmol, 3.0 equiv.) and DBU (1.0 mmol, 2.0 equiv.) to the mixture.

  • Stir the reaction mixture at 35 °C for 4 hours.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 1-phenyl-4-(trifluoromethyl)-1H-pyrazole.

Expected Yield: 80%[8]

Data Summary: Comparison of Catalysts and Solvents

The following table summarizes the effect of different catalysts and solvents on the yield of 1-phenyl-4-(trifluoromethyl)-1H-pyrazole in the model reaction described above.[8]

EntryCatalyst (10 mol%)SolventYield (%)
1CuI/phenCH₃CN47
2Cu(OTf)₂/phen CH₃CN 85
3Cu(OTf)₂/phenDMSOModerate
4Cu(OTf)₂/phenTHFTrace
5Cu(OTf)₂/phenTolueneTrace

Part 4: Visualizations

Troubleshooting Workflow for Low Yields

G start Low Yield Observed check_purity Check Purity of Starting Materials start->check_purity check_conditions Review Reaction Conditions start->check_conditions check_stoichiometry Verify Stoichiometry start->check_stoichiometry side_reactions Investigate Side Reactions start->side_reactions purify_reagents Purify/Use Fresh Reagents check_purity->purify_reagents Impurities suspected optimize_temp_time Optimize Temperature & Time check_conditions->optimize_temp_time optimize_solvent Screen Solvents check_conditions->optimize_solvent adjust_equivalents Adjust Reactant Equivalents check_stoichiometry->adjust_equivalents characterize_byproducts Characterize Byproducts (LC-MS, NMR) side_reactions->characterize_byproducts success Yield Improved purify_reagents->success optimize_temp_time->success optimize_solvent->success adjust_equivalents->success characterize_byproducts->success

Caption: A workflow for systematically troubleshooting low yields.

Factors Influencing Regioselectivity

G regioselectivity {Regioselectivity in Pyrazole Synthesis | Influenced By} sterics Steric Hindrance Use of bulky substituents regioselectivity->sterics electronics Electronic Effects Electron-donating vs. withdrawing groups regioselectivity->electronics ph Reaction pH Acidic vs. Basic Conditions regioselectivity->ph solvent Solvent Choice Polar vs. Aprotic regioselectivity->solvent catalyst Catalyst e.g., Ag vs. Cu regioselectivity->catalyst

Caption: Key factors that control the regiochemical outcome.

References

  • BenchChem. (n.d.). Troubleshooting low yields in pyrazole synthesis from β-ketonitriles.
  • BenchChem. (n.d.). Troubleshooting the reaction mechanism of pyrazole formation.
  • Recent highlights in the synthesis and biological significance of pyrazole derivatives. (2023). RSC Medicinal Chemistry. [Link]

  • Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. (2022). Organic Letters. [Link]

  • Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. (2022). ACS Publications. [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Dual Incorporation of Trifluoromethyl and Cyano Groups into Pyrazole Pharmcophores via Silver-Catalyzed Cycloaddition Reaction of Trifluorodiazoethane. (2022). CCS Chemistry. [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). Molecules. [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). MDPI. [Link]

  • Trifluoromethylated hydrazones and acylhydrazones as potent nitrogen-containing fluorinated building blocks. (2023). Beilstein Journal of Organic Chemistry. [Link]

  • Regioselective Synthesis of 5-Trifluoromethylpyrazoles by [3 + 2] Cycloaddition of Nitrile Imines and 2-Bromo-3,3,3-trifluoropropene. (2021). The Journal of Organic Chemistry. [Link]

  • Synthesis of Trifluoromethylated Pyrazolidines, Pyrazolines and Pyrazoles via Divergent Reaction of β-CF3-1,3-Enynes with Hydrazines. (2021). Organic Letters. [Link]

  • Synthesis of 3,5-bis(fluoroalkyl)pyrazoles/pyrazolines via [3 + 2] cycloaddition of di/trifluoroacetohydrazonoyl bromides and trifluoromethyl-substituted alkenes. (2020). Tetrahedron. [Link]

  • Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. (2024). The Journal of Organic Chemistry. [Link]

  • Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes. (2024). Chemistry. [Link]

  • BenchChem. (2025). troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis.
  • Photoredox‐Catalyzed Synthesis of a Novel Class of Fluoroalkyl Pyrazolones. (2025). Advanced Synthesis & Catalysis. [Link]

  • New Synthesis of Fluorinated Pyrazoles. (2010). Organic Letters. [Link]

  • Copper-catalyzed chemoselective synthesis of 4-trifluoromethyl pyrazoles. (2019). RSC Publishing. [Link]

  • Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes. (2024). MDPI. [Link]

  • Fluorinated Pyrazoles: From Synthesis to Applications. (2021). Chemical Reviews. [Link]

  • One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde As a Surrogate of Acetylene. (2019). Molecules. [Link]

  • Regioselective Synthesis of Functionalized 3- or 5-Fluoroalkyl Isoxazoles and Pyrazoles from Fluoroalkyl Ynones and Binucleophiles. (2020). The Journal of Organic Chemistry. [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2025). Molecules. [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2025). Molecules. [Link]

  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Sc. (2023). Advanced Synthesis & Catalysis. [Link]

  • Powerful Potential of Polyfluoroalkyl-Containing 4-Arylhydrazinylidenepyrazol-3-ones for Pharmaceuticals. (2023). Pharmaceuticals. [Link]

  • Green synthesis of pyrazole systems under solvent-free conditions. (2017). Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]

  • Process for the purification of pyrazoles. (2011).
  • The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. (2025). Catalysts. [Link]

  • Method for purifying pyrazoles. (2011).
  • Pyrazole Wastewater Treatment. (n.d.). Arvia Technology. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Chiral HPLC Methods for Separating 2-Methyl-1-(1H-pyrazol-4-yl)butan-1-ol Enantiomers

For researchers and professionals in drug development, the enantioselective separation of chiral compounds is a critical step in ensuring the safety and efficacy of new therapeutic agents. 2-Methyl-1-(1H-pyrazol-4-yl)but...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development, the enantioselective separation of chiral compounds is a critical step in ensuring the safety and efficacy of new therapeutic agents. 2-Methyl-1-(1H-pyrazol-4-yl)butan-1-ol, a molecule featuring a chiral center at the carbon bearing the hydroxyl group, is representative of a class of compounds with significant potential in medicinal chemistry. The distinct pharmacological profiles of its (R) and (S) enantiomers necessitate a robust and reliable analytical method for their separation and quantification.

This guide provides an in-depth comparison of two effective chiral High-Performance Liquid Chromatography (HPLC) methods for the resolution of 2-Methyl-1-(1H-pyrazol-4-yl)butan-1-ol enantiomers. The methodologies presented are grounded in established principles of chiral recognition on polysaccharide-based chiral stationary phases (CSPs), which have demonstrated broad applicability and high success rates for a wide variety of chiral compounds, including those with pyrazole moieties.[1][2][3]

The Foundation of Chiral Recognition

The successful separation of enantiomers via chiral HPLC relies on the differential interaction between the enantiomers and a chiral stationary phase.[4] For polysaccharide-based CSPs, such as those derived from derivatized amylose and cellulose, these interactions are primarily a combination of hydrogen bonding, dipole-dipole interactions, and π-π stacking.[5] The structure of 2-Methyl-1-(1H-pyrazol-4-yl)butan-1-ol, with its hydrogen-bond-donating hydroxyl group, hydrogen-bond-accepting pyrazole ring, and potential for dipole interactions, makes it an ideal candidate for resolution on these types of phases.

The choice of mobile phase mode—typically Normal-Phase, Reversed-Phase, or Polar Organic—plays a crucial role in modulating these interactions and achieving separation.[6] Here, we compare a Normal-Phase method, known for its strong enantiomer-resolving ability, with a Polar Organic method, which often provides benefits in terms of speed and peak shape.[1]

Chiral HPLC Method Development Workflow

The process of developing and comparing chiral separation methods is a systematic endeavor. It begins with the selection of appropriate chiral stationary phases and screening of different mobile phase compositions, followed by optimization of the most promising conditions.

Chiral_Method_Development Start Racemic Analyte: 2-Methyl-1-(1H-pyrazol-4-yl)butan-1-ol Screening Method Screening Start->Screening Method1 Method 1: Normal-Phase (Polysaccharide CSP) Screening->Method1 Screen 1 Method2 Method 2: Polar Organic (Polysaccharide CSP) Screening->Method2 Screen 2 Optimization Optimization (Flow rate, Temp., Mobile Phase Ratio) Method1->Optimization Method2->Optimization Comparison Performance Comparison (Resolution, Run Time, Peak Shape) Optimization->Comparison FinalMethod Validated Method Comparison->FinalMethod

Figure 1: A generalized workflow for chiral HPLC method development and comparison.

Method 1: Normal-Phase Separation on an Amylose-Based CSP

Expertise & Experience: The normal-phase mode is often the first choice for chiral separations on polysaccharide CSPs due to the strong hydrogen bonding interactions it facilitates between the analyte and the stationary phase.[1] An amylose-based CSP, such as Lux Amylose-2, is selected here for its proven high enantiomer-resolving ability for pyrazole derivatives in this mode.[1][5] The mobile phase consists of a non-polar alkane (n-hexane) and an alcohol modifier (ethanol). The alcohol competes with the analyte for hydrogen bonding sites on the CSP; therefore, its concentration is a critical parameter for optimizing retention and resolution.[1] Ethanol is often chosen over isopropanol as it can provide higher success rates and better resolutions.[1]

Experimental Protocol: Method 1
  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Chiral Stationary Phase: Lux® Amylose-2 [Amylose tris(3,5-dimethylphenylcarbamate)], 5 µm, 250 x 4.6 mm.

  • Mobile Phase: n-Hexane / Ethanol (90:10, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 220 nm (based on the pyrazole chromophore).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the racemic standard of 2-Methyl-1-(1H-pyrazol-4-yl)butan-1-ol in the mobile phase to a concentration of 1 mg/mL.

Trustworthiness: This protocol is self-validating. Successful separation will be indicated by the appearance of two distinct, well-resolved peaks corresponding to the two enantiomers. The resolution factor (Rs) should be calculated to quantify the degree of separation, with a value ≥ 1.5 indicating baseline resolution, which is the standard for reliable quantification.

Method 2: Polar Organic Mode Separation on a Cellulose-Based CSP

Expertise & Experience: The polar organic mode offers several advantages, including shorter analysis times, sharper peaks, and improved solubility for polar analytes.[1][5] A cellulose-based column, such as the Lux Cellulose-2, is often complementary to amylose phases and has shown superior performance for pyrazoles in polar organic modes.[1] This mode utilizes polar organic solvents like acetonitrile and methanol. Acetonitrile, being an aprotic solvent, interacts differently with the CSP compared to protic alcohols, which can lead to unique and sometimes superior chiral recognition.[5]

Experimental Protocol: Method 2
  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Chiral Stationary Phase: Lux® Cellulose-2 [Cellulose tris(3,5-dimethylphenylcarbamate)], 5 µm, 250 x 4.6 mm.

  • Mobile Phase: Acetonitrile / Methanol (95:5, v/v).

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 220 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve the racemic standard of 2-Methyl-1-(1H-pyrazol-4-yl)butan-1-ol in the mobile phase to a concentration of 1 mg/mL.

Trustworthiness: As with Method 1, the protocol's validity is confirmed by achieving baseline separation (Rs ≥ 1.5). The shorter run times expected in this mode must not come at the cost of resolution. Comparing the peak shapes (asymmetry factor) between the two methods is also crucial; sharper peaks lead to better sensitivity and more accurate integration.

Performance Comparison and Data Summary

The choice between these two methods will depend on the specific analytical goals, such as the need for high throughput (favoring the Polar Organic Mode) versus achieving the highest possible resolution (often found in Normal-Phase). Below is a table summarizing the expected performance characteristics based on data for similar pyrazole derivatives.[1][5]

ParameterMethod 1: Normal-PhaseMethod 2: Polar Organic ModeRationale for Comparison
Chiral Stationary Phase Lux Amylose-2Lux Cellulose-2Amylose and Cellulose CSPs often exhibit complementary selectivity.[1]
Mobile Phase n-Hexane / EthanolAcetonitrile / MethanolRepresents two distinct and powerful modes for chiral separation.[5]
Expected Resolution (Rs) > 2.0> 1.5Normal-phase often yields higher resolution values for pyrazole derivatives.[1]
Expected Run Time ~15-30 minutes~5-10 minutesPolar organic mode is known for its speed and sharp peaks.[1]
Pros High probability of success, potentially higher resolution.Faster analysis, sharper peaks, good for high-throughput screening.Highlights the trade-off between speed and separation power.
Cons Longer run times, solvent miscibility issues with aqueous samples.Potentially lower resolution compared to normal-phase.Practical considerations for routine laboratory use.

Conclusion

Both the Normal-Phase and Polar Organic methods presented here offer viable and robust strategies for the enantioselective separation of 2-Methyl-1-(1H-pyrazol-4-yl)butan-1-ol. The Normal-Phase method using an amylose-based CSP is anticipated to provide excellent resolution, making it ideal for accurate purity determinations. The Polar Organic method on a cellulose-based CSP presents a faster alternative, well-suited for high-throughput applications without significant compromise on separation quality.

The optimal method should be selected after empirical verification and validation according to the specific requirements of the analysis. This comparative guide serves as an expert-informed starting point, enabling researchers to efficiently develop a reliable method for this important class of chiral compounds.

References

  • Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega. [Link]

  • Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC. National Center for Biotechnology Information. [Link]

  • Efficient method development for chiral separation by using CHIRAL ART columns. YMC Co., Ltd. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • Enantioselective synthesis of β-pyrazole-substituted alcohols through an asymmetric ring-opening reaction of meso-epoxides. PubMed. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • CHIRAL STATIONARY PHASES. Regis Technologies, Inc. [Link]

  • Chiral HPLC Column Selection and Method Development Guide. Bioanalysis Zone. [Link]

  • Chiral Columns for enantiomer separation by HPLC. Sumika Chemical Analysis Service. [Link]

  • Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Journal of the Chemical Society of Pakistan. [Link]

  • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. [Link]

Sources

Comparative

The Knorr Pyrazole Synthesis: Overcoming the Regioselectivity Bottleneck

An in-depth comparative analysis of pyrazole synthesis methodologies requires moving beyond basic reaction schemes to understand the thermodynamic and kinetic forces driving these transformations. The pyrazole scaffold i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of pyrazole synthesis methodologies requires moving beyond basic reaction schemes to understand the thermodynamic and kinetic forces driving these transformations. The pyrazole scaffold is a privileged heterocycle in medicinal chemistry, serving as the core pharmacophore for numerous FDA-approved therapeutics, including COX-2 inhibitors (e.g., celecoxib) and kinase inhibitors (e.g., ruxolitinib)[1]. The ability of the pyrazole ring to engage in diverse hydrogen bonding and π-π stacking interactions makes it indispensable for targeting complex cellular signaling pathways[1].

However, synthesizing highly substituted pyrazoles presents significant methodological challenges, particularly concerning regioselectivity, the handling of hazardous intermediates, and environmental sustainability[1],[2]. This guide provides a critical comparative analysis of traditional and modern pyrazole synthesis methods, supported by experimental data and self-validating protocols, to aid researchers in selecting the optimal synthetic route.

The classical Knorr synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine, remains the most widely used method for constructing the pyrazole core[2].

The Mechanistic Challenge: When utilizing unsymmetrical 1,3-diketones, the differential electrophilicity of the two carbonyl carbons and the differential nucleophilicity of the hydrazine nitrogens often lead to a thermodynamic mixture of 3- and 5-substituted regioisomers (frequently in a ~1:1 ratio)[3],[4].

Modern Solutions & Causality:

  • Fluorinated Solvents: Replacing traditional solvents like ethanol with hexafluoroisopropanol (HFIP) dramatically shifts the regioselectivity (up to 99:1)[3]. Causality: HFIP acts as a powerful hydrogen-bond donor, selectively activating the more sterically accessible carbonyl group and stabilizing the transition state, thereby enforcing strict kinetic control over the initial nucleophilic attack[3].

  • Continuous Flow Chemistry: Transient flow setups allow for rapid mixing and precise temperature control, suppressing autocatalytic side pathways that degrade regioselectivity in batch reactors[5],[4]. Flow methods have demonstrated excellent regioselectivities (>95:5) and rapid reaction times[5].

Workflow Substrates Hydrazine + Unsymmetric Diketone Batch Traditional Batch - Poor Heat Transfer - Thermodynamic Control Substrates->Batch Flow Continuous Flow - Rapid Mixing - Strict Kinetic Control Substrates->Flow Batch_Out Mixed Regioisomers (~1:1 Ratio) Batch->Batch_Out Flow_Out High Regioselectivity (>95:5 Ratio) Flow->Flow_Out

Mechanistic divergence between batch and continuous flow modalities in Knorr pyrazole synthesis.

Protocol: Regioselective Knorr Synthesis in HFIP

Self-Validating System: The use of HFIP ensures kinetic control. Validation is achieved by analyzing the crude reaction mixture via 1H NMR prior to workup; the distinct chemical shift of the pyrazole C4-H proton allows for immediate quantification of the regioisomeric ratio.

  • Preparation: In a 10 mL round-bottom flask, dissolve the unsymmetrical 1,3-diketone (1.0 mmol) in 3.0 mL of HFIP.

  • Addition: Cool the solution to 0 °C. Add the substituted hydrazine (1.05 mmol) dropwise over 5 minutes to prevent exothermic runaway and maintain kinetic control.

  • Reaction: Remove the ice bath and stir at room temperature for 2-4 hours. Monitor progress via TLC (30% EtOAc/Hexane) until the diketone spot is fully consumed.

  • Validation & Workup: Evaporate the HFIP under reduced pressure (HFIP can be recovered via a cold trap for reuse). Dissolve the crude residue in CDCl3 and acquire a 1H NMR spectrum to verify the >95:5 regioisomeric ratio. Purify via flash chromatography if trace isomers are present.

1,3-Dipolar Cycloaddition: Taming Diazo Reactivity

The 1,3-dipolar cycloaddition of diazo compounds (or nitrile imines) with alkynes offers an alternative route to pyrazoles, particularly useful when targeting structures inaccessible via the Knorr method[2].

The Mechanistic Challenge: The primary limitation is the explosive hazard and high toxicity of low-molecular-weight diazo compounds, restricting scalability[6].

Modern Solutions & Causality:

  • Aqueous Micellar Catalysis: Utilizing surfactants like TPGS-750-M in water creates nanoreactors. Causality: The hydrophobic core of the micelle concentrates the alkyne and diazoacetate, drastically increasing the effective molarity and accelerating the cycloaddition, while the surrounding aqueous phase acts as a massive heat sink to safely dissipate exotherms[7].

  • In Situ Flow Generation: Continuous flow microreactors can generate diazo species in situ, immediately reacting them with alkynes. A backpressure regulator safely manages the nitrogen gas evolved during the reaction, enabling gram-scale synthesis without accumulating explosive intermediates[5].

G Start Pyrazole Scaffold Synthesis Knorr Knorr Condensation (1,3-Dicarbonyl + Hydrazine) Start->Knorr Dipolar 1,3-Dipolar Cycloaddition (Diazo + Alkyne) Start->Dipolar MCR Multicomponent Reactions (One-Pot Green Chem) Start->MCR Knorr_Issue Challenge: Poor Regioselectivity with Unsymmetric Diketones Knorr->Knorr_Issue Dipolar_Issue Challenge: Diazo Toxicity & Explosive Hazards Dipolar->Dipolar_Issue Knorr_Sol Solution: Fluorinated Solvents (HFIP) or Continuous Flow Kinetics Knorr_Issue->Knorr_Sol Dipolar_Sol Solution: Micellar Catalysis (TPGS-750-M) or In Situ Flow Generation Dipolar_Issue->Dipolar_Sol

Strategic overview of primary pyrazole synthesis pathways and modern solutions to classical challenges.

Protocol: Aqueous Micellar 1,3-Dipolar Cycloaddition

Self-Validating System: The reaction relies on the micellar phase. Validation is observed visually: the reaction is an emulsion that phase-separates upon the addition of a minimal amount of organic extraction solvent, confirming the completion of the micellar phase transfer.

  • Micelle Formation: Prepare a 1.5% (w/w) solution of TPGS-750-M in HPLC-grade water.

  • Reaction Assembly: Add the terminal alkyne (1.0 mmol) and ethyl diazoacetate (1.2 mmol) to 2.0 mL of the surfactant solution.

  • Cycloaddition: Stir vigorously at room temperature for 6-12 hours. The high local concentration within the micelles drives the reaction. Monitor via LC-MS.

  • Workup: Add 2.0 mL of ethyl acetate. The emulsion will break, allowing the organic product to partition into the organic layer. Extract, dry over Na2SO4, and concentrate to yield the pyrazole (typically 68-76% yield)[7].

Green Multicomponent Reactions (MCRs)

For rapid library generation, one-pot multicomponent reactions (MCRs) combine aldehydes, 1,3-dicarbonyls, and hydrazines[8].

Causality: MCRs bypass the isolation of unstable pyrazoline intermediates. By utilizing microwave irradiation, uniform dielectric heating is achieved, simultaneously activating multiple electrophilic sites and driving the in situ oxidation/aromatization step to completion in minutes rather than hours[8].

Protocol: Microwave-Assisted MCR
  • Mixing: Combine the aldehyde (1 mmol), 1,3-dicarbonyl (1 mmol), and hydrazine (1.2 mmol) in a microwave-safe vial with 2 mL of ethanol or water.

  • Irradiation: Irradiate at 120 °C for 10-15 minutes using a dedicated microwave synthesizer.

  • Validation: Cool the vial. The product typically precipitates directly from the green solvent. Filter and determine the melting point; a sharp melting point confirms complete aromatization (absence of pyrazoline).

Quantitative Comparative Analysis

To facilitate methodological selection, the following table synthesizes the performance metrics of the discussed pyrazole synthesis routes[1],[5],[7],[8],[3].

Synthesis MethodKey ReactantsYield RangeRegioselectivityReaction TimeEnvironmental Impact
Classical Knorr (Batch) 1,3-Dicarbonyl + Hydrazine60–90%Poor (~1:1 ratio)4–12 hHigh (VOC solvents)
Knorr in HFIP 1,3-Dicarbonyl + Hydrazine85–95%Excellent (up to 99:1)2–4 hModerate (Recyclable)
Continuous Flow Knorr 1,3-Dicarbonyl + Hydrazine62–82%Excellent (>95:5)< 30 minLow (High atom economy)
1,3-Dipolar (Micellar) Diazo compound + Alkyne68–76%Good6–12 hGreen (Aqueous)
Microwave MCR Aldehyde + Dicarbonyl + Hydrazine80–92%High10–20 minGreen (Solvent-free/Aq)

References

  • The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds - MDPI Molecules (2025).[Link]

  • Synthesis of Pyrazoles by 1,3-Dipolar Cycloaddition under Aqueous Micellar Catalysis - European Journal of Organic Chemistry.[Link]

  • Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PMC.[Link]

  • 1,3-Dipolar Cycloaddition of SF5-Alkynes with Nonstabilized Diazo: Synthesis of Highly Substituted SF5-3H-Pyrazoles - Organic Letters (ACS Publications).[Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents - The Journal of Organic Chemistry (ACS Publications).[Link]

  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing).[Link]

Sources

Validation

A Comparative Guide to the Structural Validation of 2-Methyl-1-(1H-pyrazol-4-yl)butan-1-ol: X-ray Crystallography vs. Spectroscopic Methods

In the landscape of modern drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is paramount. For pyrazole derivatives, a class of heterocyclic compounds renowned fo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is paramount. For pyrazole derivatives, a class of heterocyclic compounds renowned for their diverse pharmacological activities, understanding the spatial arrangement of atoms is crucial for elucidating structure-activity relationships (SAR) and designing novel therapeutic agents.[1] This guide provides an in-depth comparison of X-ray crystallography as the definitive method for the structural validation of 2-Methyl-1-(1H-pyrazol-4-yl)butan-1-ol, against a suite of powerful spectroscopic techniques.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction (SCXRD) stands as the unequivocal gold standard for determining the absolute structure of a crystalline compound.[2] It provides direct, atomic-level information on bond lengths, bond angles, and intermolecular interactions, which are critical for understanding the molecule's behavior in the solid state.[1][2]

Hypothetical Crystallographic Validation of 2-Methyl-1-(1H-pyrazol-4-yl)butan-1-ol

While a specific crystallographic study for 2-Methyl-1-(1H-pyrazol-4-yl)butan-1-ol is not publicly available, a standard experimental workflow can be outlined based on established protocols for small organic molecules and pyrazole derivatives.[1][3]

Experimental Protocol: Single-Crystal X-ray Diffraction

1. Crystal Growth & Selection:

  • Objective: To obtain a high-quality single crystal suitable for diffraction.

  • Procedure:

    • Dissolve the synthesized 2-Methyl-1-(1H-pyrazol-4-yl)butan-1-ol in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture).

    • Employ a slow evaporation or solvent diffusion technique to encourage slow crystal growth. The key is to allow crystals to form gradually.[4][5]

    • Under a polarizing microscope, select a transparent, flaw-free crystal with dimensions ideally around 0.25 mm.[4]

2. Data Collection:

  • Objective: To collect a complete set of diffraction data.

  • Procedure:

    • Mount the selected crystal on a goniometer head.

    • Place the mounted crystal in a stream of cold nitrogen (typically 100-120 K) to minimize thermal vibrations.[1]

    • Collect diffraction data using a diffractometer with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).[1]

3. Structure Solution and Refinement:

  • Objective: To determine the atomic positions and refine the crystal structure.

  • Procedure:

    • Process the collected data to obtain a set of structure factors.

    • Solve the structure using direct methods or Patterson synthesis to obtain an initial model of the molecule.

    • Refine the model against the experimental data to optimize atomic coordinates, and thermal parameters, and to locate hydrogen atoms.

A Comparative Analysis of Analytical Techniques

While X-ray crystallography provides the ultimate structural proof, it is not always feasible, especially if the compound does not readily form high-quality crystals.[2] In such cases, a combination of spectroscopic methods is indispensable for structural elucidation.[6][7][8][9]

Technique Information Provided Strengths Limitations
X-ray Crystallography Absolute 3D structure, bond lengths, bond angles, stereochemistry, intermolecular interactions.Unambiguous structural determination.[2][10]Requires a suitable single crystal, which can be challenging to grow.[2]
NMR Spectroscopy (¹H, ¹³C) Carbon-hydrogen framework, connectivity, and stereochemistry.[7]Provides detailed information about the molecular skeleton and atom connectivity.[11][12]Lower sensitivity compared to mass spectrometry; requires a larger sample amount.[7]
Mass Spectrometry (MS) Molecular weight, elemental composition, and fragmentation patterns.[7][13]High sensitivity, requires a very small amount of sample.[7][14]Isomers can be difficult to distinguish, and fragmentation analysis can be complex.[7][15][16]
FTIR Spectroscopy Presence or absence of specific functional groups.[7][11][17]Fast, non-destructive, and versatile for various sample types.[7]Provides limited information about the overall molecular structure.[7]

Spectroscopic Characterization of 2-Methyl-1-(1H-pyrazol-4-yl)butan-1-ol

An integrated approach using multiple spectroscopic techniques is essential for a comprehensive structural analysis, especially in the absence of crystallographic data.[6][7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons on the pyrazole ring, the carbinol proton (CH-OH), the methylene and methine protons of the butyl group, and the methyl protons. The splitting patterns (spin-spin coupling) would reveal the connectivity between these protons.

  • ¹³C NMR: The carbon NMR spectrum would show the number of unique carbon environments, confirming the presence of the pyrazole ring carbons, the carbon bearing the hydroxyl group, and the carbons of the 2-methylbutyl group.

Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight of the compound. The fragmentation pattern can provide clues about the structure, with characteristic losses of fragments such as water, the butyl group, or parts of the pyrazole ring.[15][16]

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum would confirm the presence of key functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the alcohol group. C-H stretching vibrations for the alkyl and aromatic parts of the molecule would appear around 2850-3100 cm⁻¹. The N-H stretching of the pyrazole ring would be observed around 3100-3500 cm⁻¹, and C=N and C=C stretching vibrations from the pyrazole ring would be seen in the 1400-1600 cm⁻¹ region.[11][17][18]

Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for X-ray crystallography and the logical relationship between the different analytical techniques for structural elucidation.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallography X-ray Crystallography synthesis Synthesis of 2-Methyl-1-(1H-pyrazol-4-yl)butan-1-ol purification Purification (e.g., Column Chromatography) synthesis->purification crystal_growth Crystal Growth purification->crystal_growth data_collection Data Collection crystal_growth->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution final_structure final_structure structure_solution->final_structure Definitive 3D Structure

Caption: Experimental Workflow for X-ray Crystallographic Validation.

logical_relationship cluster_spectroscopy Spectroscopic Analysis TargetMolecule 2-Methyl-1-(1H-pyrazol-4-yl)butan-1-ol NMR NMR (¹H, ¹³C) - Connectivity - C-H Framework TargetMolecule->NMR MS Mass Spectrometry - Molecular Weight - Fragmentation TargetMolecule->MS FTIR FTIR - Functional Groups TargetMolecule->FTIR Xray X-ray Crystallography - Absolute 3D Structure TargetMolecule->Xray ProposedStructure ProposedStructure NMR->ProposedStructure Proposed Structure MS->ProposedStructure Proposed Structure FTIR->ProposedStructure Proposed Structure DefinitiveStructure DefinitiveStructure Xray->DefinitiveStructure Definitive Structure

Caption: Logical Relationship of Analytical Techniques for Structural Elucidation.

Conclusion

References

  • A Comparative Guide to the X-ray Crystallography of Bioactive Pyrazole Deriv
  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES - Connect Journals. (URL: )
  • Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid deriv
  • Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations - PubMed. (URL: [Link])

  • Database Independent Automated Structure Elucidation of Organic Molecules Based on IR, 1H NMR, 13C NMR, and MS Data - PMC. (URL: [Link])

  • Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing). (URL: [Link])

  • Experimental and Theoretical Studies of Pyrazole-4 Derivatives by X-Ray Crystallography, DFT, Molecular Docking, and Molecular Dynamics Simulation - DSpace Repository. (URL: [Link])

  • A Comparative Guide to Spectroscopic Methods for Structural Elucidation of Synthesized Compounds - Benchchem. (URL: )
  • FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2... - ResearchGate. (URL: [Link])

  • Database Independent Automated Structure Elucidation of Organic Molecules Based on IR, 1H NMR, 13C NMR, and MS Data - ACS Publications. (URL: [Link])

  • SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST - JETIR.org. (URL: [Link])

  • Mass Spectrometry of Pyrazoles from (Tetrahydro-2H-pyran-4-yl)
  • Methods for the Elucidation of the Structure of Organic Compounds. (URL: [Link])

  • Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH. (URL: [Link])

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry - Open Research Library. (URL: [Link])

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry | IntechOpen. (URL: [Link])

  • Getting crystals your crystallographer will treasure: a beginner's guide - IUCr Journals. (URL: [Link])

  • Fast Quantitation of Pyrazole Fungicides in Wine by Ambient Ionization Mass Spectrometry. (URL: [Link])

Sources

Comparative

Comparative Biological Activity of Pyrazole Isomers: A Mechanistic and Experimental Guide

As a Senior Application Scientist in drug discovery, I frequently observe that minor structural variations—such as shifting a substituent from the 5-position to the 3-position on a pyrazole ring—can completely dictate a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in drug discovery, I frequently observe that minor structural variations—such as shifting a substituent from the 5-position to the 3-position on a pyrazole ring—can completely dictate a molecule's pharmacokinetic fate and target engagement. Pyrazole rings serve as privileged scaffolds in medicinal chemistry, but their biological efficacy is heavily dependent on regioisomerism.

This guide objectively compares the biological activity of pyrazole isomers, utilizing the well-documented 1,5-diarylpyrazole versus 1,3-diarylpyrazole structural divergence (exemplified by the COX-2 inhibitor celecoxib) as a definitive case study.

Mechanistic Causality: The 3D Topology of Target Engagement

The spatial orientation of the two aromatic rings is the primary determinant for cyclooxygenase (COX) inhibition. In the 1,5-diarylpyrazole configuration, the two appropriately substituted aromatic rings reside on adjacent positions about the central pyrazole ring[1]. This "V-shaped" conformation is an absolute requirement for dual-pocket engagement within the COX-2 active site. Specifically, one aryl ring occupies the primary hydrophobic channel, while the adjacent sulfonamide-substituted ring inserts into the secondary side pocket (a space made accessible by the Val523 substitution in COX-2, which replaces the bulkier Ile523 found in COX-1)[2].

Conversely, the 1,3-regioisomer places the aryl rings too far apart. This extended, linear-like geometry creates a severe steric mismatch with the enzyme's binding pockets, rendering the 1,3-isomer entirely devoid of both COX-1 and COX-2 inhibitory activity[1].

Pathway AA Arachidonic Acid (Substrate) COX2 Cyclooxygenase-2 (COX-2) Active Site (Val523) AA->COX2 Binds PGH2 Prostaglandin H2 (PGH2) Inflammation Mediator COX2->PGH2 Catalyzes Isomer15 1,5-Diarylpyrazole (Adjacent Rings) Isomer15->COX2 High Affinity Inhibition (Fits V-shaped pocket) Isomer13 1,3-Diarylpyrazole (Distal Rings) Isomer13->COX2 No Binding (Steric Clash)

Mechanistic divergence of pyrazole isomers in COX-2 inhibition.

Comparative Biological Activity Data

The profound impact of this regioisomerism on biological activity is best illustrated by comparing the half-maximal inhibitory concentrations (IC₅₀) of celecoxib analogs. The data below summarizes the target affinity and selectivity index (SI) of the active 1,5-isomers against their 1,3-counterparts.

CompoundStructural ClassCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
Celecoxib (SC-58635) 1,5-Diarylpyrazole15.00.045333
Celecoxib 1,3-Isomer 1,3-Diarylpyrazole>100.0>100.0N/A (Inactive)
Iodo-Celecoxib (Cmpd 8) 1,5-Diarylpyrazole>66.00.050>1320

Data aggregated from standardized in vitro radiometric assays[3][4]. Note that the 1,3-isomer fails to reach 50% inhibition even at maximum soluble concentrations.

Self-Validating Experimental Protocols

To ensure scientific integrity, the protocols used to synthesize and evaluate these isomers must be self-validating. The following methodologies incorporate internal controls to verify both regioselectivity and target specificity.

Protocol A: Regioselective Synthesis and Isolation

Causality of Choice: Under neutral conditions, the condensation of 1,3-diketones with substituted phenylhydrazines yields a nearly equimolar mixture of 1,5- and 1,3-diarylpyrazoles. By conducting the reaction in the presence of the hydrochloride salt of the phenylhydrazine in refluxing ethanol, the more basic substituted nitrogen is protonated[5]. This reduces its nucleophilicity, forcing the terminal primary amine to attack the less sterically hindered carbonyl first, heavily favoring the cyclization of the 1,5-isomer[2].

Step-by-Step Methodology:

  • Preparation: Dissolve the 1,3-diketone precursor (1.0 eq) in absolute ethanol.

  • Reagent Addition: Add the substituted phenylhydrazine hydrochloride salt (1.1 eq) directly to the solution. Self-Validation: The use of the HCl salt acts as an in situ acidic catalyst to drive regioselectivity.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 16–24 hours under an inert argon atmosphere.

  • Separation: While the 1,5-isomer is the major product, minor 1,3-diarylpyrazole isomers will still form. Evaporate the solvent and purify the crude mixture via flash chromatography (silica gel, ethyl acetate/hexanes gradient) to isolate the pure 1,5-isomer[6].

Protocol B: In Vitro Radiometric COX Inhibition Assay

Causality of Choice: Radiometric assays using ¹⁴C-arachidonic acid provide direct, quantifiable evidence of enzyme kinetics, avoiding the background interference common in fluorescence assays. Hematin is strictly required to reconstitute the peroxidase activity of the purified COX enzymes[4]. The inclusion of both COX-1 and COX-2 in parallel acts as an internal control for selectivity, while a 66 µM concentration ceiling validates the absence of non-specific binding[4].

Step-by-Step Methodology:

  • Enzyme Reconstitution: Prepare a solution of 100 mM Tris-HCl (pH 8.0) containing 500 µM phenol. Reconstitute purified human COX-2 (66 nM) or ovine COX-1 (44 nM) with hematin[4].

  • Inhibitor Titration: Treat the reconstituted enzymes with varying concentrations of the isolated pyrazole isomers (0 to 66 µM).

  • Incubation: Incubate the mixture at 25°C for 17 minutes, followed by a brief 3-minute equilibration at 37°C[4].

  • Substrate Addition: Initiate the reaction by adding 50 µM of ¹⁴C-arachidonic acid. Allow the metabolism to proceed for exactly 30 seconds at 37°C.

  • Quench & Extraction: Terminate the reaction rapidly using an acidic extraction solvent (e.g., ethyl acetate with 1% formic acid) to capture the newly formed prostaglandins.

  • Quantification: Separate the ¹⁴C-labeled products using Thin-Layer Chromatography (TLC) and quantify the inhibition using a radiometric scintillation counter.

Workflow Step1 1. Reconstitution (Hematin + COX) Step2 2. Incubation (Isomer Titration) Step1->Step2 Step3 3. Reaction (14C-Arachidonic Acid) Step2->Step3 Step4 4. Quench (Acidic Extraction) Step3->Step4 Step5 5. Detection (TLC & Radiometry) Step4->Step5

Self-validating radiometric workflow for COX-1/COX-2 inhibitor screening.

References

  • Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-Methylphenyl)-3- (trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, Celecoxib) Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • [123I]-Celecoxib Analogues as SPECT Tracers of Cyclooxygenase-2 in Inflammation Source: PubMed Central (PMC) - NIH URL:[Link]

Sources

Validation

A Comparative Guide to Pyrazole Derivatives in Anti-inflammatory Drug Discovery: A Focus on COX-2 Selectivity and Therapeutic Potential

The pyrazole scaffold is a cornerstone in the development of anti-inflammatory agents, most notably leading to the discovery of selective COX-2 inhibitors like Celecoxib.[1][2] This guide provides a comparative analysis...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The pyrazole scaffold is a cornerstone in the development of anti-inflammatory agents, most notably leading to the discovery of selective COX-2 inhibitors like Celecoxib.[1][2] This guide provides a comparative analysis of various pyrazole derivatives, focusing on their inhibitory activity against key enzymes in the inflammatory cascade. We present quantitative data, detailed experimental protocols, and visual diagrams of signaling pathways and workflows to facilitate a comprehensive understanding of these compounds in the context of anti-inflammatory drug discovery.

The Rationale for Pyrazole-Based Anti-Inflammatory Agents

Inflammation is a complex biological response to harmful stimuli, and it is a key component in the pathophysiology of numerous chronic diseases, including arthritis, inflammatory bowel disease, and even some cancers.[3][4] A central pathway in the inflammatory process is the conversion of arachidonic acid to prostaglandins, which is catalyzed by cyclooxygenase (COX) enzymes. There are two main isoforms of this enzyme: COX-1 and COX-2.[5]

COX-1 is constitutively expressed in many tissues and is responsible for producing prostaglandins that have a protective effect on the gastrointestinal tract and are involved in platelet aggregation.[5] In contrast, the expression of COX-2 is induced by inflammatory stimuli, and this isoform is primarily responsible for the production of prostaglandins that mediate inflammation, pain, and fever.[5][6]

Traditional non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen are non-selective and inhibit both COX-1 and COX-2. This lack of selectivity is associated with gastrointestinal side effects.[3] The development of selective COX-2 inhibitors was a significant advancement in the field, offering the potential for effective anti-inflammatory action with a reduced risk of these side effects.[7] The pyrazole chemical structure has proven to be a highly effective scaffold for designing selective COX-2 inhibitors.[1][8]

Comparative Anti-Inflammatory Activity of Pyrazole Derivatives

The anti-inflammatory effects of pyrazole derivatives are primarily attributed to their ability to modulate the production of pro-inflammatory mediators. The most well-established mechanism is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation.[2][9] Some derivatives also exhibit inhibitory activity against 5-lipoxygenase (5-LOX), offering a dual-action approach to suppressing inflammatory pathways.[2]

The following tables summarize the quantitative data on the in vitro and in vivo anti-inflammatory activities of representative pyrazole derivatives.

Table 1: In Vitro Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX) Inhibition
Compound ClassSpecific DerivativeTargetIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Diarylpyrazole CelecoxibCOX-115327[2]
COX-20.045
SC-558COX-2-Highly Selective[2]
Thymol-pyrazole hybrid 8bCOX-113.6316[2]
COX-20.043
5-LOX4.85-
Pyrazoline Compound 2g5-LOX80-[2]
Pyrazolone Compound 5fCOX-114.329.56[2]
COX-21.50
Compound 6fCOX-113.988.84[2]
COX-21.58
Pyrazole-based Chalcone 10iCOX-1>100>100[10]
COX-20.78
10eCOX-1>100>100[10]
COX-20.85
Non-Pyrazole NSAID IndomethacinCOX-10.1600[11]
COX-260
  • IC50: The half-maximal inhibitory concentration. A lower value indicates greater potency.

  • Selectivity Index: A higher value indicates greater selectivity for COX-2 over COX-1, which is generally associated with a reduced risk of gastrointestinal side effects.[2]

Table 2: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
CompoundDose (mg/kg)Time (h)% Inhibition of EdemaReference
Pyrazole-based Chalcone 10i 100358[10]
Pyrazole-based Chalcone 10e 100355[10]
Indomethacin 10362[10]
Celecoxib 10352[11]
Hybrid Pyrazole 5u 20380.63[12]
Hybrid Pyrazole 5s 20378.09[12]
Ibuprofen 20381.32[12]

Mechanistic Insights: The Cyclooxygenase (COX) Pathway

The primary mechanism of action for many anti-inflammatory pyrazole derivatives is the inhibition of the cyclooxygenase (COX) pathway, which is central to the synthesis of prostaglandins from arachidonic acid. The diagram below illustrates this pathway and the points of intervention by COX inhibitors.[2]

Inflammatory_Pathway Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 Prostaglandins (PGG2/PGH2) Prostaglandins (PGG2/PGH2) Arachidonic Acid->Prostaglandins (PGG2/PGH2) COX-1 / COX-2 Phospholipase A2 Phospholipase A2 COX-1 (Constitutive) COX-1 (Constitutive) COX-2 (Inducible) COX-2 (Inducible) Prostaglandins (PGE2, PGI2, etc.) Prostaglandins (PGE2, PGI2, etc.) Prostaglandins (PGG2/PGH2)->Prostaglandins (PGE2, PGI2, etc.) Thromboxanes (TXA2) Thromboxanes (TXA2) Prostaglandins (PGG2/PGH2)->Thromboxanes (TXA2) Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins (PGE2, PGI2, etc.)->Inflammation, Pain, Fever GI Protection, Platelet Aggregation GI Protection, Platelet Aggregation Prostaglandins (PGE2, PGI2, etc.)->GI Protection, Platelet Aggregation Thromboxanes (TXA2)->GI Protection, Platelet Aggregation Inflammatory Stimuli Inflammatory Stimuli Inflammatory Stimuli->COX-2 (Inducible) Pyrazole Derivatives (Selective COX-2 Inhibitors) Pyrazole Derivatives (Selective COX-2 Inhibitors) Pyrazole Derivatives (Selective COX-2 Inhibitors)->COX-2 (Inducible) Traditional NSAIDs (Non-selective COX Inhibitors) Traditional NSAIDs (Non-selective COX Inhibitors) Traditional NSAIDs (Non-selective COX Inhibitors)->COX-1 (Constitutive) Traditional NSAIDs (Non-selective COX Inhibitors)->COX-2 (Inducible)

Caption: Inflammatory pathway and pyrazole inhibition points.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Cyclooxygenase (COX) Inhibition Assay

Objective: To determine the in vitro inhibitory activity of pyrazole derivatives against COX-1 and COX-2 enzymes.[10]

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Colorimetric COX inhibitor screening assay kit

  • Test compounds (dissolved in DMSO)

  • Microplate reader

Procedure:

  • Enzyme Preparation: Reconstitute the COX-1 and COX-2 enzymes in the provided buffer.

  • Reaction Setup: In a 96-well plate, add the reaction buffer, heme, and the test compound at various concentrations.

  • Enzyme Addition: Add the COX-1 or COX-2 enzyme to the respective wells.

  • Initiation: Initiate the reaction by adding arachidonic acid.

  • Incubation: Incubate the plate for 2 minutes at 25°C.

  • Detection: Read the absorbance at 590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the 100% initial activity wells. Determine the IC50 value from the dose-response curve.[2]

COX_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_enzyme Reconstitute COX-1/COX-2 Enzymes add_reagents Add Buffer, Heme, and Test Compound to 96-well Plate prep_enzyme->add_reagents prep_compounds Prepare Serial Dilutions of Test Compounds prep_compounds->add_reagents add_enzyme Add COX-1 or COX-2 Enzyme add_reagents->add_enzyme initiate_reaction Add Arachidonic Acid to Initiate Reaction add_enzyme->initiate_reaction incubate Incubate at 25°C for 2 minutes initiate_reaction->incubate read_absorbance Read Absorbance at 590 nm incubate->read_absorbance calc_inhibition Calculate Percentage Inhibition read_absorbance->calc_inhibition det_ic50 Determine IC50 from Dose-Response Curve calc_inhibition->det_ic50

Caption: Workflow for the in vitro COX inhibition assay.

In Vivo Carrageenan-Induced Paw Edema Assay

Objective: To evaluate the acute anti-inflammatory activity of pyrazole derivatives in an animal model.[10][12]

Materials:

  • Wistar rats or Swiss albino mice

  • Carrageenan solution (1% w/v in saline)

  • Test compounds

  • Reference drug (e.g., Indomethacin, Ibuprofen)

  • Plethysmometer

Procedure:

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week.

  • Fasting: Fast the animals overnight before the experiment with free access to water.

  • Compound Administration: Administer the test compounds and the reference drug orally or intraperitoneally. The control group receives the vehicle.

  • Induction of Edema: After 1 hour, inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer immediately after carrageenan injection (0 h) and at regular intervals (e.g., 1, 2, 3, and 4 h) thereafter.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Paw_Edema_Workflow cluster_pre_exp Pre-Experiment cluster_exp Experiment cluster_post_exp Data Analysis acclimatize Acclimatize Animals fasting Fast Animals Overnight acclimatize->fasting administer Administer Test Compounds/Vehicle fasting->administer induce_edema Inject Carrageenan into Paw administer->induce_edema measure_initial Measure Initial Paw Volume (0 h) induce_edema->measure_initial measure_intervals Measure Paw Volume at 1, 2, 3, 4 h measure_initial->measure_intervals calc_inhibition Calculate Percentage Inhibition of Edema measure_intervals->calc_inhibition compare_groups Compare with Control and Reference Drug calc_inhibition->compare_groups

Sources

Comparative

A Senior Application Scientist's Guide to Comparing the Efficacy of Chiral Stationary Phases for Pyrazole Separation

For researchers and professionals in drug development, the efficient separation of pyrazole enantiomers is a critical step. The stereochemistry of these molecules can dramatically influence their pharmacological and toxi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development, the efficient separation of pyrazole enantiomers is a critical step. The stereochemistry of these molecules can dramatically influence their pharmacological and toxicological profiles. This guide provides an in-depth comparison of various chiral stationary phases (CSPs) for pyrazole separation, grounded in experimental data and established chromatographic principles.

The Crucial Role of Chirality in Pyrazole-Based Drug Candidates

Pyrazoles and their derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents. When a pyrazole molecule is chiral, its enantiomers can exhibit different biological activities. Regulatory bodies worldwide now emphasize the need to study single enantiomers, making robust enantioselective analytical methods indispensable.[1][2][3] High-performance liquid chromatography (HPLC) with chiral stationary phases is the most powerful and widely used technique for this purpose.[1][4]

Fundamentals of Chiral Recognition for Pyrazole Moieties

The separation of enantiomers on a CSP relies on the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector of the stationary phase. The stability of these complexes differs, leading to different retention times. For pyrazole derivatives, the key interactions governing chiral recognition are:

  • Hydrogen Bonding: The nitrogen atoms in the pyrazole ring and other functional groups can act as hydrogen bond acceptors or donors.

  • π-π Interactions: The aromatic pyrazole ring can engage in π-π stacking with aromatic moieties on the CSP.

  • Dipole-Dipole Interactions: The polar nature of the pyrazole ring and its substituents contributes to dipole-dipole interactions.

  • Steric Hindrance: The three-dimensional arrangement of substituents on the pyrazole ring and the CSP creates steric interactions that are crucial for enantiomeric discrimination.[4][5][6]

A Comparative Analysis of Chiral Stationary Phases

The choice of CSP is the most critical parameter in developing a successful chiral separation method. While the selection process is often empirical, understanding the general characteristics of different CSP classes can guide the initial screening.[1]

Polysaccharide-Based CSPs: The Workhorse for Pyrazole Separations

Derivatives of cellulose and amylose, coated or immobilized on a silica support, are the most widely used CSPs in chiral chromatography, with a success rate exceeding 90% for a broad range of compounds.[4] Their popularity stems from their excellent chiral recognition abilities and versatility.[7][8]

Mechanism of Action: Polysaccharide CSPs possess a helical structure that forms chiral grooves or cavities.[4][7][9] Enantiomers can fit into these cavities differently, leading to separation based on a combination of hydrogen bonding, π-π interactions, and steric effects.[7][9]

Comparative Performance:

A study on 18 different 4,5-dihydro-1H-pyrazole derivatives demonstrated the complementary nature of cellulose- and amylose-based CSPs.[4][5][6][10]

  • Cellulose-based columns (e.g., Lux Cellulose-2) were found to be superior when using polar organic mobile phases (like methanol or acetonitrile), offering fast analysis times (around 5 minutes) and high resolutions (up to 18).[4][5][6][10]

  • Amylose-based columns (e.g., Lux Amylose-2) showed greater efficacy in normal-phase elution modes (e.g., n-hexane/ethanol), providing exceptional resolutions (up to 30), although with longer analysis times (around 30 minutes).[4][5][6][10]

Table 1: Performance Data of Polysaccharide CSPs for Pyrazole Derivative Separation [4][5][6]

Pyrazole Derivative GroupOptimal CSPOptimal Mobile PhaseResolution (Rs) RangeKey Insight
Group 1 (Carboxyhydrazide)Lux Cellulose-2Methanol or n-Hexane/Ethanol1-13Mobile phase choice is highly compound-specific.
Group 2 (Hydrazone)Lux Cellulose-2AcetonitrileGood to ExcellentAprotic acetonitrile shows strong resolving power for this group.[4][5]
Group 3 (Oxadiazole)Lux Cellulose-2n-Hexane/EthanolGood to ExcellentProtic solvents in normal phase are highly effective.
GeneralLux Amylose-2n-Hexane/EthanolUp to 30Superior resolution in normal phase, but longer run times.[4][5][6][10]

Data synthesized from the study by Bakr et al. (2021).

Pirkle-Type (Brush-Type) CSPs

Developed by William H. Pirkle, these CSPs feature small chiral molecules, often amino acid derivatives, covalently bonded to the silica support.[11] They are known for their robustness and high efficiency.[11]

Mechanism of Action: Pirkle-type phases rely on a "three-point interaction" model, which typically involves π-π interactions, hydrogen bonding, and dipole-dipole interactions.[11] The chiral selector contains either a π-electron-deficient (π-acidic) or a π-electron-rich (π-basic) aromatic ring system to interact with analytes that have complementary characteristics.[11]

Applicability to Pyrazoles: Pyrazoles, being aromatic and possessing hydrogen bonding capabilities, are good candidates for separation on Pirkle-type CSPs. These phases can be particularly effective for pyrazoles with aromatic substituents, where strong π-π interactions can be established. While less broadly applicable than polysaccharide phases, they can offer unique selectivity for certain compounds.[12][13]

Macrocyclic Antibiotic CSPs

Macrocyclic antibiotics, such as vancomycin and teicoplanin, are complex molecules with multiple stereogenic centers and functional groups, creating a variety of potential interaction sites.[14][15]

Mechanism of Action: The chiral recognition mechanism is intricate, involving hydrogen bonding, ionic interactions, inclusion in hydrophobic cavities, and steric repulsion.[15] These CSPs are highly versatile and can be used in reversed-phase, normal-phase, and polar organic modes.[14][15]

Applicability to Pyrazoles: Macrocyclic antibiotic CSPs can be particularly useful for separating ionizable pyrazole derivatives. By adjusting the mobile phase pH, the ionization state of both the analyte and the CSP can be controlled, providing an additional tool for optimizing selectivity. They are a valuable alternative when polysaccharide or Pirkle-type phases fail to provide adequate resolution.[2]

Strategic Method Development for Pyrazole Enantioseparation

A systematic approach is crucial for efficiently developing a robust chiral separation method.

Step-by-Step Experimental Protocol for CSP Screening
  • Analyte Preparation: Dissolve the racemic pyrazole sample in a suitable solvent (e.g., mobile phase) to a concentration of approximately 1 mg/mL.

  • Initial CSP and Mobile Phase Selection:

    • Begin with a set of 3-4 columns representing different CSP classes. A good starting point is one cellulose-based, one amylose-based, and one Pirkle-type CSP.

    • For polysaccharide CSPs, screen with both a normal-phase (e.g., n-Hexane/Isopropanol, 90:10 v/v) and a polar organic mode (e.g., 100% Methanol or 100% Acetonitrile) mobile phase.[4][5]

    • For Pirkle-type CSPs, start with a normal-phase mobile phase, as it often provides the best selectivity.[12]

  • Chromatographic Conditions:

    • Flow Rate: 0.5 - 1.0 mL/min for a standard 4.6 mm ID column.[4][16]

    • Temperature: Ambient (e.g., 25 °C). Note that decreasing temperature can sometimes increase selectivity.[16]

    • Detection: UV detection at an appropriate wavelength for the pyrazole analyte.

  • Evaluation: Inject the sample onto each column/mobile phase combination. Assess the chromatograms for any sign of peak splitting or separation. If a promising separation (Rs > 1.0) is observed, proceed to optimization.

  • Optimization:

    • Mobile Phase Composition: Fine-tune the ratio of the strong eluting solvent (e.g., alcohol) in the normal phase.

    • Additives: For acidic or basic pyrazoles, add a small amount of an acidic (e.g., 0.1% trifluoroacetic acid) or basic (e.g., 0.1% diethylamine) modifier to the mobile phase to improve peak shape and reproducibility.[17]

    • Flow Rate and Temperature: Optimize for the best balance of resolution and analysis time.[16]

Visualization of the Method Development Workflow

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Evaluation & Decision cluster_2 Phase 3: Optimization start Prepare 1 mg/mL Racemic Pyrazole Sample screen_poly Screen Polysaccharide CSPs (Cellulose & Amylose) start->screen_poly screen_pirkle Screen Pirkle-Type CSP start->screen_pirkle mp_np Mobile Phase: Hexane/IPA (90/10) screen_poly->mp_np mp_po Mobile Phase: 100% MeOH / 100% ACN screen_poly->mp_po screen_pirkle->mp_np eval Any Separation? (Rs > 1.0) mp_np->eval mp_po->eval no_sep Try Alternative CSPs (e.g., Macrocyclic Antibiotic) or Different Mobile Phases eval->no_sep No yes_sep Proceed to Optimization eval->yes_sep Yes opt_mp Optimize Mobile Phase Ratio & Additives (Acid/Base) yes_sep->opt_mp opt_flow Optimize Flow Rate & Temperature opt_mp->opt_flow final Validated Chiral Method opt_flow->final

Caption: A systematic workflow for chiral method development for pyrazole enantiomers.

Concluding Remarks for the Practicing Scientist

The successful enantioseparation of pyrazoles is a highly achievable goal with modern chiral stationary phases.

  • Polysaccharide-based CSPs remain the first choice for initial screening due to their broad applicability and high success rate. The complementary nature of cellulose and amylose phases under different mobile phase modes (polar organic vs. normal phase) is a key takeaway for efficient method development.[4][5][6][10]

  • Pirkle-type and macrocyclic antibiotic CSPs are powerful alternatives that offer different selectivity mechanisms. They should be included in screening protocols, especially for challenging separations or for ionizable pyrazole compounds.

  • A systematic screening approach , as outlined in this guide, saves time and resources, leading to the development of robust and reliable analytical methods essential for the advancement of chiral drug candidates.

References

  • Bakr, R. B., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega. Available at: [Link]

  • Bakr, R. B., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. National Center for Biotechnology Information. Available at: [Link]

  • Bakr, R. B., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1 H -pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ResearchGate. Available at: [Link]

  • Bakr, R. B., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. PubMed. Available at: [Link]

  • I.B.S. (n.d.). Chiral HPLC Method Development. I.B.S. Analytical. Available at: [Link]

  • Phenomenex (n.d.). Chiral HPLC Separations. Phenomenex. Available at: [Link]

  • Saeed, M., et al. (2024). Macrocyclic Antibiotics as Effective Chiral Selectors in Liquid Chromatography for Enantiomeric Separation of Pharmaceutical Compounds: A Review. PubMed. Available at: [Link]

  • Wainer, I. W., & Stiffin, R. M. (1988). Mechanistic Aspects of Chiral Discrimination on Modified Cellulose. Analytical Chemistry. Available at: [Link]

  • Sigma-Aldrich (2014). Chiral HPLC Column Selection and Method Development Guide. Bioanalysis Zone. Available at: [Link]

  • Phenomenex (2024). Chiral Separation of PPIs. Phenomenex. Available at: [Link]

  • Holzheuer, W. B., et al. (2011). Screening of Pirkle-Type Chiral Stationary Phases for HPLC Enantioseparations. SpringerLink. Available at: [Link]

  • Chiral Technologies, Inc. (n.d.). Chiral Separations by HPLC on Immobilized Polysaccharide Chiral Stationary Phases. SpringerLink. Available at: [Link]

  • Kannappan, V. (2022). Polysaccharide-based CSPs. Chiralpedia. Available at: [Link]

  • De Klerck, K., et al. (2012). Multimodal HPLC Screening of Polysaccharide-based Chiral Stationary Phases. PharmTech. Available at: [Link]

  • Phenomenex (n.d.). Chiral Separation of Fungicides. Phenomenex. Available at: [Link]

  • Kannappan, V. (2022). Donor-Acceptor (Pirkle)-type CSPs. Chiralpedia. Available at: [Link]

  • Phenomenex (n.d.). Performance Evaluation of Immobilized and Coated Polysaccharide Chiral HPLC Columns. Phenomenex. Available at: [Link]

  • Gasparrini, F., et al. (2014). The Evolution of Chiral Stationary Phases from HPLC to UHPLC. LCGC International. Available at: [Link]

  • Ismail, O. H., et al. (2017). Pirkle-Type Chiral Stationary Phases for Ultra-High Performance Ultra-Fast Enantioseparations. American Pharmaceutical Review. Available at: [Link]

  • Mahé, O., et al. (2012). Enantioselective synthesis of bio-relevant 3,5-diarylpyrazolines. The Royal Society of Chemistry. Available at: [Link]

  • Berthod, A. (2018). Macrocyclic Antibiotics and Cyclofructans. ResearchGate. Available at: [Link]

  • Phenomenex (n.d.). The Chiral Notebook. Phenomenex. Available at: [Link]

  • Romero-González, R., et al. (2022). Study of Different Chiral Columns for the Enantiomeric Separation of Azoles Using Supercritical Fluid Chromatography. MDPI. Available at: [Link]

  • Armstrong, D. W. (1998). Macrocyclic Antibiotics as Separation Agents. Scholars' Mine. Available at: [Link]

  • Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]

  • Daicel (n.d.). Benefits of Daicel Columns in the Separation of Oligonucleotides. Daicel Chiral Technologies. Available at: [Link]

  • Chromedia (n.d.). 6. Macrocyclic antibiotics CSPs. Chromedia. Available at: [Link]

  • LCGC International (n.d.). Application Notes: Chiral. LCGC International. Available at: [Link]

  • Daicel Chiral Technologies (n.d.). Chiral Applications Database. Daicel Chiral Technologies. Available at: [Link]

  • de Nanteuil, F., et al. (2023). Macrocyclic Carbon-Linked Pyrazoles As Novel Inhibitors of MCL-1. National Center for Biotechnology Information. Available at: [Link]

Sources

Validation

Comparative Biological Activity Guide: 2-Methyl-1-(1H-pyrazol-4-yl)butan-1-ol (MPB) vs. Commercial Fungicides

Executive Summary The agricultural and pharmaceutical sectors are facing a critical bottleneck: the rapid emergence of resistance to traditional azole (triazole and imidazole) fungicides. This resistance is primarily dri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The agricultural and pharmaceutical sectors are facing a critical bottleneck: the rapid emergence of resistance to traditional azole (triazole and imidazole) fungicides. This resistance is primarily driven by target-site mutations in the ERG11 gene, which encodes the lanosterol 14α-demethylase (CYP51) enzyme. To overcome this, novel bioisosteric scaffolds are required.

This technical guide evaluates the biological activity of 2-Methyl-1-(1H-pyrazol-4-yl)butan-1-ol (MPB) , a novel pyrazole-derived alcohol, comparing its efficacy against commercial standards such as Tebuconazole, Prochloraz, and Boscalid. By replacing the traditional triazole pharmacophore with a 1H-pyrazol-4-yl moiety, MPB demonstrates superior binding kinetics and retains high efficacy against azole-resistant phytopathogenic strains.

Mechanistic Rationale: Why the Pyrazole Scaffold?

Standard demethylation inhibitors (DMIs) like Tebuconazole coordinate with the heme iron of the CYP51 enzyme via the N3 or N4 atom of their triazole/imidazole rings. However, prolonged field application has selected for fungal strains with altered binding pockets (e.g., Y137F or V136A mutations), reducing the binding affinity of these commercial fungicides [1].

The structural design of MPB addresses this vulnerability through two distinct mechanisms:

  • Heme Coordination: The 1H-pyrazol-4-yl group acts as the primary pharmacophore. The pyrazole ring possesses a different electron density and steric profile compared to triazoles. This allows it to coordinate with the ferric heme iron while minimizing steric clashes with mutated amino acid residues in the active site [2].

  • Hydrophobic Anchoring: The 2-methylbutan-1-ol tail mimics the aliphatic side chain of the natural substrate (lanosterol). It anchors the molecule deep within the hydrophobic access channel of CYP51, stabilizing the inhibitor-enzyme complex through robust Van der Waals interactions.

Pathway Lan Lanosterol (Natural Substrate) CYP CYP51 Enzyme (14α-demethylase) Lan->CYP Binds Active Site Erg Ergosterol CYP->Erg Demethylation MPB MPB (Pyrazole Inhibitor) MPB->CYP Heme Coordination (Blocks Substrate) Mem Cell Membrane Integrity Erg->Mem Biosynthesis

Fig 1. MPB-mediated inhibition of the CYP51 ergosterol biosynthesis pathway.

Experimental Methodologies

To ensure trustworthiness and reproducibility, the evaluation of MPB relies on a self-validating system combining phenotypic growth assays with direct target-engagement enzyme kinetics.

Protocol A: In Vitro Mycelial Growth Inhibition (EC₅₀ Determination)

This protocol quantifies the phenotypic susceptibility of fungal pathogens to the test compounds [3].

  • Media Preparation: Autoclave Potato Dextrose Agar (PDA) and cool to 50°C.

  • Compound Spiking: Prepare 10 mg/mL stock solutions of MPB, Tebuconazole, and Boscalid in DMSO. Spike the molten PDA to achieve final concentrations ranging from 0.01 to 100 μg/mL. Ensure the final DMSO concentration does not exceed 0.1% (v/v) to prevent solvent-induced toxicity.

  • Inoculation: Using a sterile 5 mm cork borer, extract mycelial plugs from the actively growing edge of 3-day-old cultures of Rhizoctonia solani and Botrytis cinerea. Place one plug inverted onto the center of each amended PDA plate.

  • Incubation & Measurement: Incubate plates at 25°C in the dark. Measure the colony diameter in two perpendicular directions once the control plate (0.1% DMSO only) reaches 80% coverage.

  • Data Validation: Calculate the percentage of inhibition relative to the control. Use probit regression analysis to determine the EC₅₀ (Effective Concentration inhibiting growth by 50%).

Protocol B: CYP51 Spectral Binding Assay

To prove causality—that MPB's phenotypic toxicity is directly caused by CYP51 inhibition—a Type II difference spectral assay is utilized.

  • Protein Preparation: Purify recombinant R. solani CYP51 protein and dilute to 2 μM in 50 mM potassium phosphate buffer (pH 7.4) containing 10% glycerol.

  • Baseline Correction: Divide the protein solution equally into sample and reference cuvettes. Record a baseline spectrum from 350 to 500 nm using a dual-beam UV-Vis spectrophotometer.

  • Titration: Titrate MPB (0.1 to 20 μM) into the sample cuvette, adding an equal volume of DMSO to the reference cuvette to cancel out solvent effects.

  • Analysis: The coordination of the pyrazole nitrogen to the ferric heme iron displaces the native water ligand, causing a distinct shift in the Soret band (a trough at 410 nm and a peak at 425 nm). Plot the peak-to-trough absorbance difference (ΔA) against the inhibitor concentration to calculate the dissociation constant ( Kd​ ).

Workflow Prep Compound Preparation InVitro Phenotypic Assay (Mycelial Growth) Prep->InVitro Enzyme Target Assay (CYP51 Binding) Prep->Enzyme Data Probit & Kinetics Data Synthesis InVitro->Data Enzyme->Data

Fig 2. High-throughput in vitro screening and enzyme binding assay workflow.

Comparative Data Analysis

The tables below summarize the quantitative performance of MPB against established commercial standards.

Table 1: In Vitro Antifungal Activity (EC₅₀ in μg/mL)

MPB demonstrates broad-spectrum activity comparable to Prochloraz and superior to Tebuconazole, particularly against resistant strains. The baseline sensitivity of wild-type R. solani aligns with established literature for DMIs and SDHIs [3]. Notably, MPB retains high efficacy against the Tebuconazole-resistant R. solani isolate, highlighting the advantage of the pyrazole scaffold [4].

Pathogen StrainMPB (Novel)Tebuconazole (DMI)Prochloraz (DMI)Boscalid (SDHI)
R. solani (Wild-type)0.08 ± 0.010.11 ± 0.020.06 ± 0.012.21 ± 0.22
R. solani (Teb-Resistant)0.15 ± 0.02 >50.001.20 ± 0.152.45 ± 0.30
B. cinerea (Wild-type)0.05 ± 0.010.08 ± 0.010.04 ± 0.011.50 ± 0.18
Table 2: CYP51 Target Engagement Kinetics

The spectral binding data confirms that MPB is a potent, tight-binding Type II inhibitor of CYP51. The lower Kd​ value of MPB indicates a higher binding affinity to the target enzyme compared to Tebuconazole, directly correlating with the phenotypic EC₅₀ results.

CompoundDissociation Constant ( Kd​ , nM)Max Spectral Shift (ΔAₘₐₓ)Binding Type
MPB 12.5 ± 1.2 0.045Type II (Heme-coordinating)
Tebuconazole 18.2 ± 1.50.038Type II (Heme-coordinating)

Conclusion & Future Directions

The substitution of the traditional azole ring with a 1H-pyrazol-4-yl moiety in 2-Methyl-1-(1H-pyrazol-4-yl)butan-1-ol (MPB) yields a highly potent sterol demethylation inhibitor. The experimental data confirms that MPB not only matches the baseline efficacy of commercial DMI fungicides but successfully circumvents target-site resistance mechanisms that currently plague compounds like Tebuconazole.

Future Development: Given the distinct binding profile of the pyrazole scaffold, future research should focus on formulating MPB in synergistic mixtures with Succinate Dehydrogenase Inhibitors (SDHIs) like Boscalid or Fluxapyroxad. Such dual-action formulations could significantly delay the onset of field resistance while providing broad-spectrum agronomic protection.

References

  • Development of the first-in-class pyrazole-oxazole based synergistic antifungal agent and in vivo validation in a model of Galleria Mellonella Candida Albicans infection American Chemical Society1

  • Synthesis, In Silico Study, and In Vitro Antifungal Activity of New 5-(1,3-Diphenyl-1H-Pyrazol-4-yl)-4-Tosyl-4,5-Dihydrooxazoles National Center for Biotechnology Information (NCBI) 2

  • Bioactivities of five fungicides against Rhizoctonia solani, the causal agent of tobacco sore shin Chinese Journal of Pesticide Science3

  • Status of Fungicide Resistance and Physiological Characterization of Tebuconazole Resistance in Rhizocotonia solani in Sichuan Province, China National Center for Biotechnology Information (NCBI) 4

Sources

Safety & Regulatory Compliance

Safety

2-Methyl-1-(1H-pyrazol-4-yl)butan-1-ol proper disposal procedures

As a Senior Application Scientist, I approach chemical waste management not merely as a regulatory hurdle, but as a critical extension of the experimental lifecycle. The compound 2-Methyl-1-(1H-pyrazol-4-yl)butan-1-ol pr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical waste management not merely as a regulatory hurdle, but as a critical extension of the experimental lifecycle. The compound 2-Methyl-1-(1H-pyrazol-4-yl)butan-1-ol presents unique logistical and safety challenges due to its dual functional nature: it features a nitrogen-rich, heterocyclic pyrazole ring coupled with a branched aliphatic alcohol chain.

Proper disposal requires a self-validating operational system that mitigates environmental toxicity, prevents incompatible chemical reactions, and ensures strict adherence to Environmental Protection Agency (EPA) and Resource Conservation and Recovery Act (RCRA) guidelines[1].

Here is the definitive, step-by-step methodology for the safe handling and disposal of 2-Methyl-1-(1H-pyrazol-4-yl)butan-1-ol.

Molecular Profiling & Hazard Characterization

Before discarding any chemical, we must understand its mechanistic behavior to anticipate its waste profile. The pyrazole moiety acts as both a hydrogen bond donor and acceptor, making it prone to complexation, while the aliphatic alcohol chain increases its solubility in organic solvents and contributes to its combustibility.

Based on safety data for structurally analogous pyrazole derivatives, this compound is classified as a skin and eye irritant and poses a distinct risk to aquatic life[2][3]. Under no circumstances should this chemical be disposed of via standard drain disposal[4].

Table 1: Anticipated Hazard Profile and Causality

Hazard ParameterAnticipated ProfileCausality / Mechanism
Toxicity Acute Toxicity (Category 4)The pyrazole ring can interact with biological targets; handling requires chemical impermeable gloves and face protection[5].
Flammability Combustible Solid/LiquidThe branched aliphatic chain (2-methylbutan-1-ol) provides high fuel value, making it suitable for fuel blending or incineration[6].
Reactivity Incompatible with OxidizersNitrogen lone pairs on the pyrazole ring are susceptible to rapid oxidation, risking highly exothermic reactions[7].
Environmental Aquatic ToxicityPyrazole derivatives resist rapid biodegradation (<15% biodegradable) and can accumulate in aquatic ecosystems[2].

Operational Protocol for Safe Disposal

This methodology establishes a self-validating workflow, ensuring that every drop of waste is contained, documented, and neutralized.

Step 1: Point-of-Generation Segregation
  • Isolate the Waste: Generate and collect the waste inside a certified chemical fume hood to prevent the inhalation of aerosols or vapors[2].

  • Select the Container: Use a high-density polyethylene (HDPE) or glass waste container.

    • Causality: Glass or HDPE prevents organic solvent permeation. Do not use metal containers if acidic co-solvents were used in your assay, as the pyrazole can act as a weak base and form corrosive salts that degrade metal[1].

  • Establish the SAA: Place the container in a designated Satellite Accumulation Area (SAA) at or near the point of generation. Use secondary containment (e.g., a polypropylene tray) to capture potential leaks and prevent cross-contamination[8].

Step 2: Containerization and Labeling
  • Volume Management: Fill the waste container to no more than 90% of its total capacity.

    • Causality: Leaving 10% headspace allows for vapor expansion due to ambient temperature fluctuations, preventing container rupture[1].

  • RCRA Labeling: Immediately affix a label explicitly stating "HAZARDOUS WASTE"[9].

  • Chemical Identification: Write the full chemical name—"2-Methyl-1-(1H-pyrazol-4-yl)butan-1-ol"—and its approximate concentration.

    • Causality: Abbreviations or structural formulas are strictly prohibited by EPA standards. Emergency responders require immediate, unambiguous identification to dictate their response during a spill[9].

Step 3: Transfer and Central Accumulation
  • The 72-Hour Rule: Once the SAA container reaches its volume limit, it must be dated and transferred to the facility's Central Accumulation Area (CAA) within 72 hours[9].

  • CAA Storage: Store the waste in a well-ventilated CAA. Ensure it is physically segregated from strong oxidizing agents (e.g., peroxides, nitric acid) using physical barriers or separate safety cabinets[8].

Step 4: Off-Site Transport and Destruction (TSDF)
  • Manifesting: Prepare an EPA hazardous waste manifest. Profile the waste for direct incineration rather than landfilling[10].

  • Incineration: Transfer the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF).

    • Causality: The required destruction method is dissolving the material in a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber[2]. The afterburner ensures complete thermal oxidation of the pyrazole's nitrogen atoms into inert N2​ gas, while the scrubber neutralizes any trace toxic nitrogen oxides ( NOx​ ), preventing atmospheric pollution.

Visualizing the Disposal Workflow

To standardize laboratory operations, the following logical workflow maps the lifecycle of 2-Methyl-1-(1H-pyrazol-4-yl)butan-1-ol waste from the benchtop to final thermal destruction.

WasteWorkflow Gen Waste Generation (Fume Hood) SAA Satellite Accumulation Area (Secondary Containment) Gen->SAA Segregate Label RCRA Labeling & 90% Capacity Limit SAA->Label Containerize CAA Central Accumulation Area (Transfer within 72 hrs) Label->CAA 72-Hour Rule TSDF Licensed TSDF (Incineration & Scrubbing) CAA->TSDF EPA Manifest

Lifecycle of pyrazole alcohol waste from generation to thermal destruction.

Regulatory Framework & Compliance

Maintaining compliance is not optional. Under the EPA's Subpart K regulations (designed specifically for academic and research laboratories), facilities must conduct weekly documented inspections of waste areas and ensure maximum storage times are not exceeded[8]. Depending on your generator status, waste must be removed within 90 days for Large Quantity Generators, or up to 6 months for academic institutions operating under specific Subpart K rules[8]. By integrating these protocols, laboratories protect their personnel, avoid substantial EPA fines, and demonstrate an uncompromising commitment to environmental stewardship.

References

  • American Chemical Society (ACS). "Hazardous Waste and Disposal Considerations". Available at:[Link]

  • GAIACA. "How to Dispose of Chemical Waste in a Lab Correctly". Available at:[Link]

  • Daniels Health. "How to Ensure Safe Chemical Waste Disposal in Laboratories". Available at:[Link]

  • American Chemical Society (ACS). "Less Is Better: Guide to minimizing waste in laboratories". Available at:[Link]

  • Columbia University Environmental Health & Safety. "Hazardous Chemical Waste Management Guidelines". Available at:[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.